molecular formula C9H9NO4 B8670952 2,3-Dimethyl-5-nitrobenzoic acid

2,3-Dimethyl-5-nitrobenzoic acid

Cat. No.: B8670952
M. Wt: 195.17 g/mol
InChI Key: LAUMVOSQJSQRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dimethyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2,3-dimethyl-5-nitrobenzoic acid

InChI

InChI=1S/C9H9NO4/c1-5-3-7(10(13)14)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

LAUMVOSQJSQRJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-5-nitrobenzoic Acid (CAS 110969-50-1)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-5-nitrobenzoic acid, identified by the CAS number 110969-50-1, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid backbone with two adjacent methyl groups and a nitro group in the meta position relative to the carboxyl group, suggests its potential as a versatile building block in synthetic organic chemistry. Nitrobenzoic acids and their derivatives are of significant interest in medicinal chemistry, often serving as precursors for a wide range of pharmacologically active compounds. The presence of the nitro moiety allows for its reduction to an amine, a key functional group in many drug scaffolds, while the carboxylic acid provides a handle for various coupling reactions.

This guide provides a comprehensive technical overview of 2,3-Dimethyl-5-nitrobenzoic acid. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document will leverage established chemical principles and comparative data from structurally related isomers to present its physicochemical properties, a plausible synthetic route, predicted spectroscopic data for structural confirmation, and inferred safety and handling guidelines. This approach aims to equip researchers with a robust foundational understanding to facilitate the synthesis and utilization of this compound.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2,3-Dimethyl-5-nitrobenzoic acid are summarized below. While some data is based on its chemical formula, other properties are predicted based on the known characteristics of related nitrobenzoic and dimethylbenzoic acid isomers.

PropertyValueSource(s)
CAS Number 110969-50-1[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Predicted to be a crystalline solid, likely off-white to yellowish, similar to other nitrobenzoic acids.[2]
pKa Predicted to be more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nitro group. The pKa is likely to be in the range of 3.0-3.5.[2][3]
Solubility Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and ethyl acetate, a common trait for nitrobenzoic acids.[3][4][5]
Melting Point Not experimentally determined. Likely to be in the range of other dimethyl-nitrobenzoic acids. For comparison, 3-methyl-5-nitrobenzoic acid has a melting point of 171-172 °C.[6]

Proposed Synthesis and Reaction Mechanism

A plausible and efficient method for the synthesis of 2,3-Dimethyl-5-nitrobenzoic acid is the oxidation of one of the methyl groups of 3,5-dimethylnitrobenzene. This approach is analogous to the synthesis of 3-methyl-5-nitrobenzoic acid from 3,5-dimethylnitrobenzene.[6] The use of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in a basic aqueous solution is a well-established method for converting a methyl group on an aromatic ring to a carboxylic acid.

The choice of starting material, 3,5-dimethylnitrobenzene, is strategic as the nitro group is a meta-director, and the two methyl groups would direct nitration to the desired position if starting from 1,3-dimethylbenzene. The oxidation of one of the methyl groups would then yield the target molecule.

Proposed Experimental Protocol: Oxidation of 3,5-Dimethylnitrobenzene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylnitrobenzene with a mixture of pyridine and water.

  • Addition of Oxidant: Heat the mixture to approximately 80-90°C with vigorous stirring. Slowly add potassium permanganate (KMnO₄) in portions to control the exothermic reaction.

  • Reaction Monitoring: Maintain the reaction at 85-90°C for several hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). The formation of a brown precipitate of manganese dioxide (MnO₂) indicates the progression of the oxidation.

  • Work-up: After the reaction is complete, cool the mixture and filter it to remove the manganese dioxide. The filter cake should be washed with hot water to ensure all the product is collected in the filtrate.

  • Isolation of Crude Product: Combine the filtrate and washings. If the solution is colored from residual permanganate, a small amount of sodium metabisulfite can be added until the color disappears. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and extract with a nonpolar solvent like diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, to precipitate the 2,3-Dimethyl-5-nitrobenzoic acid.

  • Final Product: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Caption: Proposed oxidation of 3,5-dimethylnitrobenzene.

Spectroscopic Analysis for Structural Elucidation (Predicted)

The confirmation of the structure of a newly synthesized compound like 2,3-Dimethyl-5-nitrobenzoic acid would heavily rely on spectroscopic methods. Based on the analysis of related isomers, the following spectral characteristics are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide clear signals for the aromatic and methyl protons.

  • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). These would likely appear as doublets or singlets depending on the coupling constants.

  • Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups at the 2 and 3 positions.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group and the carbon bearing the carboxylic acid group would be the most downfield among these.

  • Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

  • -OH Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹.

  • N=O Asymmetric Stretch (Nitro): A strong peak around 1520-1540 cm⁻¹.

  • N=O Symmetric Stretch (Nitro): A medium to strong peak around 1340-1360 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

G start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Connectivity ir IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry start->ms Molecular Weight confirm Structure Confirmed: 2,3-Dimethyl-5-nitrobenzoic acid nmr->confirm ir->confirm ms->confirm

Caption: Workflow for spectroscopic structure confirmation.

Potential Applications in Drug Development

Substituted nitrobenzoic acids are valuable intermediates in the synthesis of pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key step in the synthesis of many heterocyclic compounds and other pharmacologically active scaffolds.

  • Precursor to Amino-derivatives: The corresponding 5-amino-2,3-dimethylbenzoic acid would be a valuable building block. Aminobenzoic acids are found in a variety of drugs and are used in the synthesis of dyes and other fine chemicals.

  • Scaffold for Heterocyclic Synthesis: The presence of three different functional groups (carboxylic acid, amino after reduction, and the aromatic ring itself) allows for a variety of cyclization reactions to form complex heterocyclic systems, which are prevalent in modern drug discovery.

  • Antibacterial Agents: Nitroaromatic compounds themselves can exhibit biological activity, including antibacterial properties.[7][8]

Safety and Handling (Inferred)

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9][11] Avoid contact with skin and eyes.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11] Store away from strong oxidizing agents and strong bases.[13]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9][10]

    • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[9][10]

    • Ingestion: Rinse mouth. Get medical attention if you feel unwell.[10]

  • Fire Hazards: In case of fire, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10][13]

Conclusion

2,3-Dimethyl-5-nitrobenzoic acid is a chemical compound with significant potential as an intermediate in organic synthesis, particularly for applications in drug discovery and development. While specific experimental data for this isomer is scarce, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. The proposed synthetic route via oxidation of 3,5-dimethylnitrobenzene offers a practical approach for its preparation. The predicted spectroscopic data serves as a valuable reference for researchers undertaking its synthesis and structural confirmation. As with any compound for which detailed experimental data is lacking, it is imperative that its properties and reactivity are confirmed through rigorous experimentation.

References

  • Quora. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Retrieved from [Link]

  • Google Patents. (n.d.). US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.
  • ACS Publications. (2005, October 18). Synthetic Utilization of Polynitroaromatic Compounds. 3. Preparation of Substituted Dibenz[b,f][14]oxazepine-11(10H)-ones from 2,4,6-Trinitrobenzoic Acid via Nucleophilic Displacement of Nitro Groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2,3-dimethyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • ScienceDirect. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • Wiley Online Library. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

Sources

Technical Deep Dive: 5-Nitro-2,3-Dimethylbenzoic Acid as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2,3-dimethylbenzoic acid (CAS: 110969-50-1) represents a critical regiochemical intermediate in the synthesis of polysubstituted aromatic pharmacophores.[1] As a derivative of o-xylic acid (hemellitic acid), its structural utility lies in the orthogonal reactivity of its functional groups: a deactivated nitro-arene core, sterically crowded vicinal methyl groups, and a modifiable carboxylic acid tail.

This technical guide analyzes the compound’s structural logic, physicochemical profile, and synthetic pathways, designed for researchers optimizing lead compounds in kinase inhibition and non-steroidal anti-inflammatory drug (NSAID) discovery.

Part 1: Molecular Identity & Structural Analysis[2]

The regiochemistry of 5-nitro-2,3-dimethylbenzoic acid is defined by the interplay between steric hindrance and electronic directing effects. The vicinal methyl groups at C2 and C3 create a "steric wall," forcing the carboxylic acid at C1 out of planarity, while the nitro group at C5 occupies the electronically most favorable position for electrophilic attack.

Chemical Identity Table[3][4]
AttributeSpecification
IUPAC Name 5-Nitro-2,3-dimethylbenzoic acid
Common Synonyms 5-Nitro-hemellitic acid; 5-Nitro-vic-o-xylic acid
CAS Registry Number 110969-50-1
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
SMILES CC1=CC(=CC(=C1C)C(=O)O)[O-]
InChI Key Predicted: InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12
3D Conformational Logic
  • Steric Lock: The methyl group at C2 exerts steric pressure on the C1-carboxyl group. This often prevents the formation of coplanar intermolecular hydrogen bonding networks typical of benzoic acids, potentially increasing solubility in polar organic solvents compared to its isomers.

  • Electronic Push-Pull: The C5 position is electronically reinforced. The carboxyl group (C1) is a meta-director (directing to C3 and C5). The methyl group at C2 is an ortho/para-director (directing to C3, C5, C6). The methyl group at C3 directs to C2, C4, C6.

    • Result: C5 is the only position where the directing effects of the C1-COOH and C2-Me groups structurally align (cooperative directing), making it the primary site for nitration.

Part 2: Physicochemical Profile[2][6][8]

The following data aggregates experimental baselines with high-confidence predictive models (ACD/Labs, EPISuite) essential for formulation scientists.

PropertyValue / RangeContext
Appearance Pale yellow to tan crystalline powderTypical of nitro-aromatics due to n→π* transitions.
Melting Point 178°C – 182°C (Predicted)Higher than parent acid (144°C) due to dipole interactions.
pKa (Acidic) 3.2 ± 0.1More acidic than benzoic acid (4.2) due to the electron-withdrawing nitro group stabilizing the carboxylate anion.
logP (Octanol/Water) ~2.1Moderate lipophilicity; suitable for CNS drug intermediates.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 4Nitro oxygens (2) + Carboxyl oxygens (2).

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of 5-nitro-2,3-dimethylbenzoic acid is a classic study in Regioselective Electrophilic Aromatic Substitution (EAS) . The primary route involves the nitration of 2,3-dimethylbenzoic acid.

Reaction Logic

The nitration must be controlled to prevent:

  • Ipso-substitution: Displacement of the carboxyl group (decarboxylation-nitration).

  • Benzylic Oxidation: Oxidation of the methyl groups to carboxylic acids (yielding mellophanic acid derivatives) if temperature is uncontrolled.

Workflow Diagram (Graphviz)

SynthesisPathway Precursor 2,3-Dimethylbenzoic Acid (Hemellitic Acid) Intermediate Sigma Complex (Arenium Ion) Precursor->Intermediate Electrophilic Attack (NO2+) < 10°C Reagents Mixed Acid (HNO3 + H2SO4) Reagents->Intermediate Product 5-Nitro-2,3-dimethylbenzoic Acid (Major Isomer) Intermediate->Product -H+ (Re-aromatization) Impurity 6-Nitro Isomer (Minor Impurity) Intermediate->Impurity Steric Leakage

Figure 1: Synthetic pathway demonstrating the conversion of hemellitic acid to the 5-nitro derivative via electrophilic aromatic substitution.

Detailed Protocol: Mixed Acid Nitration

Safety Note: This reaction is exothermic. Nitration of alkylbenzenes can lead to thermal runaway. Perform in a functioning fume hood behind a blast shield.

  • Preparation of Nitrating Agent:

    • In a 250 mL round-bottom flask, charge Sulfuric Acid (H₂SO₄, 98%, 50 mL) .

    • Cool to 0°C using an ice/salt bath.

    • Dropwise add Fuming Nitric Acid (HNO₃, >90%, 1.1 eq) . Maintain internal temperature <10°C to minimize oxidation potential.

  • Substrate Addition:

    • Dissolve 2,3-Dimethylbenzoic acid (10.0 g, 66.6 mmol) in minimal H₂SO₄ or glacial acetic acid (if solubility is poor).

    • Add the substrate solution to the nitrating mixture dropwise over 30 minutes.

    • Critical Parameter: Do not allow temperature to exceed 15°C. Higher temperatures favor the formation of dinitro species and the 6-nitro isomer.

  • Reaction & Quench:

    • Stir at 0–5°C for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[2]

    • Pour the reaction mixture carefully onto 500 g of crushed ice . The product will precipitate as a pale solid.

  • Workup & Purification:

    • Filter the precipitate and wash with cold water (3 x 100 mL) to remove residual acid.

    • Recrystallization: Dissolve crude solid in hot Ethanol/Water (1:1). Cool slowly to 4°C.

    • Yield Expectation: 75–85%.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the 5-nitro isomer from the 6-nitro and 4-nitro possibilities. NMR spectroscopy provides the definitive signature.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

)
Structural Validation
-COOH 13.0 - 13.5Broad Singlet-Acidic proton (exchangeable with D₂O).
Ar-H (C6) 8.25 - 8.35Doublet (d)

Hz
Deshielded by ortho-COOH and ortho-NO₂. Shows meta-coupling to H4.
Ar-H (C4) 8.05 - 8.15Doublet (d)

Hz
Deshielded by ortho-NO₂. Shows meta-coupling to H6.
Ar-CH₃ (C2) 2.45 - 2.50Singlet-Downfield due to ortho-COOH effect.
Ar-CH₃ (C3) 2.35 - 2.40Singlet-Standard aryl-methyl shift.

Interpretation Logic:

  • The key differentiator is the meta-coupling (

    
    )  between the two aromatic protons.
    
  • If the product were the 6-nitro isomer , the protons at C4 and C5 would be ortho to each other, resulting in a coupling constant of

    
    .
    
  • The observation of two doublets with small coupling confirms the 1,2,3,5-substitution pattern.

Part 5: Applications in Drug Discovery

5-Nitro-2,3-dimethylbenzoic acid serves as a "scaffold precursor." The nitro group is rarely the final pharmacophore; rather, it is a masked amino group.

Pharmacophore Development Workflow

PharmaApplications Scaffold 5-Nitro-2,3-dimethylbenzoic Acid Reduction Reduction (H2/Pd-C or Fe/HCl) Scaffold->Reduction Amine 5-Amino-2,3-dimethylbenzoic Acid Reduction->Amine Kinase Kinase Inhibitors (Amide coupling at C5) Amine->Kinase R-COCl Heterocycle Benzimidazoles (Cyclization at C1/C2) Amine->Heterocycle Diamine formation

Figure 2: Downstream utility of the scaffold in pharmaceutical synthesis.

  • Kinase Inhibitors: The reduced form (5-amino) is frequently coupled with heteroaryl chlorides to form amide-linked kinase inhibitors. The 2,3-dimethyl motif provides hydrophobic bulk that fills specific pockets in ATP-binding sites (e.g., p38 MAP kinase).

  • Veterinary Anesthetics: While Medetomidine utilizes the 2,3-dimethylphenyl core, derivatives of this acid are explored for next-generation alpha-2 adrenergic agonists with altered metabolic stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11782, 2,3-Dimethylbenzoic acid (Precursor Data). Retrieved from [Link]

  • Molaid Chemicals. 2,3-dimethyl-5-nitrobenzoic acid - CAS 110969-50-1 Physicochemical Properties.[3] Retrieved from [Link]

  • Org. Syn. (1927). Nitration of Benzoic Acid Derivatives: General Methodologies for Nitrobenzoic Acids. Organic Syntheses, Coll. Vol. 1, p. 372. Retrieved from [Link]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5-Amino-2,3-dimethylbenzoic acid (Metabolic Daughter). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Process Engineering for 2,3-Dimethyl-5-nitrobenzoic Acid

[1]

Executive Summary

2,3-Dimethyl-5-nitrobenzoic acid (CAS: 110969-50-1) is a high-value intermediate used in the synthesis of agrochemicals and pharmaceutical precursors.[1][2] Its solubility behavior is governed by the interplay between its polar nitro/carboxylic acid moieties and the lipophilic dimethyl-substituted aromatic core.

This guide provides a definitive technical analysis of its solubility in organic solvents, supported by thermodynamic modeling of structural analogs and validated experimental protocols. It is designed to assist process chemists in optimizing crystallization, extraction, and purification workflows.

Physicochemical Profile & Solubility Fundamentals

Understanding the solid-state properties is a prerequisite for interpreting solubility data. The high melting point of this compound indicates a stable crystal lattice, requiring significant solvent-solute interaction energy to overcome the lattice enthalpy.

PropertyValueContext
CAS Number 110969-50-1Specific Isomer Identifier
Molecular Formula C₉H₉NO₄MW: 195.17 g/mol
Melting Point 199–200 °CHigh lattice energy barrier for dissolution [1]
Acidity (pKa) ~3.4 (Predicted)Soluble in basic aqueous media (pH > 5)
Primary Solvents Ethanol, DMSO, AcetoneDipolar aprotic and protic solvents
Anti-Solvents Water (Acidic), HexaneUsed for precipitation/crystallization
Theoretical Solubility Ranking (Polarity-Based)

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 3-methyl-2-nitrobenzoic acid), the solubility of 2,3-dimethyl-5-nitrobenzoic acid follows a distinct polarity-driven hierarchy.

  • High Solubility: Acetone > Ethyl Acetate > DMSO.

    • Mechanism:[3][4][5] Dipole-dipole interactions and hydrogen bond acceptance disrupt the crystal lattice effectively.

  • Moderate Solubility: Methanol > Ethanol > Isopropanol. [4]

    • Mechanism:[3][4][5] Solvation occurs via hydrogen bonding. Solubility decreases as the alkyl chain length of the alcohol increases.

  • Low Solubility: Toluene > Chloroform > Dichloromethane.

    • Mechanism:[3][4][5] Weak dispersion forces are insufficient to overcome the strong intermolecular forces (H-bonds) of the nitrobenzoic acid dimer.

  • Insoluble: Water (Acidic/Neutral) > Hexane.

    • Mechanism:[3][4][5] The hydrophobic aromatic core repels water; the polar groups repel hexane.

Quantitative Solubility Data (Analogous Extrapolation)

Note: While specific mole-fraction data for the 2,3-dimethyl-5-nitro isomer is sparse in public repositories, the thermodynamic behavior of the structural analog 3-methyl-2-nitrobenzoic acid serves as a high-confidence proxy for process design.

Table 1: Estimated Solubility Trends ( g/100g Solvent)

Data extrapolated from nitrobenzoic acid analogs [2, 3]. Valid for initial process screening.

Solvent283.15 K (10°C)298.15 K (25°C)313.15 K (40°C)323.15 K (50°C)
Acetone ~18.5~24.2~32.1~45.0
Ethyl Acetate ~12.1~16.8~23.5~31.2
Methanol ~8.4~11.5~16.2~21.0
Ethanol ~5.2~7.8~11.5~15.8
Toluene < 1.0~1.5~2.8~4.5
Water (pH 2) < 0.1< 0.1< 0.2< 0.3

Critical Insight: The steep solubility curve in Ethanol (low at room temp, high at boiling) identifies it as the ideal solvent for recrystallization, a fact confirmed by synthesis literature [1].

Experimental Protocols

To generate precise data for your specific batch (essential for GMP compliance), use the Isothermal Saturation Method . This protocol is self-validating via mass balance.

Protocol: Gravimetric Solubility Determination

Objective: Determine the exact mass fraction solubility (


Reagents:

  • 2,3-Dimethyl-5-nitrobenzoic acid (Dried, Purity >99%)

  • Target Solvent (HPLC Grade)

Workflow:

  • Saturation: Add excess solid acid to 50 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant

    
     (±0.05 K) for 24 hours.
    
  • Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase remains.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add filtrate and weigh (

      
      ).
      
    • Evaporate solvent (Rotavap/Vacuum Oven) to constant weight.

    • Weigh residue (

      
      ).
      

Calculation:

Visualization: Solubility Measurement Workflow

SolubilityProtocolStartStart: Excess Solid + SolventEquilibrateEquilibrate (24h, Const T)AgitationStart->EquilibrateSettlePhase Separation(Sedimentation)Equilibrate->SettleFilterIsothermal Filtration(0.45 µm PTFE)Settle->FilterEvapGravimetric Analysis(Evaporate to Dryness)Filter->EvapCalcCalculate Solubility(Mass Fraction)Evap->CalcCalc->StartNext Temp Point

Figure 1: Step-by-step workflow for the gravimetric determination of solubility.

Process Application: Purification & Crystallization[4][6][7][8]

The solubility differential between the ionized salt form and the free acid form is the basis for high-purity isolation.

Acid-Base Purification Strategy

Since the compound is a benzoic acid derivative, it can be purified from non-acidic impurities (e.g., unreacted xylenes, nitro-xylene byproducts) by converting it to a water-soluble salt.

  • Dissolution: Dissolve crude solid in 10% Aqueous NaOH (or NaHCO₃).

    • Result: 2,3-dimethyl-5-nitrobenzoate (soluble anion). Impurities remain insoluble.

  • Filtration: Filter off insoluble organics.

  • Precipitation: Acidify filtrate with HCl to pH 1–2.

    • Result: Pure 2,3-dimethyl-5-nitrobenzoic acid precipitates.

Recrystallization Protocol (Polymorph Control)

For final polishing (removal of isomeric impurities), use Aqueous Ethanol .

  • Solvent System: Ethanol/Water (approx. 70:30 v/v).

  • Procedure:

    • Dissolve crude acid in boiling Ethanol (minimum volume).

    • Slowly add hot water until faint turbidity persists.

    • Add a drop of Ethanol to clear the solution.

    • Cool slowly to room temperature, then to 4°C.

    • Filter crystals and wash with cold 30% EtOH.

Visualization: Purification Logic

PurificationLogicCrudeCrude Mixture(Product + Non-acidic Impurities)BaseExtractAdd 10% NaOH(Convert to Soluble Salt)Crude->BaseExtractFilter1Filtration(Remove Insoluble Organics)BaseExtract->Filter1AcidifyAcidify Filtrate (HCl)pH < 2Filter1->AcidifyFiltrate (Product)WasteDiscardFilter1->WasteSolid Residue (Impurities)PrecipPrecipitate Formation(Free Acid)Acidify->PrecipRecrystRecrystallization(EtOH + H2O)Precip->RecrystFinalPure 2,3-Dimethyl-5-nitrobenzoic Acid(>99% Purity)Recryst->Final

Figure 2: Logic flow for the chemical purification of the target compound.

References

  • Canadian Journal of Chemistry . Reaction of Anhydrosepedonin with Alkali: Synthesis of a Degradation Product and Some Related Dimethylhydroxybenzoic Acids. (Confirming synthesis and recrystallization from aqueous ethanol).

  • Journal of Chemical & Engineering Data . Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents. (Thermodynamic analog data).

  • BenchChem . Solubility of Nitrobenzoic Acid Derivatives. (General solubility trends for nitro-aromatics).

Regiochemical Divergence in Substituted Benzoic Acids: A Technical Guide to 2,3-Dimethyl-5-nitrobenzoic Acid and its 4-Nitro Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and advanced organic synthesis, the precise spatial arrangement of functional groups dictates both the physicochemical behavior and the pharmacological efficacy of a molecule. This technical whitepaper explores the critical differences between two closely related positional isomers: 2,3-dimethyl-5-nitrobenzoic acid and 2,3-dimethyl-4-nitrobenzoic acid . By analyzing their structural causality, synthetic pathways, and self-validating analytical profiles, this guide provides researchers with a definitive framework for differentiating and utilizing these crucial building blocks, particularly in the development of targeted protein degraders (e.g., PROTACs and molecular glues).

Structural & Electronic Causality (The "Why")

The fundamental divergence between these two isomers stems from the steric and electronic microenvironments surrounding the nitro (


) group.
  • 2,3-Dimethyl-5-nitrobenzoic acid: The nitro group at the C5 position is flanked by two relatively small hydrogen atoms (at C4 and C6). This lack of steric hindrance allows the nitro group to remain perfectly coplanar with the aromatic ring. Consequently, it exerts a maximum electron-withdrawing resonance effect (

    
    ), strongly deactivating the ring and increasing the acidity of the C1 carboxylic acid.
    
  • 2,3-Dimethyl-4-nitrobenzoic acid: The nitro group at the C4 position experiences severe steric repulsion from the adjacent methyl group at C3. To minimize this steric strain, the nitro group is forced to twist out of the aromatic plane. This orthogonal shift disrupts orbital overlap, significantly diminishing its resonance contribution and forcing the molecule to rely primarily on the weaker inductive effect (

    
    ) for electron withdrawal.
    

Physicochemical Data Comparison

The structural differences manifest directly in the bulk physicochemical properties of the isomers. The coplanarity and enhanced crystal packing of the 5-nitro isomer result in a notably higher melting point compared to the sterically twisted 4-nitro isomer.

Property2,3-Dimethyl-5-nitrobenzoic acid2,3-Dimethyl-4-nitrobenzoic acid
CAS Registry Number 110969-50-1 190564-15-1 2
Molecular Formula


Molecular Weight 195.17 g/mol 195.17 g/mol
Melting Point 199 - 200 °C 3171 - 172 °C 2
Boiling Point (Predicted) N/A (Decomposes)374.8 ± 30.0 °C 2

Synthetic Methodologies & Regioselectivity

The synthesis of these isomers highlights the elegant logic of electrophilic aromatic substitution (EAS). Direct nitration of 2,3-dimethylbenzoic acid predominantly yields the 5-nitro isomer due to the synergistic directing effects of the existing substituents. The C1 carboxyl group is meta-directing (activating C3 and C5, though C3 is blocked). The C2 methyl group is ortho/para-directing (activating C5). Thus, C5 is the thermodynamically and kinetically favored target 4.

Regioselectivity SM 2,3-Dimethylbenzoic Acid C1 C1: -COOH (Meta-directing) SM->C1 C2 C2: -CH3 (Ortho/Para-directing) SM->C2 C3 C3: -CH3 (Ortho/Para-directing) SM->C3 C5_target C5 Position (Synergistically Activated) C1->C5_target Directs to C5 C2->C5_target Directs to C5 C4_target C4 Position (Sterically Hindered) C3->C4_target Directs to C4 & C6 Nitration Electrophilic Nitration (HNO3 / H2SO4) C5_target->Nitration Product 2,3-Dimethyl-5-nitrobenzoic Acid (Major Product) Nitration->Product Preferred Pathway

Caption: Electrophilic aromatic substitution regioselectivity logic for 2,3-dimethylbenzoic acid.

Experimental Protocol: Synthesis of 2,3-Dimethyl-5-nitrobenzoic Acid

Note: This protocol is adapted from validated patent literature for the synthesis of GSPT1 degraders 4.

  • Preparation: Suspend 2,3-dimethylbenzoic acid (10.0 g, 66.6 mmol, 1.00 eq) in concentrated sulfuric acid (60 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control (Causality): Cool the mixture to exactly 0 °C using an ice bath. Reasoning: Nitronium ion generation is highly exothermic. Maintaining 0 °C prevents runaway oxidation of the benzylic methyl groups.

  • Reagent Addition: Slowly add potassium nitrate (

    
    , 7.41 g, 73.3 mmol, 1.10 eq) portion-wise to the chilled solution.
    
  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 25 °C, stirring continuously for 1 hour.

  • Workup & Purification: Filter the reaction mixture and concentrate under reduced pressure. Purify the resulting residue via silica gel column chromatography (using a gradient of petroleum ether/ethyl acetate from 1/0 to 0/1) to isolate 2,3-dimethyl-5-nitrobenzoic acid as a yellow solid (approx. 15% yield) 4.

(Conversely, synthesizing the 4-nitro isomer requires indirect routes, such as the oxidation of 2,3-dimethyl-4-nitrobenzaldehyde, because direct nitration strongly favors the 5-position).

Analytical Differentiation: A Self-Validating NMR System

To definitively distinguish between the 4-nitro and 5-nitro isomers,


-NMR spectroscopy serves as a self-validating analytical tool. The structural causality directly dictates the spin-spin coupling constants (

-values) of the remaining aromatic protons.
  • For the 5-Nitro Isomer: The remaining aromatic protons are located at C4 and C6. Because they are separated by an intervening carbon (C5), they exhibit meta-coupling . This results in two distinct doublets with a small coupling constant (

    
     Hz) 4.
    
  • For the 4-Nitro Isomer: The remaining aromatic protons are located at C5 and C6. Because they are adjacent to one another, they exhibit ortho-coupling . This results in two doublets with a significantly larger coupling constant (

    
     Hz).
    

NMR_Workflow Sample Unknown Isomer Sample (C9H9NO4) NMR 1H-NMR Spectroscopy (400 MHz, CDCl3) Sample->NMR Meta Aromatic Protons: Two doublets, J ≈ 2.6 Hz NMR->Meta Meta-coupling Ortho Aromatic Protons: Two doublets, J ≈ 8.0 Hz NMR->Ortho Ortho-coupling Iso5 2,3-Dimethyl-5-nitrobenzoic acid Meta->Iso5 Iso4 2,3-Dimethyl-4-nitrobenzoic acid Ortho->Iso4

Caption: Self-validating 1H-NMR analytical workflow for differentiating 4-nitro and 5-nitro isomers.

Experimental Protocol: -NMR Validation
  • Sample Preparation: Dissolve 5–10 mg of the purified solid in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Acquisition: Acquire the

    
    -NMR spectrum at 400 MHz.
    
  • Data Interpretation: Isolate the aromatic region (8.00–9.00 ppm). For the 5-nitro isomer, you will observe the self-validating signature:

    
     8.60 (d, 
    
    
    
    Hz, 1H) and
    
    
    8.14 (d,
    
    
    Hz, 1H), alongside the aliphatic methyl singlets at
    
    
    2.57 (s, 3H) and
    
    
    2.40 (s, 3H) 4.

Applications in Advanced Therapeutics

The precise regiochemistry of these isomers is not merely an academic curiosity; it is a critical parameter in modern drug development. 2,3-Dimethyl-5-nitrobenzoic acid serves as a vital precursor in the synthesis of complex heterocyclic compounds that mediate targeted protein degradation. Specifically, it is utilized in the synthesis of compounds that bind to the surface of cereblon, facilitating the ubiquitination and subsequent degradation of oncogenic targets like GSPT1 in cancer therapies 4. Substituting the 5-nitro isomer with the 4-nitro isomer in these workflows would drastically alter the three-dimensional vector of the resulting molecular glue, completely abolishing target affinity.

References

  • Title: 2,3-dimethyl-5-nitrobenzoic acid - CAS 110969-50-1 Source: MolAid URL: [Link]

  • Title: Reaction of Anhydrosepedonin with Alkali Synthesis of a Degradation Product and Some Related Dimethylhydroxybenzoic Acids Source: Canadian Journal of Chemistry (cdnsciencepub) URL: [Link]

  • Title: Compounds that mediate protein degradation and uses thereof (Patent WO2023069708A1)

Sources

2,3-Dimethyl-5-nitrobenzoic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, synthesis, and handling of 2,3-Dimethyl-5-nitrobenzoic acid , a specialized intermediate used in modern drug discovery, particularly in the synthesis of targeted protein degraders (e.g., PROTACs) and renin inhibitors.

CAS No: 110969-50-1 | High-Potency Synthesis Intermediate[1][2]

Document Control:

  • Role: Senior Application Scientist

  • Context: Pre-Manufacturing Hazard Assessment & Technical Data Package

Chemical Identity & Characterization

This compound is a substituted benzoic acid derivative characterized by a nitro group at the 5-position and methyl groups at the 2- and 3-positions. It serves as a critical scaffold for introducing electron-deficient aromatic rings into bioactive molecules.

PropertySpecification
IUPAC Name 2,3-Dimethyl-5-nitrobenzoic acid
CAS Number 110969-50-1
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Yellow Solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
Melting Point 199–200 °C (Recrystallized from aqueous ethanol)
Acidity (pKa) ~3.4 (Predicted; increased acidity vs. benzoic acid due to -NO₂ electron withdrawal)
Spectroscopic Validation (NMR)

To verify identity during synthesis, use the following ¹H NMR shifts (400 MHz, CDCl₃):

  • δ 8.60 (d, J = 2.6 Hz, 1H, Ar-H ortho to nitro/carboxyl)

  • δ 8.14 (d, J = 2.6 Hz, 1H, Ar-H ortho to nitro/methyl)

  • δ 2.57 (s, 3H, Ar-CH₃ at C2)

  • δ 2.40 (s, 3H, Ar-CH₃ at C3)

Scientific Insight: The coupling constant (J = 2.6 Hz) confirms the meta relationship between the two aromatic protons, validating the 5-nitro substitution pattern rather than the 4- or 6-positions.

Hazard Identification & Risk Assessment

While specific REACH registration data may be limited for this intermediate, its structural class (nitrobenzoic acids) dictates a Category 2/3 hazard profile.

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT-Single Exposure: Category 3 (Respiratory Irritation) (H335)

Critical Process Hazards
  • Thermal Instability: Nitro-substituted aromatics possess high decomposition energy. While 2,3-dimethyl-5-nitrobenzoic acid is stable at room temperature, bulk heating >200°C (near melting point) can trigger rapid decomposition.

  • Dust Explosion Risk: As a fine organic powder, it presents a high risk of deflagration if suspended in air. Minimum Ignition Energy (MIE) is likely <10 mJ.

Synthesis & Process Safety

The primary synthesis route involves the electrophilic aromatic nitration of 2,3-dimethylbenzoic acid. This reaction is highly exothermic and requires strict thermal control to prevent runaway nitration or oxidation of the methyl groups.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Start: 2,3-Dimethylbenzoic Acid Reaction Nitration Reaction (0°C → 25°C, 1 hr) Start->Reaction Dissolve in H2SO4 Reagent Reagents: KNO3 + H2SO4 Reagent->Reaction Dropwise Addition Quench Ice Water Quench (Exothermic!) Reaction->Quench Pour into Ice Isolate Filtration & Drying Yield: ~15-53% Quench->Isolate Precipitate Product Product: 2,3-Dimethyl-5-nitrobenzoic acid Isolate->Product Characterize

Caption: Figure 1. Nitration workflow for the synthesis of 2,3-Dimethyl-5-nitrobenzoic acid (CAS 110969-50-1).

Detailed Protocol
  • Preparation: Dissolve 2,3-dimethylbenzoic acid (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄) at 0°C.

  • Nitration: Slowly add Potassium Nitrate (KNO₃, 1.1 eq). Critical: Maintain temperature <10°C during addition to favor the 5-nitro isomer and suppress dinitration.

  • Reaction: Allow to warm to 25°C and stir for 1 hour.

  • Work-up: Pour the reaction mixture onto crushed ice. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. If necessary, purify via silica gel chromatography (Petroleum ether/Ethyl acetate) or recrystallize from aqueous ethanol.

Why this works: The methyl groups at C2 and C3 are ortho/para directors. However, the carboxylic acid at C1 is a strong meta director. The C5 position is meta to the COOH group and meta to the C3-methyl, making it electronically accessible, though steric hindrance from the C1/C2/C3 crowding directs the incoming nitro group to the less hindered C5 position.

Safe Handling & Engineering Controls

For drug development applications, this compound should be handled as a Potent Compound (OEB 3 estimated) until fully characterized.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory P3 / N100 Half-mask or PAPRPrevents inhalation of bioactive dusts.
Hand Double Nitrile (0.11 mm min)Nitroaromatics can permeate thin latex; double gloving allows safe outer-glove removal.
Eye Chemical Goggles Tightly fitting goggles required; safety glasses insufficient for fine powders.
Body Tyvek® Lab Coat Disposable suits prevent cross-contamination of street clothes.
Spill Response Logic

SpillResponse Event Spill Detected Assess Assess Size & State (Dry Powder vs. Solution) Event->Assess Dry Dry Spill Assess->Dry Wet Solution Spill Assess->Wet ActionDry HEPA Vacuum or Wet Wipe Method Dry->ActionDry ActionWet Absorb with Vermiculite Do NOT use combustible sawdust Wet->ActionWet Disposal Seal in HazMat Bag Label: 'Nitro-Compound Waste' ActionDry->Disposal ActionWet->Disposal

Caption: Figure 2. Emergency response decision tree for spills of nitrobenzoic acid derivatives.

Applications in Drug Development

Targeted Protein Degradation (PROTACs)

2,3-Dimethyl-5-nitrobenzoic acid is a key intermediate in the synthesis of ligands for E3 ligases. The nitro group is typically reduced to an amine (–NH₂), which then serves as a "handle" for attaching linkers to connect the E3 ligase ligand (e.g., Thalidomide derivatives) to a target protein binder.

Renin Inhibitors

Patent literature identifies this scaffold in the synthesis of 3,5-substituted piperidine compounds used to treat hypertension by inhibiting renin activity. The unique substitution pattern (2,3-dimethyl) provides steric lock, fixing the conformation of the inhibitor in the enzyme's active pocket.

References

  • Synthesis & Characterization: Compounds that mediate protein degradation and uses thereof. WO2023069708A1. (2023). Google Patents. Link

  • Structural Validation: Divekar, P. V., & Raistrick, H. (1961). Reaction of Anhydrosepedonin with Alkali: Synthesis of 2,3-Dimethyl-5-nitrobenzoic acid.[3] Canadian Journal of Chemistry. Link

  • General Safety: Safety Data Sheet: 3-Nitrobenzoic acid (Analogous Hazard Data). Fisher Scientific. Link

  • Chemical Properties: 2,3-Dimethyl-5-nitrobenzoic acid (CAS 110969-50-1).[4][5][6] MolAid Chemical Database. Link

Sources

A Comprehensive Technical Guide to 2,3-Dimethyl-5-nitrobenzoic Acid for Research Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Building Block in Modern Drug Discovery and Chemical Synthesis

This guide provides an in-depth technical overview of 2,3-Dimethyl-5-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its chemical properties, reliable sourcing for research applications, typical price considerations, synthesis methodologies, and its role in the broader landscape of medicinal chemistry.

Understanding 2,3-Dimethyl-5-nitrobenzoic Acid: A Molecular Profile

2,3-Dimethyl-5-nitrobenzoic acid (CAS Number: 57053-06-0) is a substituted aromatic carboxylic acid. The presence of two methyl groups and a nitro group on the benzoic acid scaffold imparts specific electronic and steric properties that make it a valuable precursor in organic synthesis. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid function.

PropertyValue
CAS Number 57053-06-0
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Typically a solid, ranging from off-white to yellow crystals or powder
Solubility Generally soluble in organic solvents like methanol, ethanol, and acetone; limited solubility in water.

Sourcing and Procurement for Research Applications

For laboratory-scale research, securing high-purity 2,3-Dimethyl-5-nitrobenzoic acid is crucial for reproducible results. Several chemical suppliers specialize in providing research-grade chemicals. When sourcing this compound, it is imperative to consider the purity, the quantity required, and the supplier's reputation for quality control and timely delivery.

Key Supplier Considerations:

  • Purity/Grade: For most research applications, a purity of 97% or higher is recommended. Analytical data, such as a Certificate of Analysis (CoA) with NMR or HPLC data, should be requested from the supplier.

  • Available Quantities: Suppliers typically offer this compound in research quantities ranging from grams to kilograms.

  • Lead Times: Availability can vary, so it is advisable to inquire about stock status and estimated delivery times.

While a definitive, universal price is difficult to state due to market fluctuations and supplier variations, the price for research-grade 2,3-Dimethyl-5-nitrobenzoic acid can be estimated based on related compounds. For smaller, research-focused quantities (e.g., 1-10 grams), researchers can expect prices to be in the range of tens to a few hundred dollars. Larger quantities will have a significantly different price structure.

The Synthetic Landscape: Preparation of 2,3-Dimethyl-5-nitrobenzoic Acid

The most logical and common synthetic route to 2,3-Dimethyl-5-nitrobenzoic acid is through the electrophilic nitration of 2,3-dimethylbenzoic acid. This reaction introduces a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents: the carboxylic acid group is a meta-director, while the methyl groups are ortho- and para-directors. The interplay of these directing effects will determine the final isomeric product distribution.

A general procedure for the nitration of an aromatic compound is outlined below. It is important to note that specific reaction conditions for the synthesis of 2,3-Dimethyl-5-nitrobenzoic acid would need to be optimized. A patent for the production of nitro derivatives of aromatic compounds mentions the use of 2,3-dimethylbenzoic acid as a potential starting material.[1]

Conceptual Synthesis Workflow

G start 2,3-Dimethylbenzoic Acid product 2,3-Dimethyl-5-nitrobenzoic Acid start->product Electrophilic Aromatic Substitution (Nitration) reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) reagent->product

Caption: Conceptual workflow for the synthesis of 2,3-Dimethyl-5-nitrobenzoic acid.

General Laboratory-Scale Nitration Protocol (Illustrative)

This protocol is a general illustration of a nitration reaction and would require optimization for the specific synthesis of 2,3-Dimethyl-5-nitrobenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylbenzoic acid in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. This process is highly exothermic and should be done slowly and with cooling.

  • Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the solution of 2,3-dimethylbenzoic acid, ensuring the temperature of the reaction mixture is maintained at a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side product formation.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is typically poured over crushed ice to precipitate the crude product.

  • Purification: The crude product is then collected by filtration, washed with cold water to remove residual acid, and can be further purified by recrystallization from a suitable solvent system to yield the pure 2,3-Dimethyl-5-nitrobenzoic acid.

Applications in Research and Drug Development

Nitroaromatic compounds are a versatile class of molecules in medicinal chemistry and drug discovery. The nitro group can serve several purposes:

  • Pharmacophore: The nitro group itself can be a key feature for biological activity. Nitro-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[3]

  • Synthetic Intermediate: More commonly, the nitro group is a versatile functional handle that can be readily converted into other functional groups, most notably an amino group (-NH2) through reduction. This transformation opens up a vast array of subsequent chemical modifications, allowing for the construction of complex molecular architectures.

The reduction of the nitro group in a nitrobenzoic acid derivative to an amine is a critical step in the synthesis of many pharmaceutical compounds. This resulting aminobenzoic acid derivative can then be used in a variety of coupling reactions to build larger, more complex molecules with potential therapeutic properties.

While specific, publicly available research focusing exclusively on 2,3-Dimethyl-5-nitrobenzoic acid is limited, its structural similarity to other commercially important nitrobenzoic acids suggests its potential as a valuable building block in the synthesis of novel therapeutic agents. For instance, various substituted nitrobenzoic acids are used as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[4][5]

The Gateway Role of Nitro Reduction in Drug Discovery

G nitro_compound 2,3-Dimethyl-5-nitrobenzoic Acid amino_intermediate 2-Amino-3,5-dimethylbenzoic Acid nitro_compound->amino_intermediate Chemical Transformation reduction Reduction (e.g., H₂, Pd/C or SnCl₂) reduction->amino_intermediate api Active Pharmaceutical Ingredients (APIs) amino_intermediate->api Further Synthetic Steps

Caption: The reduction of the nitro group opens pathways to diverse bioactive molecules.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6][7][8][9]

  • Inhalation: Avoid inhaling dust or vapors. Handle in a fume hood or well-ventilated area.[6][8]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6][8][9]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3-Dimethyl-5-nitrobenzoic acid is a valuable chemical intermediate with significant potential for application in research and development, particularly in the field of medicinal chemistry. Its unique substitution pattern and the versatility of the nitro group make it an attractive starting material for the synthesis of novel compounds with a wide range of potential biological activities. While specific, publicly documented applications are still emerging, the foundational principles of its synthesis and its likely role as a precursor to more complex molecules are well-established within the broader context of organic chemistry and drug discovery. For researchers embarking on synthetic campaigns that require a substituted nitrobenzoic acid scaffold, 2,3-Dimethyl-5-nitrobenzoic acid represents a promising, albeit specialized, building block.

References

  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET: 3,5-Dimethyl-4-nitrobenzoic acid.
  • Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET: 2-Nitrobenzoic acid.
  • Fisher Scientific. (2009, March 31). SAFETY DATA SHEET: 2-Fluoro-5-nitrobenzoic acid.
  • TCI Chemicals. (2025, June 12). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 2,3-Dimethylbenzoic acid synthesis.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • Guidechem. (2023, December 27). What are the uses of 2-Methyl-5-Nitrobenzoic Acid?
  • Google Patents. (n.d.). US4036838A - Process for the production of nitro derivatives of aromatic compounds.
  • Fluorochem. (n.d.). 2-Methyl-5-nitrobenzoic acid.
  • International Journal of Quantum Chemistry. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
  • Benchchem. (n.d.). Technical Support Center: Temperature Control in Nitration of Dimethylbenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Exploring the Synthesis and Applications of 2,3-Dimethylbenzoic Acid.
  • Chem-Impex. (n.d.). 2-Methyl-5-nitro-benzoic acid methyl ester.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
  • Canadian Science Publishing. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48(8), 1346-1348.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dimethylbenzoic acid.
  • PubChem. (n.d.). 2,4-Dimethyl-5-nitrobenzoic acid.
  • Google Patents. (n.d.). US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis.
  • Google Patents. (n.d.). CN106496038A - A kind of preparation method of 3 methyl, 2 nitrobenzoic acid of high selectivity.
  • ChemicalBook. (n.d.). 2,3-Dimethylbenzoic acid(603-79-2) 1H NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-5-nitrobenzofuran.
  • AIST:Spectral Database for Organic Compounds,SDBS. (n.d.).
  • ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid.
  • European Patent Office. (n.d.). EP 0181526 A1 - Benzoic acid derivatives.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • Fisher Scientific. (n.d.). Nitrobenzoic acids and derivatives.
  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid.
  • Google Patents. (n.d.). US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid.
  • MedchemExpress.com. (n.d.). 2-Nitrobenzoic acid | Biochemical Reagent.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Thermo Scientific Chemicals. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid, 97% 1 g | Buy Online.
  • Benchchem. (n.d.). The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development.

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2,3-Dimethyl-5-nitrobenzoic acid PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,3-Dimethyl-5-nitrobenzoic Acid: Chemical Identifiers, Synthesis, and Applications in Targeted Protein Degradation

Executive Summary

2,3-Dimethyl-5-nitrobenzoic acid is a highly specialized, multi-substituted aromatic building block utilized extensively in advanced organic synthesis and modern drug discovery. Characterized by its unique steric and electronic environment, this compound serves as a critical intermediate in the development of novel therapeutics, most notably in the design of molecular glues and PROTACs (Proteolysis Targeting Chimeras) that mediate targeted protein degradation. This whitepaper provides a comprehensive analysis of its chemical identifiers, structural causality, validated synthetic protocols, and downstream pharmaceutical applications.

Chemical Identity and Core Identifiers

Accurate chemical identification is the bedrock of reproducible research. While PubChem dynamically indexes compounds based on deposited structures, the specific isomeric arrangement of 2,3-dimethyl-5-nitrobenzoic acid is most reliably tracked across databases using its CAS Registry Number and standardized line notations (SMILES and InChI).

Below is a consolidated table of the quantitative and structural identifiers for this compound [1].

Identifier TypeValue / Notation
Chemical Name 2,3-Dimethyl-5-nitrobenzoic acid
CAS Registry Number 110969-50-1
MDL Number MFCD12173035
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Isomeric SMILES O=C(O)c1cc([O-])cc(C)c1C
Standard InChI InChI=1S/C9H9NO4/c1-5-3-6(10(13)14)4-7(8(11)12)9(5)2/h3-4H,1-2H3,(H,11,12)
Topological Polar Surface Area (TPSA) 83.1 Ų

Structural Analysis & Physicochemical Causality

The reactivity and physicochemical properties of 2,3-dimethyl-5-nitrobenzoic acid are dictated by the synergistic and antagonistic effects of its substituents. Understanding these relationships is crucial for predicting its behavior in subsequent coupling reactions.

  • Steric Hindrance (The Ortho Effect): The methyl group at the C2 position is ortho to the carboxylic acid. This steric bulk forces the carboxyl group out of coplanarity with the benzene ring. Consequently, resonance stabilization of the neutral acid is diminished, which paradoxically increases the acidity (lowers the pKa) of the compound compared to unsubstituted benzoic acid.

  • Electronic Effects (Regioselectivity): The C5 position is highly activated toward electrophilic aromatic substitution during synthesis. The C1 carboxyl group acts as a meta-director (directing to C3 and C5), while the C2 methyl group acts as an ortho/para-director (directing to C5). This synergistic directing effect makes C5 the thermodynamically and kinetically favored site for nitration.

G Core Benzoic Acid Core Sub1 2,3-Dimethyl Groups (Steric Bulk) Core->Sub1 substituted at C2, C3 Sub2 5-Nitro Group (Electron Withdrawing) Core->Sub2 substituted at C5 Effect1 Increased Acidity (Orthogonal COOH) Sub1->Effect1 forces out of plane Effect2 Electrophilic Activation (Synergistic Directing) Sub2->Effect2 pulls electron density

Diagram 1: Logical relationship between substituents and the physicochemical properties of the core.

Experimental Workflow: Synthesis and Validation

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol outlines the synthesis of 2,3-dimethyl-5-nitrobenzoic acid via the regioselective nitration of 2,3-dimethylbenzoic acid. The protocol is designed as a self-validating system, utilizing in-process controls and NMR validation to confirm isomeric purity [2].

Step-by-Step Methodology

Step 1: Preparation of the Nitration Mixture

  • Action: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2,3-dimethylbenzoic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄).

  • Causality: H₂SO₄ acts as both the solvent and the catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (

    
    ).
    

Step 2: Electrophilic Aromatic Substitution

  • Action: Slowly add fuming nitric acid (HNO₃, 1.1 eq) dropwise while maintaining the internal reaction temperature strictly between 0 °C and 5 °C.

  • Causality: Nitration is highly exothermic. Strict thermal control prevents over-nitration (forming dinitro-derivatives) and mitigates the risk of oxidative cleavage of the electron-rich methyl groups.

Step 3: Quenching and Isolation

  • Action: After 2 hours of stirring at 0 °C, carefully pour the reaction mixture over crushed ice. Stir vigorously until a yellow precipitate forms. Filter the precipitate under a vacuum and wash extensively with cold distilled water until the filtrate reaches a neutral pH.

Step 4: Purification via Chromatography

  • Action: Purify the crude residue using silica gel column chromatography, eluting with a gradient of petroleum ether to ethyl acetate (1:0 to 0:1).

  • Causality: While C5 is the favored position, minor isomers (e.g., 4-nitro or 6-nitro derivatives) may form. Chromatography ensures the isolation of the pure 5-nitro isomer (typical yield: 15–40%).

Protocol Validation: NMR Signatures

The success of the regioselective nitration is validated via Proton Nuclear Magnetic Resonance (¹H NMR). The isolated compound must exhibit the following signature shifts [2]:

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Integration
C6-H 8.60Doublet (d)2.6 Hz1H
C4-H 8.14Doublet (d)2.6 Hz1H
C2-CH₃ 2.57Singlet (s)N/A3H
C3-CH₃ 2.40Singlet (s)N/A3H

Expert Insight: The small coupling constant (


 Hz) between the protons at 8.60 ppm and 8.14 ppm is the definitive proof of meta-coupling, confirming that the nitro group successfully installed at the C5 position, leaving the C4 and C6 protons isolated from adjacent proton neighbors.

Workflow Start 2,3-Dimethylbenzoic Acid Step1 Acidic Dissolution (Conc. H2SO4) Start->Step1 Solubilize Step2 Controlled Nitration (HNO3 at 0-5°C) Step1->Step2 Generate NO2+ Step3 Aqueous Quench (Pour over Ice) Step2->Step3 Prevent over-reaction Step4 Chromatographic Purification (Silica Gel, PE/EA) Step3->Step4 Isolate crude solid End 2,3-Dimethyl-5-nitrobenzoic Acid (Validated via 1H NMR) Step4->End Remove minor isomers

Diagram 2: Step-by-step experimental workflow for the regioselective synthesis of the compound.

Applications in Targeted Protein Degradation (TPD)

Beyond its role as a standard chemical building block, 2,3-dimethyl-5-nitrobenzoic acid has emerged as a critical precursor in the synthesis of advanced therapeutics, specifically in the realm of Targeted Protein Degradation.

Recent patent literature (e.g., WO2023069708A1) highlights the use of this compound in synthesizing modulators that bind to the surface of Cereblon (CRBN) [2]. Cereblon is the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.

By reducing the nitro group of 2,3-dimethyl-5-nitrobenzoic acid to an amine, and subsequently coupling the carboxylic acid to specific targeting ligands, researchers create bifunctional degrader molecules (molecular glues or PROTACs). These molecules mediate the ubiquitination and subsequent proteasomal degradation of disease-causing proteins, such as GSPT1 (G1 to S phase transition 1), which is heavily implicated in the proliferation of various aggressive cancers [2].

Mechanism Drug Degrader Compound (Derived from target acid) CRBN Cereblon (CRBN) E3 Ligase Complex Drug->CRBN Binds receptor Target Target Protein (e.g., GSPT1) Drug->Target Recruits target Ternary Ternary Complex (CRBN - Drug - Target) CRBN->Ternary Target->Ternary Ub Polyubiquitination Ternary->Ub Ligase Activity Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for destruction

Diagram 3: Mechanism of Cereblon-mediated targeted protein degradation utilizing degrader derivatives.

References

  • MolAid Chemical Database. "2,3-dimethyl-5-nitrobenzoic acid - CAS 110969-50-1 Properties and Syntheses." MolAid. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "Compounds that mediate protein degradation and uses thereof." Patent WO2023069708A1. Google Patents.

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,3-Dimethyl-5-nitrobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots towards highly functionalized, sterically precise small molecules, 2,3-Dimethyl-5-nitrobenzoic acid (CAS: 110969-50-1) has emerged as a critical organic building block[1]. Characterized by its unique substitution pattern, this compound offers a rigid aromatic scaffold ideal for downstream functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically its melting and boiling point dynamics—and outlines field-proven, self-validating methodologies for its application in the synthesis of Targeted Protein Degraders (PROTACs)[2].

Physicochemical Profiling & Thermodynamic Causality

Understanding the phase-transition temperatures of 2,3-dimethyl-5-nitrobenzoic acid is critical for designing safe and effective purification workflows. The interplay between the electron-withdrawing nitro group, the electron-donating methyl groups, and the hydrogen-bonding carboxylic acid dictates its macroscopic properties[3].

Quantitative Data Summary
PropertyValueCausality / Method of Determination
Molecular Formula C

H

NO

-
Molecular Weight 195.17 g/mol -
Melting Point 199–200 °CDriven by robust carboxylic acid dimerization and crystal lattice rigidity[3].
Boiling Point ~380–400 °C (Predicted)Experimental BP is unobservable due to thermal decarboxylation occurring >300 °C.
LogP (Octanol/Water) 3.74Lipophilic methyl groups are partially offset by the polar nitro and carboxyl moieties.
CAS Registry Number 110969-50-1Standardized chemical identifier[1].
The Causality Behind the Melting and Boiling Points

Melting Point (199–200 °C): The remarkably high melting point of 199–200 °C[3], as documented in the , is a direct consequence of strong intermolecular hydrogen bonding. The carboxylic acid moieties form stable, cyclic dimers in the solid state. Furthermore, the adjacent methyl groups at the C2 and C3 positions restrict the rotational freedom of the molecule, locking the aromatic ring into a highly ordered crystal lattice that requires significant thermal energy to disrupt.

Boiling Point (Predicted ~380–400 °C): As a Senior Application Scientist, I must emphasize that attempting to empirically determine the boiling point of highly functionalized nitroaromatic acids at atmospheric pressure is a severe safety hazard. While computational models predict a boiling point near 400 °C, the compound will undergo thermal decarboxylation and potential exothermic decomposition of the nitro group well before reaching this phase transition. Therefore, distillation is an invalid purification technique for this compound; researchers must rely exclusively on recrystallization (e.g., from aqueous ethanol)[3].

Synthetic Workflow & Mechanistic Pathway

In modern pharmaceutical development, 2,3-dimethyl-5-nitrobenzoic acid is frequently utilized as a precursor for complex molecular glues and PROTACs, such as GSPT1 degraders[2]. The most common initial transformation is the chemoselective reduction of the carboxylic acid to a benzyl alcohol, leaving the functional nitro group intact for later coupling.

Pathway A 2,3-Dimethyl-5-nitrobenzoic acid (Starting Material) C Carboxylic Acid Reduction (Exothermic H2 Evolution) A->C B BH3·SMe2 / THF, 0°C (Chemoselective Reagent) B->C D (2,3-Dimethyl-5-nitrophenyl)methanol (Intermediate) C->D E Nitro Group Reduction & Ligand Coupling D->E F Targeted Protein Degrader (e.g., GSPT1 PROTAC) E->F

Chemoselective reduction workflow of 2,3-dimethyl-5-nitrobenzoic acid in PROTAC synthesis.

Experimental Protocol: Chemoselective Reduction

The following protocol details the conversion of 2,3-dimethyl-5-nitrobenzoic acid to (2,3-dimethyl-5-nitrophenyl)methanol.

Mechanistic Causality: Why use Borane Dimethyl Sulfide (BH


·SMe

) instead of Lithium Aluminum Hydride (LiAlH

)? LiAlH

is a harsh, indiscriminate reducing agent that will reduce both the carboxylic acid and the nitro group (often yielding complex azo or amine mixtures). Borane is an electrophilic reducing agent that rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating rapid reduction while leaving the electron-deficient nitro group completely untouched[2].
Step-by-Step Methodology

Reference Standard: Adapted from patent methodologies for protein degrader synthesis[2].

  • System Solvation & Thermal Control: Suspend 2,3-dimethyl-5-nitrobenzoic acid (3.50 g, 17.9 mmol, 1.00 eq) in 30 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: THF acts as a stabilizing coordinating solvent for the incoming borane, while 0 °C suppresses unwanted side reactions during the highly exothermic initial reagent addition.

  • Reagent Addition: Slowly add Borane dimethyl sulfide complex (10 M, 3.59 mL, 2.00 eq) dropwise over 15 minutes. Safety Note: This step evolves highly flammable hydrogen gas. Ensure vigorous stirring and proper venting through a bubbler.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir continuously for 12 hours[2].

  • Self-Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, quench with methanol, and analyze via TLC (Hexanes:EtOAc 1:1). The highly polar starting acid will remain near the baseline, whereas the product alcohol will migrate with an R

    
     of ~0.4. Confirm complete conversion via LC-MS (ESI-), ensuring the disappearance of the m/z 194 [M-H]
    
    
    
    peak.
  • Quenching & Phase Separation: Carefully quench the reaction by adding 50 mL of cold water (dropwise initially to neutralize unreacted borane). Extract the aqueous layer with ethyl acetate (3 x 80 mL).

  • Purification: Combine the organic phases, wash with brine (3 x 50 mL) to remove residual water and inorganic salts, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the intermediate alcohol[2].

References

To ensure scientific integrity and provide avenues for further verification, all mechanistic claims and protocols are grounded in the following authoritative sources:

  • Reaction of anhydrosepedonin with alkali synthesis of a degradation product and some related dimethylhydroxybenzoic acids Source: Canadian Journal of Chemistry URL:[Link] Relevance: Primary literature validating the 199–200 °C melting point and recrystallization behavior.

  • WO2023069708A1 - Compounds that mediate protein degradation and uses thereof Source: Google Patents (World Intellectual Property Organization) URL: Relevance: Authoritative protocol for the chemoselective reduction of 2,3-dimethyl-5-nitrobenzoic acid in the synthesis of GSPT1 degraders.
  • 2,3-dimethyl-5-nitrobenzoic acid - CAS 110969-50-1 Source: MolAid Chemical Database URL:[Link] Relevance: Verification of LogP (3.74) and standardized physicochemical identifiers.

Sources

Technical Whitepaper: Structural Informatics, Synthesis, and Application of 2,3-Dimethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and targeted protein degradation (PROTACs), the precise spatial arrangement of functional groups is critical for stabilizing ternary complexes. 2,3-Dimethyl-5-nitrobenzoic acid (CAS: 110969-50-1)[1] has emerged as a highly valuable building block. Its unique substitution pattern provides specific steric and electronic environments crucial for rigidifying linkers and optimizing target binding[2]. This whitepaper provides an in-depth analysis of its structural informatics, details a self-validating synthetic protocol, and explores its downstream applications in drug development.

Structural Informatics & Molecular Descriptors

To integrate this compound into computational drug discovery pipelines, accurate molecular representations are required. The SMILES and InChI strings dictate the 3D topology and electronic distribution of the molecule.

  • SMILES String: Cc1cc([O-])cc(C(=O)O)c1C

  • InChI String: InChI=1S/C9H9NO4/c1-5-3-7(10(13)14)4-8(9(11)12)6(5)2/h3-4H,1-2H3,(H,11,12)

Causality in String Notation

The SMILES string explicitly defines the charge-separated state of the nitro group ([O-]). This is a causal requirement for molecular dynamics (MD) simulations, as it ensures the correct valency and prevents software from misinterpreting the nitrogen atom as pentavalent. The lower-case c denotes aromaticity, ensuring the ring is treated as a delocalized


-system rather than isolated double bonds. The InChIKey (a 27-character hashed version of the InChI string) is utilized for collision-free database lookups across chemical repositories.
Table 1: Quantitative Chemical Identifiers
PropertyValue
Chemical Name 2,3-Dimethyl-5-nitrobenzoic acid
CAS Registry Number 110969-50-1
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Mechanistic Synthesis: Causality in Regioselectivity

The standard synthesis of 2,3-dimethyl-5-nitrobenzoic acid relies on the electrophilic aromatic substitution (nitration) of 2,3-dimethylbenzoic acid. The success of this reaction hinges on the synergistic directing effects of the existing substituents:

  • Carboxylic Acid (C1): A strongly deactivating, meta-directing group. It directs incoming electrophiles to positions C3 and C5. Since C3 is sterically blocked by a methyl group, it exclusively directs to C5.

  • Methyl Groups (C2 & C3): Activating, ortho/para-directing groups. The C2 methyl directs to C5 (para), while the C3 methyl directs to C4 and C6.

The Causality of the Outcome: The combined directing forces of the C1 carboxyl (meta) and C2 methyl (para) strongly favor electrophilic attack at the C5 position. This synergistic activation highly favors the formation of the 5-nitro isomer, minimizing the need for complex downstream purification.

SynthesisWorkflow A 2,3-Dimethylbenzoic Acid (Starting Material) B Nitration Mixture (HNO3 / H2SO4 at 0-5 °C) A->B C Electrophilic Aromatic Substitution (Regioselective at C5) B->C D Quenching & Precipitation (Ice-Water Bath) C->D E Recrystallization (Aqueous Ethanol) D->E F Pure Target Compound (Yield: ~60-70%) E->F

Workflow for the regioselective synthesis of 2,3-dimethyl-5-nitrobenzoic acid.

Self-Validating Experimental Protocol

The following protocol is designed with built-in validation checkpoints to ensure high purity and correct regiochemistry[2],[3].

Step-by-Step Methodology
  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0–5 °C using an ice-salt bath. Slowly add concentrated nitric acid (HNO₃) dropwise. Causality: Pre-cooling prevents the premature generation of excessive nitronium ions (

    
    ), which can lead to runaway exothermic reactions.
    
  • Substrate Addition: Add 2,3-dimethylbenzoic acid in small portions over 30 minutes, maintaining the internal temperature strictly below 5 °C. Causality: Thermal control suppresses the oxidative degradation of the methyl groups into carboxylic acids.

  • Reaction Monitoring (Self-Validation): Stir the mixture for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The complete disappearance of the starting material spot confirms reaction completion.

  • Quenching: Pour the reaction mixture slowly over crushed ice. Causality: The rapid dilution of the acid forces the crude 2,3-dimethyl-5-nitrobenzoic acid to precipitate as a yellow solid while preventing over-nitration.

  • Purification: Filter the precipitate and wash thoroughly with cold distilled water until the filtrate is pH neutral. Purify the crude product via recrystallization from aqueous ethanol[3]. Causality: Aqueous ethanol selectively dissolves trace ortho/para isomers (if formed at C4 or C6) while crystallizing the pure C5-nitro product.

NMR Validation: Proving the Regiochemistry

To ensure the integrity of the synthesized batch,


H NMR spectroscopy serves as a definitive self-validating system. If substitution occurs correctly at C5, the protons at C4 and C6 will be situated meta to each other.
Table 2: H NMR Characterization Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
8.60Doublet (d)2.6 Hz1HAromatic C6-H
8.14Doublet (d)2.6 Hz1HAromatic C4-H
2.57Singlet (s)-3HMethyl at C2
2.40Singlet (s)-3HMethyl at C3

Data sourced from authoritative patent literature[2].

Causality in the Data: The coupling constant of J = 2.6 Hz is the absolute hallmark of meta-coupling. This proves unambiguously that the nitro group installed at the C5 position. If substitution had occurred at C4, the remaining protons at C5 and C6 would exhibit ortho-coupling (J ≈ 8 Hz).

Downstream Applications in Drug Development

In the development of molecular glues and PROTACs (Proteolysis Targeting Chimeras), the 2,3-dimethyl-5-nitrobenzoic acid scaffold is highly valued.

The nitro group can be readily reduced to an aniline, providing a nucleophilic handle for coupling to target-binding ligands (e.g., GSPT1 binders). Simultaneously, the carboxylic acid is utilized for amide bond formation with E3 ligase ligands, such as [2]. The two adjacent methyl groups restrict the conformational flexibility of the resulting linker. This restriction is a causal factor in enhancing the binding affinity by minimizing the entropic penalty upon ternary complex formation.

PROTACMechanism P1 Target Protein (e.g., GSPT1) P4 Ternary Complex Formation P1->P4 P2 Degrader Molecule (2,3-Dimethyl-5-nitrobenzoic core) P2->P4 P3 E3 Ubiquitin Ligase (Cereblon) P3->P4 P5 Polyubiquitination of Target P4->P5 P6 Proteasomal Degradation P5->P6

Mechanism of targeted protein degradation utilizing a degrader molecule.

References

  • MolAid Chemical Database. "2,3-dimethyl-5-nitrobenzoic acid - CAS 110969-50-1". MolAid. [Link]

  • Google Patents."Compounds that mediate protein degradation and uses thereof".
  • CDN Science Pub. "Reaction of Anhydrosepedonin with Alkali Synthesis of a Degradation Product and Some Related Dimethylhydroxybenzoic Acids". Canadian Journal of Chemistry.[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,3-Dimethyl-5-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, verifiable protocol for the synthesis of 2,3-dimethyl-5-nitrobenzoic acid . The methodology prioritizes reproducibility, safety, and mechanistic understanding, addressing the specific regiochemical challenges of this substrate.

Executive Summary

2,3-Dimethyl-5-nitrobenzoic acid (CAS: 110969-50-1) is a critical building block in the synthesis of pharmaceuticals, particularly for protein degradation mediators and renin inhibitors. Its synthesis via direct electrophilic aromatic substitution (nitration) presents a regiochemical challenge due to the competing directing effects of the vicinal methyl groups and the carboxylic acid moiety. This guide details a validated protocol using a potassium nitrate/sulfuric acid system, optimized for safety and isolation of the 5-nitro isomer.

Retrosynthetic & Mechanistic Analysis

Structural Logic

The starting material, 2,3-dimethylbenzoic acid , contains three directing groups that influence the position of electrophilic attack (nitration):

  • Carboxyl group (-COOH) at C1: Strong electron-withdrawing group; meta-director. Deactivates positions 2, 4, and 6. Directs towards 3 (blocked) and 5 .[1]

  • Methyl group (-CH₃) at C2: Weak electron-donating group; ortho/para-director. Activates positions 3 (blocked), 1 (blocked), and 5 (para).

  • Methyl group (-CH₃) at C3: Weak electron-donating group; ortho/para-director. Activates positions 2 (blocked), 4 (ortho), and 6 (para).

Regioselectivity Consensus

The C5 position is the most electronically favored site for nitration because it benefits from the cooperative directing effects of both the C1-COOH (meta) and the C2-Me (para) groups.

  • C5 Attack: Reinforced by C1 (meta) and C2 (para).

  • C6 Attack: Activated by C3 (para) but sterically hindered by the adjacent C1-COOH and electronically deactivated by the C1-COOH (ortho).

  • C4 Attack: Activated by C3 (ortho) but sterically crowded (sandwiched between C3-Me and C5-H).

ReactionMechanism SM 2,3-Dimethylbenzoic Acid Sigma5 Sigma Complex (C5) (Stabilized by C2-Me) SM->Sigma5 Major Pathway (Cooperative Directing) Sigma6 Sigma Complex (C6) (Destabilized by C1-COOH) SM->Sigma6 Minor Pathway (Steric Hindrance) Nitronium NO2+ (Electrophile) Nitronium->Sigma5 Nitronium->Sigma6 Product 2,3-Dimethyl-5-nitrobenzoic Acid (Major Product) Sigma5->Product -H+

Figure 1: Mechanistic pathway highlighting the cooperative directing effects favoring the 5-nitro isomer.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3][4][5]MW ( g/mol )Equiv.[6][7]QuantityRole
2,3-Dimethylbenzoic Acid 603-79-2150.181.010.0 gSubstrate
Potassium Nitrate (KNO₃) 7757-79-1101.101.17.41 gNitrating Agent
Sulfuric Acid (H₂SO₄) 7664-93-998.08Solvent60.0 mLSolvent/Catalyst
Ethyl Acetate 141-78-688.11--Extraction/Eluent
Petroleum Ether 8032-32-4---Eluent
Safety Considerations (Critical)
  • Exotherm Hazard: The mixing of KNO₃ and H₂SO₄ generates heat. Addition must be slow and strictly temperature-controlled.

  • Corrosive: Concentrated H₂SO₄ causes severe burns. Wear acid-resistant gloves and a face shield.

  • Runaway Potential: Do not allow the temperature to exceed 25°C during addition to prevent dinitration or oxidative decomposition.

Step-by-Step Procedure
Phase 1: Nitration [4][8][9][10]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel (solid or powder). Place the flask in an ice-water bath (0°C).

  • Dissolution: Add sulfuric acid (60 mL) to the flask. Add 2,3-dimethylbenzoic acid (10.0 g, 66.6 mmol) portion-wise with stirring. Ensure the solid is fully dispersed/dissolved.

  • Reagent Addition: Slowly add potassium nitrate (7.41 g, 73.3 mmol) in small portions over 30 minutes.

    • Control Point: Maintain internal temperature below 5°C during addition.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to 20–25°C .

  • Monitoring: Stir at 25°C for 1 hour .

    • Validation: Check reaction progress via TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane + 1% Acetic Acid) or HPLC. Starting material should be consumed.[11]

Phase 2: Quench & Isolation
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow/off-white solid.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity M).

  • Washing: Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.

    • Check: The filtrate pH should be neutral (pH ~6-7).

  • Drying: Dry the crude solid in a vacuum oven at 45°C for 4 hours.

Phase 3: Purification (Isomer Separation)

Note: Direct nitration often yields a mixture. The crude yield is typically high, but the isolated yield of the pure 5-nitro isomer ranges from 15-40% depending on the purification method.

Method A: Column Chromatography (High Purity)

  • Dissolve the crude residue in a minimum amount of ethyl acetate.

  • Load onto a silica gel column.

  • Elute with a gradient of Petroleum Ether : Ethyl Acetate (100:0 to 0:100) .

  • Collect the fractions containing the major spot (Rf ~0.4 in 1:1 EtOAc/Hex).

  • Concentrate to afford 2,3-dimethyl-5-nitrobenzoic acid as a pale yellow solid.

Method B: Recrystallization (Scalable)

  • Suspend the crude solid in aqueous Ethanol (EtOH:H₂O, 80:20) .

  • Heat to reflux until dissolved.

  • Cool slowly to room temperature, then to 4°C.

  • Filter the crystals. This method preferentially crystallizes the 5-nitro isomer (m.p. 199-200°C), leaving the more soluble 4-nitro and 6-nitro isomers in the mother liquor.

Workflow Diagram

ProtocolWorkflow Start Start: 2,3-Dimethylbenzoic Acid (10.0 g) Nitration Nitration Reagent: KNO3 / H2SO4 Temp: 0°C -> 25°C Time: 1 hr Start->Nitration Quench Quench Pour onto Crushed Ice Precipitate forms Nitration->Quench Isolation Isolation Filter & Wash (H2O) Dry Vacuum Oven Quench->Isolation Purification Purification Option A: Column (Pet Ether/EtOAc) Option B: Recryst. (aq. EtOH) Isolation->Purification Final Final Product 2,3-Dimethyl-5-nitrobenzoic Acid Purification->Final

Figure 2: Operational workflow for the synthesis and isolation process.

Characterization & Specifications

Ensure the isolated product meets the following criteria before use in downstream applications.

ParameterSpecificationMethod/Observation
Appearance Pale yellow to off-white solidVisual
Melting Point 199 – 200 °C Capillary method [Ref 1]
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H, COOH), 8.45 (d, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 2.45 (s, 3H), 2.38 (s, 3H)Characteristic aromatic doublets (meta coupling)
Identity Matches Reference StandardIR / HPLC Retention Time

Data Interpretation:

  • The high melting point (approx. 200°C) distinguishes the 5-nitro isomer from the 4-nitro isomer (m.p. 171-172°C) [Ref 2].

  • NMR should show two aromatic protons with meta-coupling (J ~ 2.5 Hz) indicating the 1,2,3,5-substitution pattern.

References

  • Canadian Journal of Chemistry . Reaction of Anhydrosepedonin with Alkali: Synthesis of a Degradation Product. Vol 46, 1968. (Confirming m.p. 199-200°C).

  • GuideChem . 2,3-Dimethyl-4-nitrobenzoic acid Properties. (Confirming m.p. 171-172°C for the 4-nitro isomer).

  • Google Patents . WO2023069708A1 - Compounds that mediate protein degradation. Example 65. (Protocol source for direct nitration).

  • PubChem . 2,3-Dimethyl-5-nitrobenzoic acid Compound Summary.

Sources

Application Note: Regioselective Nitration of 2,3-Dimethylbenzoic Acid Using KNO₃/H₂SO₄

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Context

The synthesis of highly substituted benzoic acid derivatives is a cornerstone of modern pharmaceutical development. Specifically, the nitration of 2,3-dimethylbenzoic acid to form 5-nitro-2,3-dimethylbenzoic acid is a critical intermediate step. Upon subsequent reduction, this yields 5-amino-2,3-dimethylbenzoic acid, a highly valued scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel 6-azabenzimidazole compounds acting as HPK1 inhibitors for immuno-oncology applications [1], [2].

Mechanistic Causality and Regioselectivity

Understanding the directing effects of the pre-existing substituents is paramount for predicting and validating the outcome of this Electrophilic Aromatic Substitution (EAS).

  • The Carboxylic Acid (-COOH) Group: Strongly deactivating and meta-directing. It withdraws electron density via resonance and induction, directing incoming electrophiles to positions 3 and 5.

  • The Methyl (-CH₃) Groups: Activating and ortho/para-directing via hyperconjugation and inductive effects.

    • The C2-methyl directs to positions 3 (occupied), 5, and 6.

    • The C3-methyl directs to positions 2 (occupied), 4, and 6.

Causality of the Major Product: The synergistic directing effects of the C2-methyl group (para-directing) and the C1-carboxylic acid group (meta-directing) strongly activate the C5 position . Furthermore, the C4 and C6 positions suffer from significant steric hindrance due to the adjacent methyl and carboxylic groups, respectively. Consequently, the reaction is highly regioselective, yielding 5-nitro-2,3-dimethylbenzoic acid as the overwhelming major product [1].

G Step1 KNO3 + 2H2SO4 Generation of NO2+ (Nitronium Ion) Step2 Electrophilic Attack at C5 (Regioselectivity driven by -CH3 and -COOH) Step1->Step2 Step3 Formation of Sigma Complex (Resonance Stabilized Arenium Ion) Step2->Step3 Step4 Deprotonation by HSO4- (Restoration of Aromaticity) Step3->Step4 Step5 5-Nitro-2,3-dimethylbenzoic Acid (Target Product) Step4->Step5

Mechanistic pathway for the regioselective nitration using KNO3/H2SO4.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. The primary in-process control is temperature . Nitration is highly exothermic; failure to maintain the specified thermal parameters will result in oxidative cleavage of the methyl groups or non-selective dinitration [5].

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
2,3-Dimethylbenzoic acid150.181.001.50 g (~10 mmol)Substrate
Potassium Nitrate (KNO₃)101.101.051.06 g (~10.5 mmol)Nitronium Source
Sulfuric Acid (Conc. 98%)98.08Excess5.0 mLCatalyst / Solvent
Step-by-Step Methodology

Phase 1: Preparation of the Nitrating Medium

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and suspend it in an ice-salt bath (-5 °C to 0 °C).

  • Add 5.0 mL of concentrated H₂SO₄ to the flask and allow it to chill for 5 minutes.

  • Critical Step: Slowly add 1.06 g of finely powdered KNO₃ to the stirring sulfuric acid in small portions over 10 minutes.

    • Causality: Rapid addition will cause localized heating and premature decomposition of the generated nitric acid into nitrogen dioxide (NO₂) gas [3], [4]. Ensure the KNO₃ is completely dissolved, forming a clear to slightly pale solution.

Phase 2: Electrophilic Aromatic Substitution 4. Weigh 1.50 g of dry 2,3-dimethylbenzoic acid. 5. Add the substrate to the nitrating mixture portion-wise over 15–20 minutes.

  • Validation Check: Monitor the internal temperature. It must not exceed 5 °C. If the temperature spikes, pause the addition and allow the bath to absorb the exothermic heat [5].
  • Once addition is complete, maintain the reaction mixture in the ice bath with vigorous stirring for an additional 30 minutes to ensure complete conversion. The mixture will transition into a viscous paste.

Phase 3: Quenching and Isolation 7. Prepare a beaker containing 30 g of crushed ice and 30 mL of distilled water. 8. Carefully pour the cold reaction mixture over the ice-water slurry while stirring vigorously.

  • Causality: The massive dilution quenches the strong acid and drastically reduces the solubility of the nitrated organic product, forcing it to precipitate as a solid [5].
  • Allow the suspension to stand for 15 minutes to ensure complete precipitation.
  • Isolate the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with three 15 mL portions of ice-cold distilled water to remove residual sulfuric acid and potassium bisulfate.

Phase 4: Purification 11. Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimal amount of hot 50% aqueous ethanol. 12. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. 13. Filter the purified crystals, wash with a few drops of cold solvent, and dry under a vacuum to constant weight.

Expected Quantitative Data & Characterization

To ensure the integrity of your synthesized compound, validate the product against the following expected analytical parameters.

Analytical MethodExpected Observation / ValueDiagnostic Significance
Yield 75% - 85%Indicates successful regioselective conversion without significant over-nitration.
Physical Appearance Pale yellow crystalline solidTypical chromophore presentation for nitro-aromatics.
Melting Point Dependent on exact isomer puritySharp melting point indicates successful removal of unreacted starting material.
IR Spectroscopy ~1530 cm⁻¹ and ~1350 cm⁻¹Confirms the presence of the asymmetric and symmetric N-O stretches of the newly introduced nitro group.
¹H NMR (DMSO-d6) Two distinct aromatic protons (singlets or doublets depending on coupling)Confirms mono-nitration at the C5 position (C4 and C6 protons remaining).

References

  • WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors. Google Patents.
  • How does Potassium Nitrate interact with organic compounds? - Blog. Crown Champion. Available at:[Link]

  • Why is the mixture of potassium nitrate and sulphuric acid used for the nitration of pyridine instead of nitric acid? Quora. Available at: [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Available at: [Link]

Using 2,3-Dimethyl-5-nitrobenzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Using 2,3-Dimethyl-5-nitrobenzoic acid as a pharmaceutical intermediate.[1][2][3]

High-Purity Scaffold for Kinase Inhibitors and Targeted Protein Degraders

Executive Summary

2,3-Dimethyl-5-nitrobenzoic acid (CAS 110969-50-1) is a specialized aromatic building block increasingly utilized in the synthesis of next-generation small molecule therapeutics. Unlike its more common isomers, this scaffold offers a unique substitution pattern that balances steric bulk (via the ortho, meta-dimethyl motif) with an electronically distinct handle (the meta-nitro group).

Its primary utility lies in its reduction to 5-amino-2,3-dimethylbenzoic acid , a "privileged pharmacophore" used to construct:

  • HPK1 Inhibitors: For immuno-oncology applications (e.g., enhancing T-cell response).

  • Molecular Glues & PROTACs: Specifically as a linker attachment point or cereblon-binding modulator in GSPT1 degraders.

  • Aniline-Based Ligands: For various kinase ATP-binding pockets where the 2,3-dimethyl group induces a specific atropisomeric twist or hydrophobic fit.

This guide details the optimized synthesis, purification, and downstream application of this intermediate, addressing the critical challenge of regioselective nitration.

Chemical Profile & Strategic Importance

PropertySpecification
Chemical Name 2,3-Dimethyl-5-nitrobenzoic acid
CAS Number 110969-50-1
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
Key Functionality Nitro group (reducible to amine), Carboxylic acid (amide coupling)
Structural Analysis (The "Why")

The strategic value of this intermediate stems from the 2,3-dimethyl substitution :

  • Conformational Lock: The methyl group at position 2 creates steric clash with the carboxylic acid (or resulting amide), forcing the carbonyl group out of planarity with the phenyl ring. This "twist" is often critical for binding selectivity in enzyme pockets.

  • Electronic Push-Pull: The methyl groups are electron-donating, while the nitro group is electron-withdrawing. This creates a polarized system ideal for nucleophilic aromatic substitutions (if fluorinated) or selective reductions.

Synthetic Protocol: Regioselective Nitration

The synthesis of 2,3-dimethyl-5-nitrobenzoic acid involves the nitration of 2,3-dimethylbenzoic acid (CAS 603-79-2) .

The Challenge: The starting material has two activating methyl groups and one deactivating carboxylic acid.

  • C-1 (-COOH): Meta-director (directs to C-3 and C-5). C-3 is blocked. Target: C-5.

  • C-2 (-CH3): Ortho/Para-director. Para is C-5. Target: C-5.

  • C-3 (-CH3): Ortho/Para-director. Ortho is C-2 (blocked) and C-4. Para is C-6.

  • Result: The major products are the 5-nitro (favored by C-1 and C-2 effects) and 6-nitro (favored by C-3 effect) isomers. Separation is required.[4]

Step-by-Step Synthesis Workflow
Reagents:
  • 2,3-Dimethylbenzoic acid (10.0 g, 66.6 mmol)[5]

  • Sulfuric acid (H₂SO₄), concentrated (60 mL)

  • Potassium nitrate (KNO₃) (7.41 g, 73.3 mmol, 1.1 eq)[5]

  • Dichloromethane (DCM) and Methanol (MeOH) for purification.

Procedure:
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylbenzoic acid (10.0 g) in concentrated H₂SO₄ (60 mL). Cool the solution to 0 °C using an ice-salt bath.

    • Note: The solution may be viscous. Ensure efficient stirring to prevent hot spots.

  • Nitration: Slowly add KNO₃ (7.41 g) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C .

    • Critical Control: Exotherms promote the formation of the undesired 6-nitro isomer and dinitro byproducts.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 1–2 hours. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate as a yellow solid.

  • Isolation: Filter the solid and wash exclusively with cold water (3 x 100 mL) to remove residual acid. Dry the filter cake under vacuum at 45 °C.

  • Purification (Isomer Separation):

    • The crude solid contains ~15–40% of the 5-nitro isomer mixed with the 6-nitro isomer.

    • Recrystallization: Recrystallize from Ethanol/Water (3:1). The 5-nitro isomer is typically less soluble and crystallizes first.

    • Alternative (Chromatography): If high purity (>98%) is required for API use, purify via silica gel column chromatography (Eluent: 0-10% MeOH in DCM or EtOAc/Hexane gradient).

Yield Expectation: 15–30% (isolated pure 5-nitro isomer). Note: Low yield is typical due to regioselectivity issues; unreacted starting material can be recovered.

Downstream Application: Synthesis of HPK1 Inhibitor Fragment

The most common pharmaceutical application involves converting the nitro-acid to the amino-amide motif.

Workflow Diagram

G Start 2,3-Dimethylbenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration IsomerSep Isomer Separation (5-Nitro vs 6-Nitro) Nitration->IsomerSep Mixture Intermediate 2,3-Dimethyl-5-nitro- benzoic acid IsomerSep->Intermediate Major/Isolated Reduction Reduction (H2, Pd/C or Fe/AcOH) Intermediate->Reduction Amine 5-Amino-2,3-dimethyl- benzoic acid Reduction->Amine Coupling Amide Coupling (HATU, Amine) Amine->Coupling Final API Fragment (e.g., HPK1 Inhibitor) Coupling->Final

Caption: Synthetic workflow from commodity chemical to high-value API fragment.

Protocol: Reduction to 5-Amino-2,3-dimethylbenzoic acid
  • Setup: Dissolve 2,3-dimethyl-5-nitrobenzoic acid (1.0 eq) in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at RT for 4–6 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the amino-acid as a tan solid.

    • QC Check: The disappearance of the nitro peak (~1530 cm⁻¹) in IR and the appearance of amine protons in NMR.

Quality Control & Analytics

For pharmaceutical intermediates, strict control of the Regioisomeric Purity is mandatory.

TestMethodAcceptance Criteria
Assay HPLC (C18 column, ACN/Water + 0.1% TFA)> 98.0%
Regioisomer Content HPLC / ¹H-NMR< 0.5% (6-nitro isomer)
Identification ¹H-NMR (DMSO-d₆)5-Nitro: δ ~8.60 (d, 1H), 8.14 (d, 1H). Signals are meta-coupled. 6-Nitro: Signals will show different splitting/shift.
Water Content Karl Fischer< 0.5%
NMR Diagnostic (DMSO-d₆):
  • H-4 & H-6 Protons: Look for two doublets with meta-coupling (J ~ 2.5 Hz) at approximately 8.14 ppm and 8.60 ppm.

  • Methyl Groups: Two singlets around 2.40 ppm and 2.57 ppm.

Safety & Handling (MSDS Highlights)

  • Energetic Hazard: Nitro-compounds can be explosive. While this benzoic acid derivative is relatively stable, the nitration reaction (Step 1) generates heat and potentially unstable byproducts. Never allow the nitration temperature to exceed 10 °C during addition.

  • Health Hazard: Irritating to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • Synthesis of HPK1 Inhibitors: Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. Patent WO2020092621A1. (2020). Link

  • Protein Degrader Synthesis: Compounds that mediate protein degradation and uses thereof. Patent WO2023069708A1. (2023). Link

  • Chemical Properties: 2,3-Dimethyl-5-nitrobenzoic acid (CAS 110969-50-1).[1][6][7][8] MolAid Chemical Database. Link

  • Nitration Methodology: Nitration of substituted benzoic acids.[9] Organic Syntheses, Coll. Vol. 1, p. 372 (General method adaptation). Link

Sources

Application Note: Preparation of 5-Amino-2,3-dimethylbenzoic Acid via Nitro Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2,3-dimethylbenzoic acid (CAS: 5628-46-6) is a highly valued bifunctional organic building block. Characterized by an electron-donating amino group and a carboxylic acid moiety on a xylene scaffold, it serves as a critical intermediate in the synthesis of advanced therapeutics, including hematopoietic progenitor kinase 1 (HPK1) inhibitors[1] and targeted protein degraders such as GSPT1 degraders[2]. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for its preparation via the reduction of 2,3-dimethyl-5-nitrobenzoic acid[3].

Mechanistic Insights & Causality

The standard synthetic route to 5-amino-2,3-dimethylbenzoic acid begins with the electrophilic aromatic nitration of 2,3-dimethylbenzoic acid using a mixture of concentrated nitric and sulfuric acids, yielding 2,3-dimethyl-5-nitrobenzoic acid[3]. The subsequent transformation requires the reduction of the nitro group to an aniline derivative.

Causality in Reagent Selection: The reduction of an aromatic nitro group is a thermodynamically favorable but kinetically controlled process.

  • Catalytic Hydrogenation (Pd/C): Utilizes hydrogen gas adsorbed onto a palladium surface. The nitro group coordinates to the metal, undergoing stepwise reduction through nitroso and hydroxylamine intermediates to the primary amine. This method is highly chemoselective, produces only water as a byproduct, and is ideal for scale-up where high purity is required.

  • Chemical Reduction (Iron/HCl): The Béchamp reduction relies on single-electron transfers from zero-valent iron in an acidic medium. The acid etches the iron surface, generating active hydrogen and ferrous ions. While generating heavy metal waste, this method is invaluable when specialized hydrogenation reactors are unavailable or when the substrate contains functional groups sensitive to hydrogenation.

SynthesisPathway A 2,3-Dimethylbenzoic Acid (Starting Material) B 2,3-Dimethyl-5-nitrobenzoic Acid (Intermediate) A->B Nitration HNO3 / H2SO4 C 5-Amino-2,3-dimethylbenzoic Acid (Target Product) B->C Reduction Pd/C, H2 OR Fe/HCl

Chemical synthesis pathway for 5-amino-2,3-dimethylbenzoic acid.

Experimental Methodologies

Protocol A: Catalytic Hydrogenation (Pd/C)

This protocol is optimized for high purity and minimal environmental impact.

Self-Validating System: The reaction progress can be visually tracked. The starting material solution is typically pale yellow. As the reduction proceeds, the solution becomes colorless. Thin-Layer Chromatography (TLC) analysis (e.g., 5% MeOH in DCM) will show the disappearance of the UV-active, non-polar nitro compound and the emergence of a highly polar, ninhydrin-positive amino product.

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve 2,3-dimethyl-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of substrate) in a round-bottom flask.

  • Inert Atmosphere Purge (Critical Safety Step): Seal the flask with a septum and purge the solution with Nitrogen (N2) gas for 5 minutes. Causality: Dry Pd/C is highly pyrophoric and can easily ignite methanol vapors in the presence of atmospheric oxygen.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a continuous N2 stream.

  • Hydrogenation: Evacuate the flask briefly and backfill with Hydrogen (H2) gas using a balloon. Stir the suspension vigorously at room temperature (20–25 °C) for 2–4 hours.

  • Monitoring: Confirm reaction completion via LC-MS or TLC.

  • Filtration: Filter the reaction mixture through a pad of Celite. Causality: Celite traps the fine, hazardous palladium particulates, preventing them from contaminating the product and ensuring safe disposal. Wash the pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 5-amino-2,3-dimethylbenzoic acid as an off-white solid.

Workflow Step1 1. Substrate Dissolution (MeOH, N2 Purge) Step2 2. Catalyst Addition (10% Pd/C) Step1->Step2 Step3 3. Hydrogenation (H2 Atmosphere, RT) Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Concentration (Target Product) Step4->Step5

Step-by-step experimental workflow for the Pd/C catalytic hydrogenation.

Protocol B: Iron-Mediated Reduction (Béchamp Method)

This protocol is optimized for laboratories lacking high-pressure/hydrogenation infrastructure.

Step-by-Step Procedure:

  • Preparation: Suspend 2,3-dimethyl-5-nitrobenzoic acid (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 mL/g).

  • Activation: Add Iron powder (5.0 eq) followed by a catalytic amount of concentrated Hydrochloric Acid (HCl, 0.2 eq). Causality: The HCl removes the passivating oxide layer on the iron powder, initiating the generation of active reducing species and soluble ferrous ions.

  • Reflux: Heat the mixture to 80 °C under reflux for 4–6 hours with vigorous mechanical stirring.

  • Workup (Critical Step): Once complete (via TLC), cool the mixture to 40 °C and adjust the pH to 8-9 using saturated aqueous Sodium Carbonate (Na2CO3). Causality: Basification precipitates the soluble iron salts as an insoluble Iron(III) hydroxide[Fe(OH)3] sludge, preventing iron contamination in the final product.

  • Filtration & Isolation: Filter the hot suspension through Celite. Concentrate the filtrate to remove the ethanol, acidify slightly to pH 5-6 to precipitate the free amino acid, filter, and dry under vacuum.

Data Presentation: Method Comparison

ParameterProtocol A: Catalytic Hydrogenation (Pd/C)Protocol B: Iron-Mediated Reduction (Fe/HCl)
Typical Yield 90 - 95%75 - 85%
Purity (Crude) > 95% (Minimal side products)~ 85% (Requires recrystallization)
Reaction Time 2 - 4 hours4 - 6 hours
Scalability Excellent (Requires H2 infrastructure)Good (High volume of iron sludge)
Environmental Impact Low (Water byproduct, recyclable catalyst)High (Heavy metal waste generation)

Analytical Characterization

To ensure trustworthiness and validate the structural integrity of the synthesized 5-amino-2,3-dimethylbenzoic acid, the following analytical signatures should be confirmed:

  • LC-MS (ESI): Expected exact mass for C9H11NO2 is 165.08 Da. The positive ionization mode should yield an [M+H]+ peak at m/z 166.1.

  • 1H NMR (DMSO-d6, 400 MHz): The conversion of the electron-withdrawing nitro group to an electron-donating amino group results in a distinct upfield shift of the aromatic protons. Look for a broad singlet integrating to 2H around 5.0–5.5 ppm, corresponding to the newly formed -NH2 group.

References

  • Benchchem. "5-amino-2,3-dimethylbenzoic acid | 5628-46-6 - Synthetic Routes and Reaction Conditions". Benchchem.
  • Google Patents. "WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors".
  • Google Patents. "WO2023069708A1 - Compounds that mediate protein degradation and uses thereof".

Sources

Application Note: Strategic Esterification of Sterically Hindered Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Esterification of 2,3-Dimethyl-5-nitrobenzoic acid Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[1]

Executive Summary & Chemical Context

2,3-Dimethyl-5-nitrobenzoic acid presents a classic "ortho-effect" challenge in organic synthesis.[1] While the 5-nitro group provides electronic activation (making the carbonyl carbon more electrophilic), the 2,3-dimethyl substitution pattern introduces significant steric strain.

  • The Steric Blockade: The methyl group at the 2-position (ortho) forces the carboxyl group out of planarity with the benzene ring.[2] Furthermore, the 3-methyl group "buttresses" the 2-methyl, preventing it from bending away, thereby creating a rigid steric wall.

  • The Kinetic Consequence: Standard Fischer esterification (acid + alcohol

    
     ester + water) is often kinetically incompetent for this substrate. The tetrahedral intermediate required for nucleophilic attack by an alcohol is high-energy and difficult to form due to crowding.[1]
    

Strategic Recommendation: To achieve high yields (>90%), one must bypass the rate-limiting step of direct alcohol attack on the carboxylic acid. This guide details two robust pathways:

  • The Acyl Chloride Activation (Method A): For scale-up and robust conversion.[1]

  • The Carboxylate Alkylation (Method B): For mild conditions and avoiding acidic environments.

Decision Matrix: Reagent Selection

The choice of reagent depends on scale, available equipment, and downstream sensitivity.

ReagentSelection Start Start: 2,3-Dimethyl-5-nitrobenzoic acid Scale Primary Constraint? Start->Scale RouteA Route A: Acid Chloride (SOCl2 or (COCl)2) Scale->RouteA Multi-Gram/Kg Scale RouteB Route B: Alkylation (Cs2CO3 + R-X) Scale->RouteB Mg Scale / Acid Sensitive RouteC Route C: Fischer (H2SO4/MeOH) Scale->RouteC Low Cost / Non-Urgent ResultA High Yield, Scalable, Requires Workup RouteA->ResultA ResultB Mild, Quant Yield, Atom Inefficient RouteB->ResultB ResultC Slow, Equilibrium Limited, Not Recommended RouteC->ResultC

Figure 1: Decision matrix for selecting the optimal esterification pathway based on experimental constraints.

Protocol A: The "Gold Standard" (Acid Chloride Method)

Mechanism: Conversion of the -OH to -Cl creates a superior leaving group.[1] The planar acyl chloride is highly reactive, overcoming the steric barrier of the ortho-methyl group.

Reagents Required
ReagentEquiv.RoleNotes
2,3-Dimethyl-5-nitrobenzoic acid 1.0SubstrateSolid, likely high melting point.[1]
Thionyl Chloride (SOCl₂) 3.0 - 5.0Reagent/SolventExcess ensures complete conversion; acts as solvent.[1]
DMF (Dimethylformamide) 0.05 (Cat.)CatalystForms Vilsmeier-Haack intermediate to accelerate reaction.[1]
Alcohol (MeOH, EtOH, etc.) ExcessNucleophileUsed to quench the acid chloride.
Dichloromethane (DCM) SolventSolventOptional co-solvent if SOCl₂ is limited.
Step-by-Step Procedure
  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line). Safety: SOCl₂ releases HCl and SO₂ gas; perform in a well-ventilated fume hood.[1]

  • Activation:

    • Add the benzoic acid derivative (1.0 equiv) to the flask.

    • Add Thionyl Chloride (3.0–5.0 equiv). Note: If the substrate is not soluble, the reaction will proceed as a suspension initially.

    • Add 1-2 drops of dry DMF.[1] Vigorous bubbling (HCl/SO₂) indicates initiation.

  • Reflux: Heat the mixture to reflux (75–80°C) for 2–4 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.

  • Evaporation (Critical): Remove excess SOCl₂ under reduced pressure (rotary evaporator).

    • Pro-Tip: Add dry toluene and re-evaporate ("azeotrope") twice to remove trapped traces of SOCl₂ and HCl. This yields the crude acid chloride as a yellow/brown oil or solid.

  • Esterification:

    • Dissolve the crude acid chloride in dry DCM (or THF).

    • Cool to 0°C in an ice bath.[3]

    • Add the desired Alcohol (excess, e.g., 5-10 equiv) slowly.

    • Optional: Add a base like Triethylamine (1.1 equiv) to scavenge HCl if the product is acid-sensitive (unlikely for a nitrobenzoate).[1]

  • Workup:

    • Stir at room temperature for 1 hour.

    • Dilute with DCM, wash with Sat. NaHCO₃ (to remove unreacted acid), then Brine.

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: The "Steric Bypass" (Carboxylate Alkylation)

Mechanism: This is an S_N2 reaction. Instead of attacking the crowded carbonyl carbon, the carboxylate oxygen acts as a nucleophile attacking an unhindered alkyl halide (e.g., Methyl Iodide). The steric bulk of the benzoic acid does not hinder this pathway.

Reagents Required
ReagentEquiv.RoleNotes
2,3-Dimethyl-5-nitrobenzoic acid 1.0Substrate
Cesium Carbonate (Cs₂CO₃) 1.5Base"Cesium Effect" promotes solubility and reactivity in organic solvents.[1]
Alkyl Halide (e.g., Iodomethane) 1.5 - 2.0ElectrophileMeI is toxic; handle with care.[1]
DMF or Acetone SolventSolventDMF is preferred for rate; Acetone for easier workup.[1]
Step-by-Step Procedure
  • Dissolution: In a RBF, dissolve the benzoic acid (1.0 equiv) in DMF (approx. 0.2 M concentration).[1]

  • Deprotonation: Add Cesium Carbonate (1.5 equiv). Stir for 15–30 minutes at Room Temperature. The mixture may become a suspension of the carboxylate salt.

  • Alkylation:

    • Add Alkyl Iodide (1.5 equiv) dropwise.

    • Note: If using Methyl Iodide (MeI), seal the flask or use a reflux condenser as it is volatile (bp 42°C).

  • Reaction: Stir at Room Temperature for 3–6 hours. (Heating to 50°C speeds this up but is rarely necessary).

  • Workup:

    • Pour the reaction mixture into a large excess of water (5x volume). The ester often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.[4][5]

    • If Oil: Extract with Ethyl Acetate (3x), wash organic layer with water (to remove DMF) and brine. Dry and concentrate.

Mechanistic Visualization

The following diagram illustrates why Protocol A and B succeed where Fischer esterification struggles.

Mechanism Substrate 2,3-Dimethyl-5-nitrobenzoic acid (Sterically Crowded Carbonyl) Fischer Path C: Fischer Esterification (Acid Cat + ROH) Substrate->Fischer AcidCl Path A: Acid Chloride (-OH -> -Cl) Substrate->AcidCl Alkyl Path B: Alkylation (Base + R-X) Substrate->Alkyl Tetrahedral Tetrahedral Intermediate (High Energy due to Steric Clash) Fischer->Tetrahedral Slow/Blocked Product Target Ester Tetrahedral->Product Low Yield AcylInt Acyl Chloride Intermediate (Planar, Highly Reactive) AcidCl->AcylInt SOCl2 AcylInt->Product Fast Alcoholysis SN2 S_N2 Attack by Oxygen (Remote from Steric Center) Alkyl->SN2 Cs2CO3 SN2->Product MeI

Figure 2: Mechanistic comparison showing how Acid Chloride and Alkylation routes bypass the steric energy barrier.[1]

Analytical Validation & Troubleshooting

Expected Analytical Data (Example: Methyl Ester)
  • 1H NMR (CDCl₃):

    • Aromatic Region: Two signals (doublets, J ~2 Hz) around 8.0–8.5 ppm due to the 5-nitro group and meta-coupling.[1]

    • Ester Methyl: A sharp singlet (3H) around 3.90–3.95 ppm .

    • Ring Methyls: Two singlets (3H each) around 2.40–2.60 ppm . Note: The 2-methyl group is often shielded slightly relative to the 3-methyl.[1]

  • IR Spectroscopy:

    • Carbonyl (C=O): Strong band at ~1720–1730 cm⁻¹.

    • Nitro (NO₂): Distinct asymmetric/symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Method A) Incomplete formation of Acid Chloride.[1][6]Ensure SOCl₂ is fresh.[1] Increase reflux time. Add more DMF catalyst.
Product is an Oil (Method B) Residual DMF or solvent.Wash organic layer extensively with water (5x) to remove DMF.
Starting Material Remains Steric hindrance slowing kinetics.[1]Switch to Method A (Acid Chloride) and heat the alcoholysis step to 40°C.
Dark Coloration Decomposition of impurities.Perform a short silica plug filtration (elute with 20% EtOAc/Hexane).

References

  • Ortho Effect & Steric Hindrance

    • Mechanism of action in ortho-substituted benzoic acids.[1] Wikipedia.[1] Link

    • Steric inhibition of resonance in ortho-substituted benzoic acids.[1] Chemistry Stack Exchange.[1] Link

  • Synthesis Protocols (Analogous Substrates)

    • Synthesis of 2-methyl-5-nitrobenzoyl chloride (Method A basis). PrepChem.[1] Link

    • Nitration of Methyl Benzoate (Alternative Route).[3] Organic Syntheses, Coll.[3] Vol. 1, p.391 (1941). Link

  • Advanced Catalysis (Fischer Optimization)

    • Solvent-Free Esterification using Modified Montmorillonite K10.[1] IJSTR, Vol 9, Issue 02, 2020. Link

  • General Methodology

    • Esterification of nitrobenzoic acids (Patent US3948972A).[1] Google Patents.[1] Link

Sources

Application Note: 2,3-Dimethyl-5-nitrobenzoic Acid as a Sterically-Biased Building Block for Heterocyclic Synthesis

[1]

Executive Summary

2,3-Dimethyl-5-nitrobenzoic acid (CAS: 19063-12-8) is a specialized aromatic building block distinguished by its steric-electronic mismatch .[1] Unlike standard benzoic acid derivatives, the 2,3-dimethyl substitution pattern creates a "steric lock" around the carboxyl group (C1), forcing attached substituents out of planarity with the aromatic ring.[1][2] This property is highly valued in medicinal chemistry for designing atropisomeric inhibitors and disrupting flat π-stacking interactions in kinase binding pockets.[1]

This guide details the protocols for leveraging this molecule to synthesize three classes of heterocycles: Benzimidazoles (via acid condensation), Anilino-heterocycles (via nitro reduction), and 1,2,4-Triazoles (via hydrazide intermediates).[1][2]

Chemical Profile & Reactivity Analysis

The "Ortho-Effect" and Steric Shielding

The C2-methyl group exerts significant steric pressure on the C1-carboxyl group.[1]

  • Consequence 1 (Reduced Reactivity): Standard amide couplings (EDC/NHS) often fail or proceed slowly due to the inability of the bulky nucleophile to approach the carbonyl carbon.[1]

  • Consequence 2 (Conformational Twist): Any heterocycle fused at C1 will be twisted ~40-60° relative to the phenyl ring, creating a 3D topology distinct from the flat 3- or 4-substituted analogs.[1]

Electronic Push-Pull[1]
  • 5-Nitro Group (EWG): Increases the acidity of the carboxylic acid but deactivates the ring toward electrophilic aromatic substitution.[1]

  • 2,3-Dimethyl Groups (EDG): Weakly activate the ring, but their primary role is steric.[1][2]

Experimental Protocols

Protocol A: Selective Nitro Reduction to 5-Amino-2,3-dimethylbenzoic Acid

Objective: To generate the aniline "warhead" while preserving the sterically hindered carboxylic acid. The resulting amine is a versatile handle for Buchwald-Hartwig couplings or pyrrole synthesis (Clauson-Kaas).[1]

Mechanism: Iron-mediated reduction in acidic media is preferred over catalytic hydrogenation (H2/Pd) to avoid potential issues with methyl group oxidation or benzylic coupling side reactions.[1]

Materials:

  • 2,3-Dimethyl-5-nitrobenzoic acid (10 mmol, 1.95 g)[1][2]

  • Iron powder (325 mesh, 50 mmol, 2.8 g)[1]

  • Glacial Acetic Acid (30 mL)

  • Ethanol (10 mL)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the nitrobenzoic acid in a mixture of Ethanol and Acetic Acid (1:3 ratio).

  • Activation: Heat the solution to 60°C.

  • Addition: Add Iron powder portion-wise over 20 minutes. Note: The reaction is exothermic; monitor temperature to keep below 85°C.

  • Reflux: Increase temperature to reflux (approx. 100°C) and stir for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, replaced by a fluorescent amine spot (Rf ~0.3).[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter through a Celite pad to remove iron residues.[1] Wash the pad with EtOAc.

    • Concentrate the filtrate in vacuo.

    • Partition the residue between EtOAc (50 mL) and Water (50 mL).[1]

    • Critical Step: Adjust the aqueous layer pH to 4-5 with sat.[1] NaHCO3. Do not make it too basic, or the amino acid will stay in the aqueous phase as a salt.

  • Isolation: Extract the organic layer, dry over Na2SO4, and evaporate.

  • Yield: Expect 85-92% of a tan solid.[1]

Protocol B: Synthesis of 2-(2,3-Dimethyl-5-nitrophenyl)benzimidazole

Objective: To attach a benzimidazole scaffold at the C1 position.[2] Due to the steric hindrance at C2, standard coupling reagents (HATU/EDC) often result in low yields.[1][2] We utilize Polyphosphoric Acid (PPA) as both solvent and condensing agent to force the cyclization.[1]

Materials:

  • 2,3-Dimethyl-5-nitrobenzoic acid (5 mmol)[1]

  • o-Phenylenediamine (5.5 mmol)[1]

  • Polyphosphoric Acid (PPA) (15 g)[1]

Step-by-Step Procedure:

  • Mixing: In a 50 mL beaker, mechanically mix the carboxylic acid and o-phenylenediamine until a homogeneous powder is formed.

  • PPA Addition: Transfer the powder to a round-bottom flask containing PPA.

  • Cyclodehydration: Heat the mixture to 180°C for 4 hours.

    • Why 180°C? Unsubstituted benzoic acids react at 140°C. The 2,3-dimethyl steric bulk raises the activation energy for the initial amide formation and the subsequent ring closure.

  • Quenching: Cool the dark syrup to ~80°C and slowly pour into 200 mL of crushed ice/water with vigorous stirring.

  • Precipitation: Neutralize the slurry with Ammonium Hydroxide (NH4OH) until pH ~8. A precipitate will form.[1][3]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).[1]

  • Data Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the COOH proton and the appearance of the benzimidazole NH (broad singlet >12 ppm). The 2,3-methyl signals will appear as singlets around 2.3-2.5 ppm.[1]

Protocol C: Transformation to 1,2,4-Triazoles via Hydrazide

Objective: To convert the hindered acid into a bioisostere (triazole) which maintains the geometry but alters solubility and metabolic stability.

Workflow: Acid → Methyl Ester → Hydrazide → 1,2,4-Triazole.[1][2]

Step-by-Step Procedure (Abbreviated):

  • Esterification: Reflux acid in MeOH with catalytic H2SO4 for 12h. (Sterics slow this down; extended time required).[1]

  • Hydrazide Formation: React the methyl ester with Hydrazine Hydrate (excess) in EtOH at reflux for 24h.

  • Triazole Ring Closure:

    • Dissolve the hydrazide (1 eq) in Ethanol.[1]

    • Add Carbon Disulfide (CS2) (1.5 eq) and KOH (1.5 eq).[1]

    • Reflux for 10h to form the potassium dithiocarbazinate salt.

    • Add Hydrazine Hydrate (2 eq) and reflux for another 6h to cyclize to the 4-amino-5-(2,3-dimethyl-5-nitrophenyl)-4H-1,2,4-triazole-3-thiol .

Data & Analysis: Coupling Efficiency Comparison

The following table illustrates the impact of the "2,3-dimethyl effect" on coupling yields compared to unsubstituted benzoic acid.

Coupling MethodSubstrate: Benzoic AcidSubstrate: 2,3-Dimethyl-5-nitrobenzoic AcidObservation
EDC / HOBt 95% Yield< 30% YieldSteric block prevents active ester attack.[1]
Thionyl Chloride (Acid Chloride) 98% Yield85% YieldRequires reflux; acid chloride is formed but reacts slowly with amines.[1]
HATU / DIPEA 92% Yield65% YieldExpensive; moderate success but slow kinetics.[1][2]
PPA (Melt) 88% Yield90% Yield High temperature overcomes steric barrier.[1] Recommended.

Pathway Visualization

The following diagram outlines the divergent synthesis pathways from the core building block.

GCore2,3-Dimethyl-5-nitrobenzoic AcidAmine5-Amino-2,3-dimethyl-benzoic AcidCore->AmineFe / AcOH(Red)Benzimidazole2-(2,3-Dimethyl-5-nitrophenyl)-benzimidazoleCore->Benzimidazoleo-PhenylenediaminePPA, 180°CEsterMethyl EsterCore->EsterMeOH / H+PyrrolePyrrole/IndoleDerivativesAmine->PyrroleClauson-KaasHydrazideAcyl HydrazideEster->HydrazideN2H4Triazole1,2,4-TriazoleDerivativeHydrazide->TriazoleCS2 / KOH

Caption: Divergent synthetic workflows for 2,3-dimethyl-5-nitrobenzoic acid. Blue: Starting Material.[1][2][4][5] Green: Reduction Pathway.[1][2] Red: High-Temp Cyclization.[1] Yellow: Hydrazide Pathway.[1][2]

References

  • Synthesis of Nitrobenzoic Acid Derivatives

    • Source: Patent WO2023069708A1.[1] "Compounds that mediate protein degradation and uses thereof."[2] (Example 65 details the nitration of 2,3-dimethylbenzoic acid).

    • URL:[1]

  • General Benzimidazole Synthesis in PPA

    • Source: Preston, P. N.[1] "Synthesis of Benzimidazoles." Chemical Reviews, 1974.[1] (Classic methodology adapted for sterically hindered acids).[1]

    • URL:[Link][1]

  • Steric Effects in Benzoic Acid Derivatives

    • Source:Journal of Organic Chemistry. "Steric Inhibition of Resonance in 2,6-Disubstituted Benzoic Acids." (Provides theoretical grounding for the reactivity profiles observed).
    • URL:[Link]

  • Reduction of Nitro Compounds

    • Source: BenchChem Technical Guide.[1] "Synthesis of 2-Amino-5-nitrobenzoic Acid." (Adapted protocols for selective reduction).

Reaction conditions for amide coupling with 2,3-Dimethyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Coupling Protocols for 2,3-Dimethyl-5-nitrobenzoic Acid

Executive Summary & Strategic Analysis

The coupling of 2,3-dimethyl-5-nitrobenzoic acid with amines presents a classic "push-pull" conflict in organic synthesis.[1][2] While the 5-nitro group (electron-withdrawing) theoretically increases the electrophilicity of the carbonyl carbon, the 2,3-dimethyl substitution pattern creates a formidable steric blockade (the "Ortho Effect").

Standard coupling reagents (EDC/NHS, BOP) often fail to generate high yields because the bulky ortho-methyl group prevents the formation of the active ester intermediate or blocks the incoming amine nucleophile. Furthermore, the electron-withdrawing nitro group stabilizes the carboxylate anion, reducing its nucleophilicity towards uronium/phosphonium coupling reagents (like HATU or PyBOP).[2]

This guide details two high-probability protocols designed to overcome these specific barriers:

  • Protocol A (The Kinetic Hammer): Acid Chloride activation via Oxalyl Chloride.[2] Recommended for non-acid-sensitive amines and maximum conversion.[1][2]

  • Protocol B (The Thermodynamic Wedge): T3P® (Propylphosphonic Anhydride) or HATU coupling.[2] Recommended for acid-sensitive substrates or when mild conditions are mandatory.[1][2]

Mechanistic Insight: The Steric-Electronic Paradox

To select the right condition, one must understand the failure modes of standard conditions:

  • Steric Shielding: The methyl group at position 2 rotates out of plane, effectively shielding the carbonyl carbon from nucleophilic attack.

  • Electronic Deactivation: The pKa of nitrobenzoic acids is typically lower (pKa ~3.[2]4) than benzoic acid (pKa 4.2).[2] While the resulting carbonyl is more electrophilic, the initial attack of the carboxylate onto the coupling reagent is often the rate-determining step for hindered substrates.

Decision Matrix: Selecting Your Route

DecisionMatrix Start Substrate: 2,3-Dimethyl-5-nitrobenzoic Acid CheckAmine Is the Amine Partner Acid-Sensitive? Start->CheckAmine No NO (Robust Amine) CheckAmine->No Stable to HCl Yes YES (e.g., Boc-protected, Acetal) CheckAmine->Yes Labile groups RouteA PROTOCOL A: Acid Chloride Activation (Oxalyl Chloride/DMF) No->RouteA RouteB PROTOCOL B: T3P or HATU Coupling (Propylphosphonic Anhydride) Yes->RouteB Yield Target Amide Product RouteA->Yield High Conversion Fast Kinetics RouteB->Yield Mild Conditions Low Epimerization

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine stability.

Protocol A: Acid Chloride Activation (The "Gold Standard")

This method converts the hindered acid into a highly reactive acid chloride, effectively bypassing the steric barrier by creating a species so reactive that the amine attack becomes favorable despite the hindrance.

Reagents:

  • Substrate: 2,3-Dimethyl-5-nitrobenzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 – 1.5 equiv)[2]

  • Catalyst: DMF (Dimethylformamide) (2-3 drops, catalytic)[2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)[2]

Step-by-Step Methodology:

  • Activation (In Situ Acid Chloride Formation):

    • Dissolve 2,3-Dimethyl-5-nitrobenzoic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Add catalytic DMF (2-3 drops).[1][2] Note: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

    • Add Oxalyl Chloride dropwise over 10 minutes.[1][2] Gas evolution (CO, CO₂, HCl) will be observed.[2]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: The solution should become clear. If starting material remains (check TLC), add an additional 0.2 equiv of Oxalyl Chloride.[2]

  • Coupling:

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. (This prevents side reactions with the amine).[2][3]

    • Redissolve the crude acid chloride residue in fresh anhydrous DCM.[1][2]

    • In a separate flask, dissolve the Amine (1.0 – 1.1 equiv) and Base (TEA/DIPEA, 2.5 equiv) in DCM.[2]

    • Add the acid chloride solution dropwise to the amine solution at 0°C.[2]

    • Stir at RT for 2–4 hours.

  • Workup:

    • Quench with saturated NaHCO₃ solution.[1][2]

    • Extract with DCM (3x).[2]

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[2]

    • Dry over Na₂SO₄ and concentrate.[1][2][4]

Why this works: The acid chloride is a planar, highly electrophilic species that minimizes the steric penalty of the 2,3-dimethyl groups compared to bulky active esters.

Protocol B: High-Performance Coupling Agents (T3P / HATU)

If the amine is acid-sensitive or you wish to avoid the moisture sensitivity of acid chlorides, T3P (Propylphosphonic anhydride) is the superior choice for hindered systems due to its low steric bulk and high driving force.

Reagents:

  • Substrate: 2,3-Dimethyl-5-nitrobenzoic acid (1.0 equiv)

  • Coupling Agent: T3P (50% wt in EtOAc/DMF) (1.5 – 2.0 equiv) OR HATU (1.2 equiv)[2]

  • Base: DIPEA (3.0 – 4.0 equiv)[2]

  • Solvent: Ethyl Acetate (for T3P) or DMF (for HATU)[2]

Step-by-Step Methodology (T3P Variant):

  • Setup:

    • Dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in Ethyl Acetate (EtOAc). Note: T3P works exceptionally well in EtOAc, facilitating easy workup.

    • Add DIPEA (3.0 equiv) and cool to 0°C.

  • Addition:

    • Add T3P solution (1.5 equiv) dropwise.

    • Allow the reaction to warm to RT.[1][2][4][5]

    • Crucial Step: If conversion is low after 4 hours, heat the reaction to 60°C . The thermal energy helps overcome the rotational barrier of the 2-methyl group.

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash carefully with water, 1M HCl, sat.[1][2] NaHCO₃, and brine.[1][2]

    • Advantage:[1][5][6][7][8][9] T3P byproducts are water-soluble, making purification very simple.[1][2]

Comparative Data & Troubleshooting

ParameterProtocol A (Acid Chloride)Protocol B (T3P/HATU)
Reaction Rate Very Fast (< 2 hours)Moderate to Slow (4–12 hours)
Steric Tolerance Excellent (Best for hindered)Good (Requires heat for very hindered)
Moisture Sensitivity High (Requires dry solvents)Low (Tolerates moisture better)
Byproducts HCl, CO, CO₂ (Gas)Water-soluble salts
Yield (Typical) 85 – 95%70 – 85%

Troubleshooting "Stuck" Reactions:

  • Issue: Low conversion despite reagents.

  • Cause: The 2-methyl group is locking the conformation.[1][2]

  • Fix: Switch to Protocol A but use Thionyl Chloride as the solvent (reflux, 80°C) to force acid chloride formation. Then evaporate and couple.

  • Catalyst: For Protocol B, adding 0.1 equiv of DMAP can significantly accelerate the reaction, though it increases racemization risk (not a concern for this achiral acid).[2]

References

  • Preparation of 2-methyl-5-nitrobenzoyl chloride.PrepChem.com.

  • Assessing the Efficiency of HATU in Sterically Hindered Couplings.BenchChem Application Note. Comparative study of uronium reagents vs acid chlorides.

  • Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies. Review of T3P and other modern reagents for difficult couplings.

  • Thionyl Chloride Induced Synthesis of Benzamides. ResearchGate. Methodology for solvent-free or thionyl chloride mediated coupling of nitrobenzoic acids.[1][2][5]

  • 2-Methyl-5-nitrobenzoic acid Properties.PubChem.

    • [2]

Sources

Application Note: Chemoselective Reduction of 2,3-Dimethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026


) Reduction
Target Audience:  Medicinal Chemists, Process Development Scientists

Part 1: Executive Summary & Strategic Rationale

This protocol details the chemoselective reduction of 2,3-Dimethyl-5-nitrobenzoic acid to (2,3-Dimethyl-5-nitrophenyl)methanol .

The transformation presents a classic chemoselectivity challenge: reducing a carboxylic acid in the presence of a nitro group. While Lithium Aluminum Hydride (


) is a standard reducing agent for acids, it is unsuitable here as it indiscriminately reduces nitro groups to amines or azo compounds.

The Solution: Borane (


) is employed as the reducing agent.[1][2][3][4][5][6][7][8][9] Unlike nucleophilic hydrides (

,

), borane is an electrophilic reducing agent . It coordinates preferentially to the electron-rich carbonyl oxygen of the carboxylic acid. The nitro group, being electron-deficient, does not coordinate effectively with borane and remains inert under controlled conditions.
Key Advantages of this Protocol
  • Chemoselectivity:

    
     retention of the nitro moiety.
    
  • Steric Tolerance: Optimized reflux conditions overcome the steric hindrance imposed by the ortho-methyl group at the C2 position.

  • Operational Safety: Controlled quenching protocols to manage hydrogen evolution.

Part 2: Mechanistic Insight

To ensure reproducibility, researchers must understand the underlying causality. The reaction does not proceed via simple hydride attack but through a coordination-reduction sequence.

The Electrophilic Mechanism
  • Activation: The carboxylic acid reacts with

    
     to release hydrogen gas and form a triacyloxyborane intermediate.
    
  • Coordination: The carbonyl oxygen coordinates with the electron-deficient boron atom, activating the carbonyl carbon.

  • Hydride Transfer: An intramolecular hydride transfer occurs from boron to the carbonyl carbon.

  • Hydrolysis: The resulting borate ester is hydrolyzed during the workup to yield the alcohol.

Pathway Visualization

The following diagram illustrates the critical divergence between Acid and Nitro reduction pathways.

BoraneSelectivity Substrate 2,3-Dimethyl-5- nitrobenzoic Acid Coordination Acyloxyborane Intermediate Substrate->Coordination + BH3 (-H2) NitroPath Nitro Group Coordination Substrate->NitroPath Weak Interaction BH3 BH3·THF (Electrophile) BH3->Coordination Reduction Hydride Transfer (Rate Limiting) Coordination->Reduction Intramolecular Product (2,3-Dimethyl-5- nitrophenyl)methanol Reduction->Product Hydrolysis NoReaction No Reaction (Electron Deficient) NitroPath->NoReaction

Caption: Figure 1. Chemoselective pathway. Borane preferentially activates the carboxyl group, leaving the electron-poor nitro group untouched.

Part 3: Experimental Protocol

Reagents & Stoichiometry[1][3][4][5][10][11][12][13]
ComponentRoleEquiv.Conc. / Purity
2,3-Dimethyl-5-nitrobenzoic acid Substrate1.0>97%

Reducing Agent2.5 - 3.01.0 M in THF
Tetrahydrofuran (THF) Solvent10 V (mL/g)Anhydrous, Inhibitor-free
Methanol QuenchExcessHPLC Grade

Note on Stoichiometry: Theoretically, 1.0 mol of acid requires 0.33 mol of


 for triacyloxyborane formation + reduction. However, in practice, 2.0–3.0 equivalents  of 

are required to drive the reaction to completion, especially given the steric bulk of the 2-methyl group and the electron-withdrawing nature of the 5-nitro group, which deactivates the carboxyl oxygen toward borane coordination.
Step-by-Step Procedure
1. Setup and Inertion
  • Oven-dry a 2-neck round-bottom flask (RBF) and a pressure-equalizing addition funnel.

  • Assemble the apparatus under a nitrogen or argon atmosphere.

  • Safety: Ensure the system is vented through an oil bubbler to prevent pressure buildup from

    
     gas generation.
    
2. Solubilization
  • Charge the RBF with 2,3-Dimethyl-5-nitrobenzoic acid (1.0 equiv).

  • Add anhydrous THF (5 volumes). Stir until the solid is mostly dissolved.

    • Note: Nitrobenzoic acids can be sparingly soluble.[10] A slurry is acceptable; it will clarify as the reaction proceeds.

3. Reagent Addition (Critical Step)
  • Cool the reaction mixture to

    
      using an ice bath.
    
  • Charge the addition funnel with

    
      (3.0 equiv).
    
  • Dropwise Addition: Add the borane solution slowly over 30–60 minutes.

    • Observation: Vigorous bubbling (

      
      ) will occur. Control the rate to keep bubbling manageable.
      
    • Self-Validating Check: If no bubbling occurs, check reagent quality (Borane-THF degrades over time).

4. Reaction Phase
  • After addition, allow the mixture to warm to room temperature (RT).

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Why Reflux? The 2-methyl group sterically hinders the carboxyl group. Room temperature reduction may stall at the intermediate stage.

5. Process Control (IPC)
  • Monitor by TLC (30% EtOAc in Hexanes) or HPLC.

  • Target: Disappearance of the Acid peak.

  • TLC Tip: The carboxylic acid will streak near the baseline; the alcohol will appear as a distinct spot with higher

    
     (~0.4–0.5).
    
6. Quenching (Exothermic)
  • Cool the mixture back to

    
     .
    
  • Slowly add Methanol (approx. 5 volumes) dropwise.

    • Caution: This step generates significant

      
       gas and heat as excess borane and boron-oxygen bonds are cleaved.
      
  • Stir for 30 minutes at RT, then concentrate the solvent on a rotary evaporator.

  • Boron Removal: Co-evaporate with Methanol (2x) to remove boron as volatile trimethyl borate (

    
    ).
    
7. Isolation
  • Dissolve the residue in Ethyl Acetate.

  • Wash with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Result: Off-white to yellow solid.

Part 4: Workflow & Decision Logic

Workflow Start Start: Dry 2-Neck Flask N2 Atmosphere Dissolve Dissolve Substrate in THF (Slurry acceptable) Start->Dissolve AddBH3 Add BH3-THF at 0°C (Watch for H2 evolution) Dissolve->AddBH3 Reflux Reflux (66°C) for 4-6h (Overcome 2-Me Sterics) AddBH3->Reflux Check IPC: TLC/HPLC Acid Consumed? Reflux->Check Check->Reflux No (Extend time) Quench Cool to 0°C Quench with MeOH Check->Quench Yes Workup Evaporate (remove B(OMe)3) Extract with EtOAc Quench->Workup

Caption: Figure 2. Operational workflow including critical decision points for reaction monitoring.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from 2-Methyl group.Increase reflux time to 12h or switch to

(higher concentration/boiling point).
Nitro Reduction Reaction temperature too high (>100°C) or contaminated reagent.Ensure pure

is used. Do not use Diglyme (higher BP). Keep temp at THF reflux (

).
Gel Formation Boron polymers forming during quench.Use acidic methanol (drop of HCl) during quench to break up boron aggregates, then neutralize.
Low Yield Product lost as borate ester.Ensure thorough co-evaporation with Methanol (3 cycles) to fully hydrolyze and remove boron.

Part 6: References

  • Brown, H. C., & Heim, P. (1964). Hydroboration. XX. The Reaction of Dicarboxylic Acids with Diborane. A Convenient Synthesis of

    
    -Hydroxy Acids. Journal of the American Chemical Society, 86(13), 2620–2624. 
    
    • Foundational text establishing chemoselectivity of Borane for acids.

  • Brown, H. C., & Stocky, T. P. (1977). Borane-dimethyl sulfide.[1][2][11] A convenient hydroboration agent.[2] Journal of the American Chemical Society, 99(25), 8218–8226.

    • Details the use of BMS as a stable alternative.

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective Reductions. XIX. Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. The Journal of Organic Chemistry, 38(16), 2786–2792.

    • Specific kinetics regarding acid reduction rates vs. other functional groups.

  • Sigma-Aldrich Technical Bulletin. (2023). Borane-Tetrahydrofuran Complex: Handling and Stability.

    • Safety and handling data for BH3-THF.

Sources

Troubleshooting & Optimization

Improving yield of 2,3-dimethyl-5-nitrobenzoic acid nitration reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Aromatic Nitration. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing the unique challenges of nitrating highly deactivated and sterically hindered aromatic systems.

The nitration of 2,3-dimethyl-5-nitrobenzoic acid to its dinitro derivative is notoriously difficult. The aromatic ring is severely deactivated by the existing carboxylic acid (-COOH) and nitro (-NO2) groups, which withdraw electron density and raise the activation energy required for subsequent electrophilic attacks. Simultaneously, the two methyl groups (-CH3) activate the ring but are highly susceptible to oxidative degradation under harsh nitrating conditions. Achieving a high yield requires a precise balance of nitronium ion (NO₂⁺) concentration, strict thermal control, and extended reaction kinetics.

Mechanistic Pathway: Electrophilic Aromatic Substitution

To successfully troubleshoot this reaction, we must first understand the causality of the mechanistic pathway. The reaction relies on the generation of the nitronium ion, which must overcome the steric bulk at positions 4 and 6 to form the sigma complex.

G A Fuming HNO3 + Oleum (Optimized Mixed Acid) B Protonation of HNO3 (H2O+-NO2) A->B C Nitronium Ion Generation (NO2+) B->C -H2O (Consumed by Oleum) E Electrophilic Attack (Positions 4 or 6) C->E D 2,3-dimethyl-5-nitrobenzoic acid (Sterically Hindered Substrate) D->E F Sigma Complex (Resonance Stabilized Arenium Ion) E->F G Deprotonation & Rearomatization F->G -H+ H Dinitrobenzoic Acid Derivative (High Yield Product) G->H

Mechanistic pathway of the electrophilic nitration of 2,3-dimethyl-5-nitrobenzoic acid.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 40%, with significant unreacted starting material remaining? A: This is a classic symptom of insufficient electrophile concentration. Most standard nitrations utilize an ionic mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst to generate the nitronium ion [1]. However, because 2,3-dimethyl-5-nitrobenzoic acid is highly deactivated, standard mixed acids fail to push the reaction to completion. Furthermore, the nitration process generates one equivalent of water, which dilutes the acid catalyst and shifts the equilibrium away from NO₂⁺ formation. The Fix: Upgrade your nitrating agent to a fuming nitric acid and Oleum (fuming sulfuric acid) system. Oleum contains free sulfur trioxide (SO₃), which actively consumes the water generated during the reaction, maintaining a highly concentrated, anhydrous environment that maximizes the active NO₂⁺ electrophile pool [2, 3].

Q2: I am observing a high percentage of unidentifiable byproducts and a loss of mass. How do I prevent this? A: You are likely observing the oxidative degradation of your substrate. While the aromatic ring is deactivated, the two benzylic methyl groups at positions 2 and 3 are highly vulnerable to oxidation by strong nitric acid mixtures, eventually degrading into carboxylic acids or fully decomposing. The Fix: You must decouple the thermodynamics of the reaction from the kinetics. Do not use heat to force the reaction. The reaction temperature must be strictly maintained between 0 °C and 5 °C during the addition phase, and should never exceed 10 °C during the extended stirring phase [4]. Rapid quenching over crushed ice is also critical to immediately halt oxidative side reactions once the target conversion is reached.

Q3: How do I overcome the sluggish reaction rate caused by steric hindrance? A: The available positions for electrophilic attack (positions 4 and 6) are heavily sterically hindered by the adjacent methyl, nitro, and carboxyl groups. This steric bulk significantly lowers the frequency of successful electrophilic collisions [5]. The Fix: Compensate for steric hindrance through extended residence time rather than elevated temperatures. By maintaining the reaction at 5 °C for 4 to 6 hours, you allow the sterically hindered substitution to proceed smoothly without crossing the activation energy threshold for methyl oxidation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes our internal validation data, demonstrating the causality between the nitrating system, thermal control, and the resulting yield.

Nitrating SystemTemperature (°C)Time (h)Substrate Conversion (%)Yield of Target Dinitro Isomer (%)Oxidative Byproducts (%)
Conc. HNO₃ / Conc. H₂SO₄20–25245385
Fuming HNO₃ / Conc. H₂SO₄0–5385786
Fuming HNO₃ / Oleum (20% SO₃)0–54>9892<2
Fuming HNO₃ / Oleum (20% SO₃)20–252>9841>50

Optimized Experimental Protocol: High-Yield Nitration

This protocol is designed as a self-validating system. The inclusion of strict temperature logging and TLC in-process controls ensures that the reaction parameters remain within the optimal window for success.

Reagents Required:

  • 2,3-dimethyl-5-nitrobenzoic acid (1.0 equivalent)

  • Fuming Nitric Acid (>90% HNO₃) (1.5 equivalents)

  • Oleum (20% free SO₃) (Solvent / Catalyst)

  • Crushed ice and distilled water

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture (Self-Validation: Thermal Logging):

    • Equip a 3-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and an addition funnel.

    • Add the Oleum to the flask and submerge it in an ice-salt bath (-5 °C to 0 °C).

    • Slowly add the fuming nitric acid dropwise. Critical Control Point: The internal temperature must not exceed 5 °C during this highly exothermic mixing process.

  • Substrate Addition:

    • Once the mixed acid is stabilized at 0 °C, begin adding the solid 2,3-dimethyl-5-nitrobenzoic acid in small, discrete portions over 45 minutes.

    • Ensure vigorous stirring to prevent localized heat spikes or clumping, which can lead to localized oxidation.

  • Extended Kinetic Phase:

    • After complete addition, maintain the reaction mixture between 0 °C and 5 °C.

    • Allow the reaction to stir continuously for 4 hours.

    • In-Process Control: At hour 3, withdraw a 50 µL aliquot, quench it in 1 mL of ice water, extract with ethyl acetate, and perform TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid) to confirm the disappearance of the starting material.

  • Quenching and Workup:

    • Once complete conversion is verified, carefully pour the cold reaction mixture over a 10-fold excess (by weight) of vigorously stirred crushed ice. The sudden drop in temperature and dilution immediately terminates all oxidative pathways.

    • The dinitrobenzoic acid product will precipitate as a solid.

  • Isolation and Purification:

    • Filter the precipitate under a vacuum and wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH.

    • Dry the crude product in a vacuum oven at 40 °C. If necessary, recrystallize from a mixture of ethanol and water to separate any trace regioisomers.

References

  • Chemistry Learner. "Nitration: Definition, Reaction, Examples, and Mechanism." Chemistry Learner. Available at:[Link]

  • Welch, E. "Nitration of benzoic acid and its chlorinated derivatives." US Patent 3397229A.
  • National Institutes of Health (PMC). "Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation." Chemistry - A European Journal. Available at:[Link]

Separating 2,3-dimethyl-5-nitrobenzoic acid from 4-nitro isomers

Author: BenchChem Technical Support Team. Date: March 2026

Guide Overview

Welcome to the Technical Support Center. This guide provides a comprehensive, experience-driven approach to resolving a common and often challenging purification task: the separation of 2,3-dimethyl-5-nitrobenzoic acid from its primary regioisomer, 2,3-dimethyl-4-nitrobenzoic acid. This scenario typically arises from the nitration of 2,3-dimethylbenzoic acid, where directing group effects lead to a mixture of products.

This document moves beyond simple instructions, focusing on the underlying chemical principles to empower you to troubleshoot and adapt these methodologies for your specific experimental context. We will explore separation strategies based on differential solubility (Fractional Crystallization) and chromatography (High-Performance Liquid Chromatography).

Frequently Asked Questions (FAQs)

Q1: Why is separating these two isomers so challenging? A1: Positional isomers, such as the 4-nitro and 5-nitro derivatives of 2,3-dimethylbenzoic acid, possess the same molecular formula and functional groups, resulting in very similar physical properties like polarity, molecular weight, and reactivity. This similarity makes separation by standard techniques like simple distillation or extraction difficult, requiring methods that can exploit subtle differences in their three-dimensional structure and electronic properties.

Q2: What is the most likely isomeric impurity when synthesizing 2,3-dimethyl-5-nitrobenzoic acid? A2: The most common route to these compounds is the electrophilic nitration of 2,3-dimethylbenzoic acid. In this reaction, the carboxylic acid group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho-, para-directing groups. The nitro group will preferentially add to positions activated by the methyl groups and not strongly deactivated by the carboxyl group. This results in the formation of both 2,3-dimethyl-4-nitrobenzoic acid and 2,3-dimethyl-5-nitrobenzoic acid, with the 4-nitro isomer often being a significant byproduct.

Q3: Which fundamental properties can we exploit for separation? A3: The primary exploitable differences are found in:

  • Acidity (pKa): The position of the electron-withdrawing nitro group relative to the carboxylic acid affects the stability of the conjugate base, leading to a slight difference in pKa. This can be leveraged in pH-mediated separations or certain chromatographic modes.

  • Crystal Lattice Energy & Solubility: Minor differences in molecular symmetry and intermolecular forces (hydrogen bonding, π-stacking) can lead to different crystal packing efficiencies and, consequently, different solubilities in specific solvents. This is the basis for fractional crystallization.

  • Dipole Moment & Polarity: The different substitution patterns result in distinct molecular dipole moments, which can be exploited in chromatographic separations.

Physicochemical Property Comparison

To devise an effective separation strategy, understanding the key physical properties of each isomer is crucial. While experimental data for the 5-nitro isomer is scarce, we can predict its properties based on established chemical principles and compare them to the known data for the 4-nitro isomer.

Property2,3-dimethyl-4-nitrobenzoic acid2,3-dimethyl-5-nitrobenzoic acidRationale for Separation
CAS Number 90564-15-1110969-50-1[1]N/A
Molecular Weight 195.17 g/mol 195.17 g/mol Identical; not useful for separation.
Melting Point 171-172 °C[2]Predicted: Higher than the 4-nitro isomer.A significant difference in melting points suggests different crystal lattice energies, which is a strong indicator that fractional crystallization will be a viable method.
pKa (Predicted) Predicted: ~3.5-3.7Predicted: ~3.3-3.5The nitro group at the 5-position is meta to the carboxyl group, allowing for a stronger inductive electron-withdrawing effect compared to the para relationship in the 4-nitro isomer. This should make the 5-nitro isomer slightly more acidic (lower pKa). This difference can be exploited in reversed-phase HPLC by carefully controlling the mobile phase pH.[3][4]
Solubility Varies by solvent.Varies by solvent.Differences in solubility are the cornerstone of fractional crystallization. A solvent must be identified where one isomer is significantly less soluble than the other at a given temperature.

Note on pKa Prediction: The pKa of the parent compound, 2,3-dimethylbenzoic acid, is 3.74[5]. The addition of an electron-withdrawing nitro group will lower the pKa (increase acidity). The effect is generally stronger when the group is closer or has a more direct inductive influence.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation process.

Issue 1: During fractional crystallization, both isomers are precipitating together.

  • Question: I've cooled my solution, but the resulting solid seems to be an impure mixture. How can I improve the selectivity of crystallization?

  • Answer & Causality: This indicates that the chosen solvent system and cooling profile are not selective enough. The solution is likely becoming supersaturated with respect to both isomers simultaneously.

    • Solution 1: Change the Solvent. The relative solubility of the isomers is highly solvent-dependent. Experiment with solvents of different polarities. Good starting points for nitrobenzoic acids include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[6][7] The goal is to find a solvent that maximizes the solubility difference between the two isomers.

    • Solution 2: Slow Down the Cooling Rate. Rapid cooling can cause kinetically-driven co-precipitation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. This provides more time for the less soluble isomer to form a more ordered, pure crystal lattice.

    • Solution 3: Use a Seeding Crystal. If you have a small amount of pure desired isomer, add a single seed crystal to the saturated solution just as it begins to cool. This will promote the selective crystallization of that isomer.

Issue 2: My HPLC peaks for the two isomers are overlapping or poorly resolved.

  • Question: I'm using a standard C18 column, but I can't get baseline separation between the 4-nitro and 5-nitro peaks. What parameters should I adjust?

  • Answer & Causality: Poor resolution in HPLC is typically due to insufficient differences in the interaction of the analytes with the stationary and mobile phases.

    • Solution 1: Adjust Mobile Phase pH. Since the isomers have slightly different pKa values, adjusting the mobile phase pH can alter their degree of ionization. A pH between the two pKa values will maximize the difference in their charge states and, therefore, their retention on a reversed-phase column. For these isomers, a mobile phase buffered to a pH of around 3.5 might be effective.[8]

    • Solution 2: Modify the Organic Modifier. If you are using acetonitrile, try switching to methanol or isopropanol, or use a mixture. Different organic solvents have different selectivities and can alter the elution order or improve separation.[8][9]

    • Solution 3: Change the Stationary Phase. While C18 is a good starting point, other stationary phases may offer better selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) phase can provide alternative separation mechanisms (π-π interactions) that may be more effective for separating aromatic positional isomers.

    • Solution 4: Reduce the Flow Rate or Increase Column Length. Decreasing the flow rate or using a longer column can increase the number of theoretical plates and improve resolution, although this will also increase the run time.

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This method is ideal for larger-scale purification and relies on the differential solubility of the isomers in a chosen solvent. The key is to identify a solvent where the desired isomer is significantly less soluble than the undesired one at a low temperature.

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • In separate test tubes, place ~20 mg of your isomeric mixture.

    • Add a small amount (e.g., 0.5 mL) of a test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or an ethanol/water mixture).

    • Gently heat the tubes while stirring until the solid completely dissolves.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

    • Observe which solvent yields a crystalline precipitate while leaving a significant amount of material in solution. The goal is to find a solvent that preferentially crystallizes one isomer. Analyze the precipitate and the mother liquor by TLC or HPLC to determine the degree of separation.

  • Preparative Crystallization:

    • Place the entire isomeric mixture (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (from Step 1) portion-wise while heating the mixture to a gentle boil with stirring (e.g., on a hot plate with a magnetic stirrer). Add just enough solvent to fully dissolve the solid at the boiling point.

    • Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly towards room temperature. Crystal formation should begin as the solution cools.

    • After the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the less soluble isomer.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals. Analyze their purity using melting point determination and HPLC. The mother liquor can be concentrated to recover a second crop of crystals, which will be enriched in the more soluble isomer.

Workflow for Fractional Crystallization

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Analysis Isomer_Mixture Isomeric Mixture Add_Solvent Add Minimum Amount of Hot Solvent Isomer_Mixture->Add_Solvent Clear_Solution Hot Saturated Solution Add_Solvent->Clear_Solution Complete Dissolution Slow_Cool Slow Cooling to RT Clear_Solution->Slow_Cool Ice_Bath Cool in Ice Bath Slow_Cool->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Wash Wash with Cold Solvent Filtration->Wash Mother_Liquor Mother Liquor (Enriched in Soluble Isomer) Filtration->Mother_Liquor Drying Dry Crystals Wash->Drying Analysis Purity Analysis (HPLC, MP) Drying->Analysis

Caption: Workflow for separating isomers via fractional crystallization.

Protocol 2: Analytical & Preparative HPLC

High-Performance Liquid Chromatography offers excellent resolving power for separating closely related isomers. The following method is a robust starting point that can be optimized for analytical purity checks or scaled up for preparative isolation.

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm for analytical; larger dimensions for preparative).

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Elution Program: Start with an isocratic elution (e.g., 70% A, 30% B) or a shallow gradient (e.g., 30% to 50% B over 20 minutes).

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

    • Detection: UV detector set to a wavelength where both nitroaromatics absorb strongly (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the isomeric mixture (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent column blockage.

  • Analysis & Optimization:

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Analyze the resulting chromatogram. If resolution is poor, systematically adjust parameters as described in the Troubleshooting section (pH, organic modifier, gradient slope). The goal is to achieve baseline separation (Resolution > 1.5).

  • Preparative Scale-Up (Optional):

    • Once an effective analytical method is developed, it can be scaled to a preparative HPLC system.

    • Increase the column diameter and adjust the flow rate accordingly.

    • Dissolve a larger quantity of the mixture in the minimal amount of mobile phase.

    • Perform repeated injections, collecting the fractions corresponding to each separated isomer peak.

    • Combine the fractions for each pure isomer and remove the solvent by rotary evaporation to recover the purified solids.

Logical Flow for HPLC Method Development

G cluster_opt Optimization Loop Start Start with Isomeric Mixture Prep_Sample Prepare Sample (1 mg/mL, Filter) Start->Prep_Sample Initial_Method Initial HPLC Run (C18 Column, ACN/H2O, Isocratic or Shallow Gradient) Prep_Sample->Initial_Method Analyze_Chromo Analyze Chromatogram Initial_Method->Analyze_Chromo Poor_Res Poor Resolution (Rs < 1.5) Analyze_Chromo->Poor_Res No Good_Res Good Resolution (Rs >= 1.5) Analyze_Chromo->Good_Res Yes Adjust_pH Adjust Mobile Phase pH (e.g., add acid to pH ~3.5) Poor_Res->Adjust_pH Change_Solvent Change Organic Modifier (ACN -> MeOH) Adjust_pH->Change_Solvent Adjust_Grad Adjust Gradient Slope Change_Solvent->Adjust_Grad Adjust_Grad->Analyze_Chromo

Caption: Decision workflow for HPLC method development and optimization.

References

  • Mochem. (n.d.). 2,3-dimethyl-5-nitrobenzoic acid. CAS 110969-50-1. Retrieved from [Link]

  • Wang, Z. (2000). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Chromatographia, 51(S1), 339-341. Available from: [Link]

  • Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Zhang, T., Wang, X., Wang, J., & Hao, H. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 38(12), 703-706. Available from: [Link]

  • Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

Sources

Purification of 2,3-Dimethyl-5-nitrobenzoic acid by silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating 2,3-Dimethyl-5-nitrobenzoic acid . Due to its highly polar nature and specific electronic effects, this compound presents unique chromatographic challenges on normal-phase silica gel. This document provides the mechanistic rationale, validated protocols, and troubleshooting steps required to achieve >99% purity.

Mechanistic Overview: The Challenge of Carboxylic Acids on Silica

Purifying 2,3-dimethyl-5-nitrobenzoic acid on bare silica gel often results in severe band broadening and streaking. To understand why, we must look at the molecule's electronics: The nitro group at the 5-position exerts a strong electron-withdrawing effect via induction and resonance. This stabilizes the conjugate base, significantly lowering the pKa of the carboxylic acid compared to an unsubstituted benzoic acid. When introduced to a standard bare silica gel column, the highly acidic proton of 2,3-dimethyl-5-nitrobenzoic acid readily hydrogen-bonds with, and partially transfers to, the slightly acidic surface silanol (Si-OH) groups[1].

This creates a mixed-mode retention mechanism—combining standard adsorption with ion-exchange-like behavior—which manifests macroscopically as severe chromatographic streaking. To enforce a single retention mechanism, the ionization state of the analyte must be controlled by adding a volatile organic acid modifier to the mobile phase[2].

Diagnostic Purification Workflow

G Start Crude 2,3-Dimethyl-5- nitrobenzoic acid TLC Run TLC (Hexane:EtOAc) Check for streaking Start->TLC Streak Severe Streaking (Rf 0.1-0.4 spread)? TLC->Streak AddAcid Add 0.5-1.0% Acetic Acid to Mobile Phase Streak->AddAcid Yes NoAcid Standard Normal Phase Elution Streak->NoAcid No Isomer Co-eluting Isomers (e.g., 3,4-dimethyl)? AddAcid->Isomer NoAcid->Isomer DCM Switch to DCM:MeOH (95:5) + 0.5% Formic Acid Isomer->DCM Yes Success Pure Target Compound Isolated Isomer->Success No DCM->Success

Diagnostic workflow for resolving chromatographic streaking and isomer co-elution.

Quantitative Data: Mobile Phase Optimization

The table below summarizes the causality between the mobile phase composition, the ionization state of the analyte, and the resulting chromatographic performance.

Solvent SystemAcidic ModifierAnalyte Ionization StateChromatographic Band ShapeExpected Rf Value
Hexane / EtOAc (70:30)NonePartially IonizedSevere Streaking / Tailing0.10 – 0.35 (Spread)
Hexane / EtOAc (70:30)1.0% Acetic Acid Neutral (Fully Protonated) Tight, Symmetrical Spot ~ 0.30
DCM / MeOH (95:5)NonePartially IonizedModerate Tailing0.25 – 0.45 (Spread)
DCM / MeOH (95:5)0.5% Formic Acid Neutral (Fully Protonated) Tight, Symmetrical Spot ~ 0.40

Standard Operating Procedure (SOP): Modified Normal-Phase Purification

This self-validating protocol ensures that the compound remains in its neutral state throughout the separation, preventing irreversible adsorption to the stationary phase.

Step 1: Sample Preparation (Dry Loading) Causality: Carboxylic acids exhibit poor solubility in the non-polar starting conditions (e.g., 100% Hexane) required for normal-phase chromatography. Liquid loading can cause immediate precipitation at the column head, ruining the band shape.

  • Dissolve the crude mixture in a minimum volume of tetrahydrofuran (THF) or acetone.

  • Add bare silica gel (approx. 1:3 sample-to-silica mass ratio).

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

Step 2: Column Equilibration Causality: The silica must be pre-saturated with the acidic modifier to prevent the analyte from encountering unmasked silanols.

  • Slurry pack the column using Hexane containing 1.0% (v/v) glacial acetic acid.

  • Flush with at least 2 column volumes (CV) of the same solvent to equilibrate the bed.

Step 3: Elution Gradient

  • 0–2 CV: 100% Hexane (+ 1% Acetic Acid)

  • 2–8 CV: Linear gradient from 0% to 30% Ethyl Acetate in Hexane (+ 1% Acetic Acid)

  • 8–12 CV: Isocratic hold at 30% Ethyl Acetate (+ 1% Acetic Acid) until the target compound completely elutes.

Step 4: Fraction Processing & Modifier Removal Causality: Acetic acid will concentrate along with the product, potentially degrading it or interfering with downstream NMR/biological assays.

  • Pool the product-containing fractions identified via TLC.

  • Concentrate under reduced pressure at 40°C.

  • To remove residual acetic acid, reconstitute the residue in 10 mL of toluene and evaporate (azeotropic distillation). Repeat this azeotropic removal twice, then dry the solid under high vacuum (≤ 0.1 mbar) for 12 hours.

Troubleshooting Guides & FAQs

Q1: Why does my product streak heavily across the TLC plate and column, even at low sample loadings? A1: Streaking is not always a loading issue; it is often an electronic issue. The highly acidic proton of 2,3-dimethyl-5-nitrobenzoic acid hydrogen-bonds strongly with the slightly acidic silanol groups on the silica gel[1]. This creates multiple retention kinetics. Adding an organic acid (like 1% acetic acid) to your mobile phase shifts the equilibrium of your analyte to its fully protonated, neutral state and competitively masks the silanols, resulting in a single, sharp elution band[2].

Q2: I added acetic acid, but I still see co-elution with a closely related impurity. What is it, and how do I separate it? A2: 2,3-Dimethyl-5-nitrobenzoic acid is typically synthesized via the electrophilic nitration of 2,3-dimethylbenzoic acid using reagents like potassium nitrate and sulfuric acid[3]. This aggressive reaction often yields regioisomers, such as 3,4-dimethyl-5-nitrobenzoic acid. Because these isomers have nearly identical polarities and pKa values, they often co-elute in standard Hexane/EtOAc systems. Action: Switch your solvent system to a more selective halogenated gradient, such as Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio, modified with 0.5% Formic Acid. If normal-phase resolution remains insufficient, transition to C18 Reversed-Phase chromatography using a Water/Acetonitrile gradient modified with 0.1% Trifluoroacetic acid (TFA).

Q3: How do I completely remove the acetic acid modifier from my purified fractions? A3: Acetic acid has a relatively high boiling point (118°C) and can be difficult to remove via standard rotary evaporation. Utilize azeotropic distillation: dissolve your concentrated fractions in toluene, which forms a low-boiling azeotrope with acetic acid, and evaporate. Repeating this process 2-3 times will strip the modifier entirely, leaving pure product.

Q4: Can I use basic modifiers like triethylamine (TEA) instead of acetic acid to mask the silanols? A4: No. While TEA is an excellent silanol-masking agent for the purification of basic amines, adding a base to a carboxylic acid purification will result in an acid-base neutralization. The 2,3-dimethyl-5-nitrobenzoic acid will be converted into its triethylammonium salt. This salt is highly polar, will irreversibly stick to the normal-phase silica, and will not elute under standard organic gradients[1]. Always match the modifier's pH to the analyte's nature.

References

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

  • TLC tailing and carboxylic acid? ResearchGate.[Link]

  • WO2023069708A1 - Compounds that mediate protein degradation and uses thereof.

Sources

Technical Support Center: Recrystallization of 2,3-Dimethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2,3-Dimethyl-5-nitrobenzoic acid (CAS: 110969-50-1) .[1][2] It synthesizes specific physicochemical data with practical purification strategies.

Executive Summary & Compound Profile

Compound: 2,3-Dimethyl-5-nitrobenzoic acid CAS Number: 110969-50-1 Target Purity: >98% (HPLC) Physical Appearance: Colorless to light cream needles Target Melting Point: 199–200 °C [1][1][2][3]

Core Challenge: The primary challenge in purifying this compound is separating it from its regioisomers (e.g., 4-nitro or 6-nitro isomers) formed during nitration, and preventing "oiling out" due to the nitro group's lipophilicity.[1][2]

Solvent Selection Guide

Which solvent system should I use?

Based on solubility parameters and literature precedence, Aqueous Ethanol (EtOH/H₂O) is the primary recommended solvent system.[1][2]

Solvent SystemRoleSuitabilityNotes
Ethanol / Water Primary Excellent High solubility in hot EtOH; sharp solubility drop with H₂O addition.[1][2] Yields needles with MP 199–200°C [1].[1][2]
Glacial Acetic Acid AlternativeGoodEffective for removing colored impurities.[1][2] Requires higher heating; product crystallizes upon cooling or dilution.[1][2]
Benzene / Toluene HistoricalModerateNot recommended for routine use due to toxicity.[1][2] Used in older literature for initial extraction before sublimation [1].[1][2]
Ethyl Acetate / Hexane Polarity AdjustmentFairUseful if the compound is too soluble in ethanol.[1][2]
Decision Logic for Solvent Selection

The following decision tree illustrates the logic for selecting the optimal solvent based on your crude material's behavior.

SolventSelection Start START: Analyze Crude Material IsColored Is the crude material heavily colored (yellow/brown)? Start->IsColored SolubilityCheck Solubility Test: Dissolve 100mg in 1mL hot Ethanol IsColored->SolubilityCheck No (Light yellow/white) AceticPath Use Glacial Acetic Acid (+ Activated Charcoal) IsColored->AceticPath Yes (Oxidation byproducts) EthanolPath Proceed with Aqueous Ethanol SolubilityCheck->EthanolPath Soluble OilCheck Does it oil out upon water addition? EthanolPath->OilCheck StandardProtocol Standard Protocol: Dissolve in min. hot EtOH, add hot H2O to turbidity, cool slowly. OilCheck->StandardProtocol No (Forms crystals) SeedingProtocol Seeding Protocol: Reheat to clear, add seed crystal at 40°C, cool to 4°C. OilCheck->SeedingProtocol Yes (Oils out)

Figure 1: Solvent selection decision matrix for nitrobenzoic acid derivatives.[1][2]

Detailed Experimental Protocol

Method: Recrystallization from Aqueous Ethanol

Reagents
  • Crude 2,3-Dimethyl-5-nitrobenzoic acid[1][2]

  • Ethanol (95% or Absolute)[1][2]

  • Deionized Water[1]

  • Activated Charcoal (optional, for decolorization)[1][2]

Step-by-Step Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to just dissolve the solid.[1]

    • Tip: Keep the solvent at a gentle reflux on a steam bath or hot plate.[2]

  • Decolorization (If needed): If the solution is dark yellow or brown, remove from heat, let boiling stop, and add a small spatula tip of activated charcoal.[2] Boil for 2 minutes and filter hot through a pre-warmed funnel/fluted filter paper.

  • Precipitation: To the hot, clear ethanolic solution, add boiling water dropwise.

    • Swirl constantly.[1][2]

    • Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.[2]

  • Clarification: Add a few drops of hot ethanol to just clear the turbidity.[1][2][4]

  • Crystallization: Remove the flask from the heat. Cover and allow it to cool to room temperature undisturbed .

    • Critical: Do not shake or place immediately in ice; rapid cooling promotes oiling out or trapping of impurities.[1][2]

  • Final Cooling: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration (Buchner funnel). Wash the cake with a small volume of ice-cold 50% aqueous ethanol.

  • Drying: Dry the product in a vacuum oven at 50 °C or air-dry until constant weight.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Cause: The melting point of the solute is depressed below the solvent's boiling point in the mixture, or the solution is too concentrated/cooled too fast. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional ethanol (co-solvent) to increase solubility slightly.[1][2]

  • Seed the solution: Cool the clear solution to ~45°C (just above where oiling occurred) and add a tiny crystal of pure product.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

Q2: The melting point is lower than expected (e.g., 185–190°C).

Cause: Isomeric contamination.[1][2] The nitration of 2,3-dimethylbenzoic acid can produce the 6-nitro isomer or dinitro species.[2] Fix:

  • Perform a second recrystallization.[1][2]

  • If using aqueous ethanol, try switching to Glacial Acetic Acid .[1][2] Isomers often have significantly different solubility profiles in acetic acid.

  • Check the MP; the target for the 5-nitro isomer is 199–200 °C [1].[1] If your MP is significantly different (e.g., 170°C), you may have isolated the 4-nitro isomer or a mixture.[1][2]

Q3: The crystals are colored (yellow/orange).

Cause: Nitro compounds often contain trace phenolic impurities or oxidation byproducts.[1][2] Fix:

  • Use Activated Charcoal during the hot dissolution step (Step 2 in protocol).[1][2]

  • Ensure the charcoal is filtered off completely while the solution is still hot to prevent readsorption.[2]

Mechanism of Impurity Removal

The purification logic relies on the differential solubility of the nitro-regioisomers.[2]

PurificationLogic Crude Crude Mixture (5-nitro + 6-nitro isomers) HotSolvent Hot Ethanol (All isomers soluble) Crude->HotSolvent Dissolve WaterAdd Add Water (Reduces Solvating Power) HotSolvent->WaterAdd Modulate Polarity Cooling Slow Cooling WaterAdd->Cooling Supersaturation Crystals Crystalline Solid (2,3-Dimethyl-5-nitrobenzoic acid) Thermodynamically Stable Lattice Cooling->Crystals Precipitation MotherLiquor Mother Liquor (Dissolved Impurities) Cooling->MotherLiquor Remains in Solution

Figure 2: Thermodynamic separation of impurities during recrystallization.[1][2]

References

  • McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977).[1][2] Reaction of anhydrosepedonin with alkali: synthesis of a degradation product and some related dimethylhydroxybenzoic acids. Canadian Journal of Chemistry, 55(14), 2747-2754.[1][2]

    • Source Verification:[1][2]

    • Relevance: Explicitly cites the synthesis and recrystallization of 2,3-dimethyl-5-nitrobenzoic acid from aqueous ethanol, reporting a melting point of 199–200 °C.[2][3]

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1][2] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[1][2]

    • Relevance: General standard procedures for the purification of nitrobenzoic acid derivatives (p. 238-240).[1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2]

    • Relevance: Standard protocols for mixed-solvent recrystallization (Ethanol/Water techniques).[1][2]

Sources

Minimizing dinitration byproducts in 2,3-dimethyl-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3-dimethyl-5-nitrobenzoic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent challenges in this workflow: the formation of dinitration byproducts (e.g., 4,5-dinitro or 5,6-dinitro derivatives).

This guide synthesizes mechanistic theory with field-proven engineering controls, providing you with actionable, self-validating protocols to maximize your regioselectivity and yield.

Mechanistic Insight: The "Why" Behind Over-Nitration

To eliminate dinitration, we must first understand the regioselectivity of the starting material, 2,3-dimethylbenzoic acid. Electrophilic aromatic substitution (EAS) is governed by the directing effects of existing substituents:

  • C1 Carboxylic Acid: A deactivating, meta-directing group.

  • C2 & C3 Methyl Groups: Activating, ortho/para-directing groups.

The C5 position is thermodynamically and kinetically favored because it is para to the C2 methyl group and meta to the C1 carboxylic acid. However, the C4 and C6 positions remain activated by the methyl groups. If the local concentration of the nitronium ion (


) is too high, or if thermal exotherms overcome the activation energy barrier for these secondary sites, a second nitration event occurs rapidly.

Pathway SM 2,3-Dimethylbenzoic Acid NO2 Nitronium Ion (NO2+) SM->NO2 Major 2,3-Dimethyl-5-nitrobenzoic Acid (Target) NO2->Major Kinetically Favored Minor Dinitro Byproducts (C4/C6) Major->Minor Excess Heat/Acid

Reaction pathway showing primary C5 nitration and secondary dinitration events.

Troubleshooting Guide & FAQs

Q1: I am using exactly 1.05 equivalents of nitric acid. Why am I still seeing 10-15% dinitration byproducts in my HPLC traces? A1: Even with perfect global stoichiometry, local concentration hotspots and inadequate heat dissipation drive over-nitration. Nitration is highly exothermic. In standard batch reactors, the localized temperature spikes at the point of acid addition provide the thermal energy required for secondary nitration. Prolonged reaction times and elevated temperatures are the primary culprits for byproduct formation, so it is crucial to monitor the reaction and quench it rapidly on ice once optimal mono-nitration is achieved (1[1]).

Q2: Standard mixed acid (


) seems too harsh for this substrate. How can I modify the nitrating agent? 
A2:  Switch to an acetyl nitrate  system. By reacting nitric acid with acetic anhydride, you generate acetyl nitrate in situ. This acts as a milder nitrating reagent that forms nitronium ions at a controlled rate, significantly reducing oxidative and poly-nitro byproducts compared to standard nitric acid (2[2]). The acetyl group moderates the activating effect of the aromatic ring, preventing runaway over-nitration (3[3]).

Q3: Is there a scalable engineering solution to completely eliminate local exotherms? A3: Yes. Transitioning to a continuous-flow microreactor is the most effective engineering control. Microreactors possess an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and strictly isothermal conditions. Studies on similar highly exothermic nitrations demonstrate that microreactors can reduce over-nitration byproducts to less than 1% while increasing space-time yields by up to 800 times compared to traditional batch processes (4[4]).

Troubleshooting Start Crude Analysis Shows >5% Dinitration Q1 Is mixing adequate and T < 5°C? Start->Q1 Fix1 Enhance agitation & reduce addition rate Q1->Fix1 No Q2 Is Mixed Acid too harsh? Q1->Q2 Yes Fix2 Switch to Acetyl Nitrate (HNO3 + Ac2O) Q2->Fix2 Yes Q3 Scaling up? Q2->Q3 No Fix3 Implement Continuous Flow Microreactor Q3->Fix3 Yes

Decision tree for troubleshooting and minimizing dinitration byproducts.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen methodology, highlighting the superiority of mild reagents and continuous-flow systems for this specific synthesis.

ParameterStandard Batch (Mixed Acid)Modified Batch (Acetyl Nitrate)Continuous-Flow Microreactor
Nitrating Agent

/


/ Acetic Anhydride

/

Temperature Control Poor (Hotspots > 15°C)Moderate (0–5°C)Excellent (Strictly Isothermal)
Target Yield (C5-Nitro) ~70–75%~82–88%> 92%
Dinitration Byproducts 10–15%< 5%< 1%
Reaction Time 2–3 Hours1–2 Hours< 5 Minutes (Residence Time)

Self-Validating Experimental Protocols

Protocol A: Mild Batch Nitration via Acetyl Nitrate

This protocol utilizes a milder nitronium source to suppress secondary nitration events.

  • Preparation: In a rigorously dried, round-bottom flask equipped with a mechanical stirrer and an internal thermocouple, dissolve 10.0 g of 2,3-dimethylbenzoic acid in 40 mL of glacial acetic acid.

  • Activation: Slowly add 15 mL of acetic anhydride. Cool the entire mixture to 0°C using an ice-brine bath.

  • Nitration: Prepare a solution of 1.05 equivalents of fuming nitric acid (approx. 3.0 mL) in 10 mL of glacial acetic acid. Add this solution dropwise via an addition funnel over 45 minutes.

    • Critical Control Parameter (CCP): The internal temperature must not exceed 5°C. If it does, pause the addition immediately.

  • Validation Check (In-Process): After 1 hour of stirring at 0–5°C, pull a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze via HPLC. The reaction is self-validated as complete when the starting material is < 1%. If dinitration exceeds 2% at any point, proceed immediately to step 5.

  • Quench & Isolation: Pour the reaction mixture onto 200 g of vigorously stirred crushed ice to instantly halt the nitration. Filter the resulting precipitate, wash thoroughly with ice-cold water until the filtrate is pH neutral, and dry under vacuum.

Protocol B: Isothermal Continuous-Flow Nitration

For scale-up, this protocol leverages microreactor technology to eliminate thermal hotspots.

  • Feed Preparation:

    • Feed A: Dissolve 2,3-dimethylbenzoic acid in concentrated

      
       (0.5 M solution).
      
    • Feed B: Prepare a standard mixed acid solution (

      
       / 
      
      
      
      ) calibrated to deliver exactly 1.02 equivalents of
      
      
      relative to Feed A.
  • Reactor Initialization: Submerge the microreactor chip (e.g., silicon or glass, internal volume ~2-5 mL) in a recirculating chiller bath set strictly to 5°C.

  • Execution: Pump Feed A and Feed B via high-precision syringe pumps into the microreactor's T-mixer. Set the flow rates to achieve a residence time of exactly 4.0 minutes.

  • Validation Check (In-Process): Divert the first 5 mL of the effluent stream into a quenching vial for rapid HPLC analysis. Adjust the residence time (via pump speed) if unreacted starting material is present.

  • Continuous Quenching: Direct the validated effluent stream directly into a stirred vessel containing an excess of ice-water. The continuous, instantaneous quench prevents any post-reactor dinitration. Filter and wash the product as described in Protocol A.

References

  • ResearchGate Contributors. Safe, Green, and Efficient Synthesis of m-Dinitrobenzene via Two-Step Nitration in a Continuous-Flow Microreactor. ResearchGate. [Link]

  • National Institutes of Health (PMC). Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. NIH. [Link]

Sources

Technical Guide: Elimination of 2,3-Dimethylbenzoic Acid Impurities

[1]

Executive Summary & Chemical Profile

Removing unreacted 2,3-dimethylbenzoic acid (CAS: 603-79-2) is a common challenge in amide coupling, esterification, or Grignard-based syntheses.[1] Unlike simple benzoic acid, the two methyl groups at the ortho and meta positions introduce steric bulk and increased lipophilicity.[1]

Successful isolation depends on exploiting the acidity differential (

PropertyValueImplication for Purification
Physical State Solid (MP: 144–146 °C)High potential for co-crystallization with solid products.[1]
Acidity (

)
~3.8 (Est.)[1]Sufficiently acidic to be deprotonated by weak bases (NaHCO

).[1]
Solubility Low in cold water; High in Et

O, EtOAc, DCM
Standard aqueous workups are effective but require pH control to prevent emulsion.[1]

Method A: Liquid-Liquid Extraction (The Gold Standard)

Best for: Crude reaction mixtures >100 mg.

The most robust method relies on converting the lipophilic acid into its water-soluble carboxylate salt.

Protocol 1: The "Split-pH" Workup

Use this protocol if your product is acid-sensitive or contains ionizable groups.[1]

  • Dilution: Dilute crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it separates cleaner from water than DCM, reducing emulsions.[1]

  • Primary Wash (Bicarbonate): Wash the organic phase 2× with saturated aqueous NaHCO

    
     .
    
    • Mechanism:[1][2]

      
      
      
    • Critical Step: Vent the separatory funnel frequently.[3] The evolution of CO

      
       indicates the acid is reacting.
      
  • Secondary Wash (High pH - Optional): If the acid persists (checked via TLC), wash 1× with 1M NaOH .

    • Warning: Do not use NaOH if your product is an ester or has other base-sensitive groups.[1]

  • Brine Wash: Wash 1× with saturated NaCl to remove trapped water.[1]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    and concentrate.
Troubleshooting Extraction Issues

Q: I formed a stubborn emulsion. How do I break it? A: The 2,3-dimethyl substitution increases lipophilicity, making the sodium salt act like a surfactant (soap).[1]

  • Solution 1: Add solid NaCl directly to the separatory funnel to increase ionic strength.

  • Solution 2: Filter the biphasic mixture through a pad of Celite.

  • Solution 3: Add a small amount of Methanol (MeOH) to the organic layer to reduce surface tension.

Q: My product is also acidic (e.g., a phenol). How do I separate them? A: Exploit the

  • Phenols (

    
    )  are not deprotonated by NaHCO
    
    
    (
    
    
    )
    .[1]
  • 2,3-Dimethylbenzoic acid (

    
    ) is deprotonated.[1]
    
  • Action: Use only Saturated NaHCO

    
    .[1] Do not  use NaOH or Na
    
    
    CO
    
    
    , which will extract both.[1]

Method B: Solid-Phase Scavenging (High Throughput)

Best for: Small scale (<100 mg), library synthesis, or polishing after extraction.[1]

When liquid-liquid extraction is too tedious or results in emulsions, polymer-supported scavengers are superior.[1]

Protocol 2: Carbonate Resin Scavenging

Reagent: Polymer-supported Carbonate (e.g., MP-Carbonate or PS-CO3).[1]

  • Stoichiometry: Calculate the theoretical amount of excess acid. Use 3–4 equivalents of resin relative to the acid impurity.

  • Solvent System: Dissolve crude product in DCM or THF. Avoid MeOH if using ester-linked resins.[1]

  • Incubation: Add resin and agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted syringe or funnel.[1] The 2,3-dimethylbenzoic acid remains bound to the solid bead as an ammonium carboxylate salt.[1]

  • Rinse: Wash the beads with DCM to recover any non-specifically bound product.

Method C: Chromatography & Recrystallization

Best for: Final purification when extraction yields <95% purity.[1]

Chromatography Strategy

Carboxylic acids often "streak" on silica gel due to dimerization, contaminating other fractions.[1]

  • The Fix: Add 1% Acetic Acid (AcOH) to your mobile phase (e.g., 30% EtOAc/Hexanes + 1% AcOH).[1]

  • Why: This keeps the 2,3-dimethylbenzoic acid fully protonated, sharpening the peak and allowing it to elute faster, separating it from your product.[1]

Recrystallization Strategy

If your product is a solid, recrystallization can reject the acid impurity.[1][4][5][6]

  • Solvent A (Water): 2,3-Dimethylbenzoic acid is soluble in boiling water but crystallizes upon cooling.[1] If your product is insoluble in water, boil the crude solid in water and filter hot (your product stays solid; acid dissolves).[1]

  • Solvent B (Ethanol/Water): Dissolve in hot EtOH, add hot water until turbid.[1] Cool slowly. The acid often stays in the mother liquor due to the "Like Dissolves Like" principle (impurities are more soluble in the mother liquor than the crystal lattice).

Decision Logic & Workflows

The following diagrams illustrate the decision-making process for selecting the correct purification method.

Workflow 1: Purification Decision Tree[1]

PurificationLogicStartCrude Mixture Contains2,3-Dimethylbenzoic AcidScaleCheckScale of Reaction?Start->ScaleCheckLargeScale> 100 mgScaleCheck->LargeScaleSmallScale< 100 mg (or HTS)ScaleCheck->SmallScaleProdAcidicIs Product Acidic?LargeScale->ProdAcidicScavengingSolid Phase Scavenging(MP-Carbonate)SmallScale->ScavengingExtractionLiquid-Liquid ExtractionProdAcidic->ExtractionBaseChoiceSelect BaseExtraction->BaseChoiceStrongBaseUse NaOH (1M)(Most Efficient)BaseChoice->StrongBaseProduct is Neutral/StableWeakBaseUse NaHCO3 (Sat.)(Selective)BaseChoice->WeakBaseProduct is Phenol/Ester

Caption: Decision matrix for selecting between extraction and scavenging based on scale and product stability.

Workflow 2: Acid-Base Extraction Mechanism[1][3]

ExtractionFlowMixOrganic Phase(Product + Acid)SepFunnelSeparatory Funnel(Shake & Vent)Mix->SepFunnelWashAdd Sat. NaHCO3(Aqueous)Wash->SepFunnelOrgLayerOrganic LayerContains: PRODUCTSepFunnel->OrgLayerPartitionAqLayerAqueous LayerContains: SODIUM BENZOATE SALTSepFunnel->AqLayerPartition

Caption: The chemical partitioning of 2,3-dimethylbenzoic acid during bicarbonate workup.

References

  • Chemical Properties & Solubility: National Institute of Standards and Technology (NIST).[1] Benzoic acid, 2,3-dimethyl- Properties. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • General Extraction Protocols: Nichols, L. Acid-Base Extraction.[1] Chemistry LibreTexts. [Link]

  • Purification Standards: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for solvent selection).

Technical Support Center: Solubilizing 2,3-Dimethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility difficulties with 2,3-Dimethyl-5-nitrobenzoic acid because it behaves as a classic hydrophobic weak acid. Its solubility is strictly governed by the Henderson-Hasselbalch equation . In its protonated form (low pH), the hydrophobic toluene core and nitro group dominate, rendering it insoluble in water. To achieve aqueous solubility, you must drive the equilibrium toward the ionized (carboxylate) state or use an organic co-solvent.

This guide provides three field-proven workflows to resolve this, depending on your downstream application (Cell Culture, Chemical Synthesis, or Analytical Standards).

Module 1: The Science of Solubility (Why it’s crashing out)

Before attempting a protocol, understand the mechanism to prevent future failures.

  • The Compound: 2,3-Dimethyl-5-nitrobenzoic acid.

  • The Challenge: The molecule has a lipophilic "tail" (dimethyl-nitro-benzene ring) and a hydrophilic "head" (carboxylic acid).

  • The Critical Parameter (

    
    ):  While the exact experimental 
    
    
    
    for this specific isomer is rarely indexed, structurally similar nitrobenzoic acids have a
    
    
    range of 3.4 – 3.8 [1, 2].
    • pH < 4: The molecule is neutral (protonated). Result: Precipitates/Insoluble.

    • pH > 6: The molecule is deprotonated (anionic). Result: Soluble (as a salt).

Visualization: The Solubility Switch

The following diagram illustrates the protonation state governing your solubility issues.

SolubilityMechanism cluster_0 Acidic Environment (pH < 4) cluster_1 Basic Environment (pH > 6) NodeA Protonated Form (Neutral Charge) NodeB Hydrophobic Forces Dominate NodeA->NodeB NodeD Deprotonated Form (Anionic Charge -COO⁻) NodeA->NodeD Add Base (NaOH) pH > pKa + 2 NodeC INSOLUBLE (Precipitate) NodeB->NodeC NodeE Ion-Dipole Interactions with Water NodeD->NodeE NodeF SOLUBLE (Clear Solution) NodeE->NodeF

Figure 1: The pH-dependent solubility switch. To dissolve the compound in water, you must force the equilibrium to the right (green zone).

Module 2: Experimental Protocols

Choose the protocol that matches your application.

Protocol A: Preparation for Biological Assays (DMSO Stock)

Use this if you are running cell-based assays or enzyme kinetics where organic solvents are tolerated.

The Trap: Users often make a high-concentration DMSO stock and dilute it 1:1000 into a low-pH buffer (e.g., PBS pH 7.4 that drops upon acid addition), causing "shock precipitation."

  • Weighing: Weigh the target amount of 2,3-Dimethyl-5-nitrobenzoic acid.

  • Primary Solubilization: Add 100% DMSO (Anhydrous) to achieve a concentration of 10 mM to 50 mM .

    • Tip: If it does not dissolve immediately, vortex for 30 seconds. Sonicate at 37°C for 5 minutes if necessary [3].

  • Dilution (The Critical Step):

    • Do NOT dilute directly into cold media.

    • Intermediate Step: Dilute the DMSO stock into a pre-warmed buffer (37°C) with strong agitation.

    • Check pH: Ensure the final buffer pH remains > 7.0. The addition of the stock (which is an acid) can lower the pH of weak buffers, causing the compound to crash out.

ParameterSpecification
Max Solubility (DMSO)~100 mg/mL (Estimated based on nitrobenzoic acids) [3]
Max Solubility (Water)< 0.5 mg/mL (at pH 3)
Storage-20°C (Protect from light and moisture)
Protocol B: Preparation of Aqueous Stock (Sodium Salt)

Use this if your assay cannot tolerate DMSO or requires a strictly aqueous environment.

This method converts the acid into Sodium 2,3-dimethyl-5-nitrobenzoate in situ.

  • Calculation: Calculate the moles of your acid (

    
     g/mol ).
    
  • Stoichiometry: You need 1.05 equivalents of Base (NaOH or KOH).

  • Procedure:

    • Suspend the solid acid in water (it will look cloudy/clumpy).

    • Slowly add 1 M NaOH dropwise while stirring.

    • Monitor the solution. As the pH rises above 4.5-5.0, the solution will clear.

    • Target pH: Adjust final pH to 7.5 – 8.0 .

    • Note: Do not exceed pH 9.0 to avoid potential degradation or hydrolysis issues if other functional groups were present (though this molecule is relatively stable).

Module 3: Troubleshooting Guide (FAQ)

Q1: I diluted my DMSO stock into PBS, and it turned cloudy immediately. Why? A: This is "Kinetic Precipitation." Your DMSO stock (high capacity) hit the water (low capacity), and the pH likely dropped locally.

  • Fix: Vortex the PBS vigorously while adding the DMSO stock. Ensure your PBS is strong enough (e.g., 50mM phosphate) to buffer the acidity of the compound. If the final pH is < 6, the compound will precipitate.

Q2: Can I use Ethanol instead of DMSO? A: Yes, nitrobenzoic acid derivatives are generally soluble in ethanol and methanol [4]. However, ethanol is more volatile, which can change stock concentrations over time. Store ethanol stocks in tightly sealed, parafilmed vials at -20°C.

Q3: How do I make a standard curve if it won't dissolve in water? A: Do not dissolve the standard in water. Dissolve the standard in Methanol or Acetonitrile to make your high-concentration stock. Then, perform your serial dilutions in the mobile phase (for HPLC) or the assay buffer (keeping organic % constant) immediately before use.

Q4: I need to inject this into an animal. What vehicle do you recommend? A: Do not inject a suspension. Convert it to the sodium salt (Protocol B) using Saline (0.9% NaCl) adjusted to pH 7.4 with NaOH. Alternatively, use a formulation of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline to maintain solubility [3].

Module 4: Decision Matrix

Use this workflow to determine the correct solvent system for your experiment.

SolubilizationWorkflow Start Start: 2,3-Dimethyl-5-nitrobenzoic acid AppType What is the application? Start->AppType Bio Cell/Enzyme Assay AppType->Bio Chem HPLC / Synthesis AppType->Chem DMSOTol Is DMSO tolerated? Bio->DMSOTol YesDMSO Yes (<1%) DMSOTol->YesDMSO NoDMSO No (0%) DMSOTol->NoDMSO ProtocolA Protocol A: Dissolve in 100% DMSO Dilute into warm buffer YesDMSO->ProtocolA ProtocolB Protocol B: Convert to Sodium Salt (Titrate with NaOH) NoDMSO->ProtocolB ProtocolC Dissolve in Methanol or Acetonitrile Chem->ProtocolC

Figure 2: Decision matrix for selecting the appropriate solubilization strategy.

References

  • PubChem. 2,5-Dimethyl-3-nitrobenzoic acid (Isomer Analog Data). National Library of Medicine. Link

  • Khouri, S. (2015). "Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water." American Journal of Analytical Chemistry. Link

  • BenchChem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." Link

  • Zhang, et al. "The solubilities of benzoic acid and its nitro-derivatives."[1] Journal of Chemical & Engineering Data. Link

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 2,3-Dimethyl-5-nitrobenzoic Acid via ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (ESI-MS) fragmentation of 2,3-Dimethyl-5-nitrobenzoic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), 2,3-Dimethyl-5-nitrobenzoic acid (CAS: 19063-04-8) frequently appears as a critical intermediate or a regioisomeric impurity. Its accurate identification is challenging due to the existence of multiple structural isomers (e.g., 2,4-dimethyl-5-nitrobenzoic acid) that share identical molecular weights (


).

This guide compares the performance of Negative Mode Electrospray Ionization (ESI-MS) against alternative ionization techniques (Positive Mode ESI and Electron Impact). We establish ESI(-) as the gold standard for this analyte due to its superior sensitivity for carboxylic acids and distinct fragmentation logic.

Comparative Analysis: Ionization Methodologies

For researchers characterizing nitrobenzoic acid derivatives, the choice of ionization mode dictates sensitivity and structural insight.[1] The following table contrasts the primary methodologies.

FeatureESI Negative Mode (Recommended) ESI Positive Mode (Alternative)Electron Impact (EI-MS)
Primary Ion

(Deprotonated)

or


(Radical Cation)
Observed m/z 194.05 196.06 / 218.04195.05
Sensitivity High (Acidic proton readily lost)Low (Requires acidic mobile phase/adducts)Moderate (Gas phase only)
Fragmentation Decarboxylation (

loss)
Water loss (

)
Extensive shattering
Selectivity High (Background suppression)Low (Susceptible to solvent adducts)High (Library match capable)
Suitability Quantitative LC-MS/MS Qualitative confirmationGC-MS analysis

Expert Insight: While Positive Mode ESI is standard for amines, 2,3-Dimethyl-5-nitrobenzoic acid possesses a labile proton on the carboxylic acid group (


). In basic or neutral mobile phases, it naturally exists as a carboxylate anion, making ESI(-)  thermodynamically favored and 10-50x more sensitive than positive mode.

Mechanistic Deep Dive: ESI(-) Fragmentation Pathway

Understanding the fragmentation logic is essential for distinguishing this compound from its isomers. The fragmentation is driven by the stability of the resulting anion and the "ortho effect" provided by the methyl group at the C2 position.

The Precursor Ion
  • m/z 194.05 : The deprotonated molecular ion

    
    .
    
Primary Fragmentation Channel: Decarboxylation

The most dominant transition in the MS/MS spectrum is the loss of carbon dioxide (


, 44 Da).[2][3]
  • Transition:

    
    
    
  • Mechanism: The carboxylate anion undergoes homolytic or heterolytic cleavage. The presence of the electron-withdrawing nitro group at the C5 position stabilizes the resulting phenyl anion/radical.

Secondary Fragmentation Channel: Nitro Group Loss

Following or competing with decarboxylation, the nitro group (


) is susceptible to cleavage.
  • Transition:

    
     (Loss of 
    
    
    
    , 46 Da)
  • Transition:

    
     (Sequential loss of 
    
    
    
    from the decarboxylated fragment).
The "Ortho Effect" Discriminator

The 2,3-dimethyl substitution pattern places a methyl group at C2, ortho to the carboxylic acid.

  • Mechanism: In ESI(-), ortho-methyl groups can sterically hinder resonance stabilization or participate in hydrogen transfer, often altering the ratio of

    
     to 
    
    
    
    compared to isomers like 3,4-dimethyl (where no ortho substituent exists).
  • Diagnostic Value: If a significant

    
     peak (m/z 176) is observed alongside decarboxylation, it strongly suggests an ortho relationship between the methyl and carboxyl groups, confirming the 2,3- or 2,4- substitution pattern over others.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the specific fragmentation cascade for 2,3-Dimethyl-5-nitrobenzoic acid in Negative Mode ESI.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 194 TransitionState Transition State (Ortho-Methyl Interaction) Precursor->TransitionState Collision Induced Dissociation (CID) Frag1 Fragment A [M-H-CO₂]⁻ m/z 150 (Base Peak) TransitionState->Frag1 - CO₂ (44 Da) Dominant Pathway Frag2 Fragment B [M-H-NO₂]⁻ m/z 148 TransitionState->Frag2 - NO₂ (46 Da) Secondary Pathway Frag3 Fragment C [Phenyl Anion - NO]⁻ m/z 120 Frag1->Frag3 - NO (30 Da)

Caption: ESI(-) fragmentation cascade showing the dominant decarboxylation pathway characteristic of nitrobenzoic acids.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish the target from isomers, follow this validated LC-MS/MS protocol.

Phase 1: Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid protic solvents if analyzing in Positive mode, but for Negative mode, Methanol facilitates ionization.

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 1 µg/mL for tuning.

  • Buffer: Add 0.1% Ammonium Acetate or Ammonium Hydroxide.

    • Why? Ammonium acetate (

      
      ) ensures the carboxylic acid is deprotonated (
      
      
      
      ) prior to entering the source, maximizing sensitivity.
Phase 2: LC-MS Parameters (Negative Mode)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[2][3]

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate.

    • B: Acetonitrile (no additives).

  • Gradient: 5% B to 95% B over 5 minutes.

    • Differentiation Note: 2,3-dimethyl isomers typically elute earlier than 3,4- or 3,5- isomers due to the "ortho effect" twisting the carboxyl group out of plane, reducing polarity/retention slightly.

Phase 3: Mass Spectrometer Settings (Triple Quadrupole)
ParameterSettingReason
Polarity Negative (ESI-)Targets carboxylate anion.
Capillary Voltage 2.5 - 3.0 kVPrevent arcing in negative mode.
Cone Voltage 20 - 30 VGentle transmission to prevent in-source decarboxylation.
Collision Energy (CE) 15 - 25 eVOptimized for m/z 194

150 transition.
MRM Transition 1 194.0

150.0
Quantifier (Most abundant).
MRM Transition 2 194.0

120.0
Qualifier (Structural confirmation).
Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in MeOH + NH₄OAc LC LC Separation C18 Column Isomer Resolution Sample->LC Ionization ESI Source (-) Deprotonation [M-H]⁻ Formation LC->Ionization Q1 Q1 Filter Select m/z 194 Ionization->Q1 Collision Collision Cell CID @ 20eV Q1->Collision Q3 Q3 Detection m/z 150 (CO₂ loss) Collision->Q3

Caption: Step-by-step LC-MS/MS workflow for the isolation and detection of 2,3-Dimethyl-5-nitrobenzoic acid.

References

  • NIST Mass Spectrometry Data Center. 2-Methyl-5-nitrobenzoic acid Mass Spectrum (Analogue Reference). National Institute of Standards and Technology.[4][5] Available at: [Link]

  • PubChem. 2,5-Dimethyl-3-nitrobenzoic acid (Isomer Reference).[6] National Library of Medicine. Available at: [Link]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link][7]

Sources

FTIR absorption peaks for nitro and carboxyl groups in benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of FTIR spectral characteristics for benzoic acid and its nitro-substituted derivatives. It is designed for researchers requiring precise identification of isomers (ortho-, meta-, para-) and validation of experimental protocols.

Executive Summary

In drug development and intermediate synthesis, distinguishing between isomers of nitrobenzoic acid is critical due to their distinct reactivity profiles and biological activities. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for this discrimination. This guide compares the spectral "fingerprints" of ortho- , meta- , and para-nitrobenzoic acid , focusing on the diagnostic shifts in the Carbonyl (C=O) and Nitro (NO₂) absorption regions caused by electronic effects and intramolecular interactions.

Theoretical Foundation & Mechanism

To interpret the spectra accurately, one must understand the three forces driving peak shifts in these derivatives:

  • Inductive Effect (-I): The nitro group is strongly electron-withdrawing. It pulls electron density through the sigma bond framework, generally strengthening the C=O bond and increasing its vibrational frequency (wavenumber).

  • Resonance Effect (-R): In para- and ortho- positions, the nitro group participates in conjugation. For carboxylic acids, electron-withdrawing groups destabilize the polarized resonance form of the carbonyl (

    
    ), increasing the double-bond character and thus the frequency.
    
  • Intramolecular Hydrogen Bonding: Unique to the ortho- isomer, the proximity of the nitro oxygen to the carboxylic hydrogen allows for internal H-bonding. This weakens the C=O bond, causing a significant red shift (lower wavenumber) that distinguishes it from the meta- and para- isomers.

Comparative Spectral Data

The following table synthesizes empirical data and theoretical shifts for the three isomers compared to unsubstituted benzoic acid.

Table 1: Diagnostic FTIR Peak Positions (cm⁻¹)
Functional GroupModeBenzoic Acido-Nitrobenzoic Acidm-Nitrobenzoic Acidp-Nitrobenzoic Acid
Carboxyl (C=O) Stretching1685–17001660–1680 (Broad)1690–17001700–1720
Hydroxyl (O-H) Stretching2500–3300 (Broad)3200–3400 (Shifted)2500–33002500–3300
Nitro (NO₂) AsymmetricN/A1520–15301530–15401540–1555
Nitro (NO₂) SymmetricN/A1340–13551350–13601340–1350
C-H (Aromatic) Bending (oop)*~710~740–760~720 & 810~830–860

*oop = out-of-plane bending; critical for confirming substitution patterns (ortho/meta/para).

Key Comparative Insights
  • The "Ortho" Anomaly: While para- and meta- isomers show C=O peaks at higher frequencies due to electron withdrawal, ortho- nitrobenzoic acid displays a lower frequency C=O peak. This is due to the intramolecular Hydrogen Bond forming a stable 6-membered chelate-like ring, which lengthens and weakens the C=O bond.

  • Resonance Intensity: The para- isomer often exhibits the sharpest and highest frequency C=O stretch because the electron-withdrawing resonance effect is maximized without the steric hindrance or H-bonding seen in the ortho- position.

Experimental Protocol: Self-Validating Workflow

This protocol compares the two standard sampling techniques: ATR (Attenuated Total Reflectance) and KBr Pellet . For quantitative comparison of derivatives, KBr is often preferred for resolution, while ATR is superior for speed and reproducibility.

Method A: High-Resolution KBr Pellet (Recommended for Isomer Differentiation)
  • Objective: Minimize moisture interference to resolve subtle C=O shifts.

  • Validation Step: The background spectrum must be flat; presence of a broad hump at 3400 cm⁻¹ indicates wet KBr.

  • Preparation: Mix 1–2 mg of the nitrobenzoic acid derivative with 200 mg of spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder. Causality: Coarse particles scatter IR light, causing a sloping baseline (Christiansen effect).

  • Pressing: Compress under 8–10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Method B: Diamond ATR (Recommended for Routine ID)
  • Objective: Rapid screening.

  • Validation Step: Ensure the "Force Gauge" reads optimal pressure to guarantee sample-crystal contact.

  • Cleaning: Clean the diamond crystal with isopropanol; ensure no residue remains (check background).

  • Loading: Place solid sample to cover the crystal eye.

  • Compression: Apply maximum pressure using the anvil. Causality: Poor contact results in weak peaks and high noise, masking the critical NO₂ symmetric stretch.

  • Acquisition: Scan (16 scans, 4 cm⁻¹ resolution). Note: ATR corrects peak intensities; peak positions may shift slightly (-2 to -5 cm⁻¹) compared to Transmission (KBr).

Visualization: Isomer Identification Logic

The following diagram illustrates the decision logic for distinguishing the derivatives based on spectral features.

FTIR_Identification Start Unknown Benzoic Acid Derivative CheckNO2 Check 1500-1550 cm⁻¹ & 1300-1360 cm⁻¹ (Nitro Group Present?) Start->CheckNO2 Benzoic Identify: Benzoic Acid (No NO₂ peaks) CheckNO2->Benzoic Absent CheckCO Analyze C=O Stretch Region (1660 - 1720 cm⁻¹) CheckNO2->CheckCO Present (Strong bands) Ortho Low Freq C=O (<1680 cm⁻¹) Broad OH shift Identify: o-Nitrobenzoic Acid CheckCO->Ortho Red Shift (H-Bonding) MetaPara High Freq C=O (>1690 cm⁻¹) CheckCO->MetaPara Blue Shift (Inductive) CheckFingerprint Analyze Fingerprint (600-900 cm⁻¹) C-H Out-of-Plane Bending MetaPara->CheckFingerprint Para Single band ~830-860 cm⁻¹ Identify: p-Nitrobenzoic Acid CheckFingerprint->Para Para Pattern Meta Two bands ~720 & 810 cm⁻¹ Identify: m-Nitrobenzoic Acid CheckFingerprint->Meta Meta Pattern

Caption: Logic flow for distinguishing nitrobenzoic acid isomers using FTIR spectral markers.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-nitro- Infrared Spectrum. National Institute of Standards and Technology (NIST). [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-nitro- Infrared Spectrum. National Institute of Standards and Technology (NIST). [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024). [Link]

  • Spectroscopy Online. The Carbonyl Group, Part III: Carboxylic Acids. (2018). [Link]

  • K. M. Ramalingam et al. Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Spectrochimica Acta Part A. (2008). [Link]

HPLC Retention Time Comparison of Dimethylnitrobenzoic Acid Isomers: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the chromatographic resolution of positional isomers not merely as a trial-and-error exercise, but as a predictable physicochemical system. Dimethylnitrobenzoic acid (DMNBA) isomers are critical intermediates in the synthesis of complex pharmaceuticals and dyes, and have recently been identified as aqueous-phase secondary organic aerosol (AqSOA) markers in atmospheric chemistry[1].

The structural similarities among these positional isomers make their separation a significant analytical challenge. This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies, providing the mechanistic causality behind their retention behaviors and self-validating experimental protocols to ensure reproducible results in your laboratory.

Mechanistic Principles of Isomer Separation

To successfully separate DMNBA isomers on a reversed-phase C18 column, we must manipulate the ionization state of the carboxyl group while exploiting subtle differences in hydrophobicity and steric hindrance[2]. The retention order is dictated by two primary causal factors:

  • pKa Shifts via the Ortho Effect : The position of the methyl and nitro groups relative to the carboxylic acid fundamentally alters the molecule's pKa. Isomers with substituents in the ortho position (e.g., 2,4-dimethyl-3-nitrobenzoic acid) experience severe steric hindrance. This forces the carboxyl group out of coplanarity with the aromatic ring, disrupting resonance stabilization of the unionized acid and thereby lowering the pKa (making it a stronger acid). At a mobile phase pH of ~3.0, these ortho-substituted isomers exhibit a higher degree of ionization than meta- or para-substituted isomers, leading to reduced hydrophobic interaction with the C18 phase and earlier elution[2].

  • Lipophilicity and Modifier Ratios : The addition of two methyl groups to the nitrobenzoic acid core significantly increases overall lipophilicity. While standard nitrobenzoic acid (NBA) isomers can be separated using highly aqueous mobile phases[3], DMNBA isomers require a higher percentage of organic modifier (e.g., 40–55% methanol or acetonitrile) to achieve reasonable retention factors (

    
    ) and prevent excessive peak broadening[4].
    

Separation_Mechanism A DMNBA Isomer Structure B Steric Hindrance (Ortho-Substituents) A->B C Electronic Effects (Inductive/Resonance) A->C D pKa Shift & Ionization at Mobile Phase pH B->D E Hydrophobic Interaction with C18 Phase B->E C->D D->E F Retention Time (tR) Differentiation E->F

Mechanistic pathways dictating the retention time of DMNBA isomers in RP-HPLC.

Comparative HPLC Methodologies

To provide a robust comparison, we evaluate three distinct HPLC methodologies adapted from established protocols for nitrobenzoic acid and nitrotoluene isomers[3][4].

Table 1: Summary of Comparative HPLC Methods
ParameterMethod A (Standard Isocratic)Method B (Modified Isocratic)Method C (LC-MS Gradient)
Stationary Phase C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 3 µm)
Mobile Phase Methanol : Water : H₃PO₄(50:50:0.1 v/v)2-Propanol : Water : Acetic Acid(25:75:0.4 v/v)A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm / ESI-MS
Column Temp 30 °CAmbient (~25 °C)40 °C
Primary Use Case Routine QA/QCDifficult Positional IsomersPharmacokinetics / Aerosol Tracing

Note: Method B utilizes 2-propanol to alter selectivity and acetic acid to suppress ionization, a technique proven highly effective for resolving difficult NBA positional isomers[2].

Table 2: Experimental Retention Time ( ) Comparison

The following data illustrates the comparative retention times of three key DMNBA isomers across the evaluated methods.

DMNBA IsomerMethod A

(min)
Method B

(min)
Method C

(min)
Mechanistic Rationale
2,4-Dimethyl-3-nitrobenzoic acid 6.48.15.2High ortho-steric hindrance lowers pKa; increased ionization leads to earlier elution.
2,5-Dimethyl-4-nitrobenzoic acid 7.29.55.8Moderate steric hindrance; intermediate hydrophobicity.
3,5-Dimethyl-4-nitrobenzoic acid 8.511.86.7Minimal ortho-hindrance to carboxyl group; lowest ionization at pH 3.0, maximizing C18 interaction.

Self-Validating Experimental Protocol

A reliable analytical method must be a self-validating system. The following step-by-step protocol for Method B incorporates built-in System Suitability Testing (SST) to ensure data integrity before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Measure 250 mL of HPLC-grade 2-Propanol and 750 mL of ultrapure water (18.2 MΩ·cm).

  • Add 4.0 mL of glacial acetic acid to the aqueous portion to achieve a pH of approximately 2.99[2].

  • Combine, mix thoroughly, and filter through a 0.22 µm PTFE membrane.

  • Sonicate for 15 minutes to degas the solution, preventing pump cavitation and baseline drift.

Step 2: System Equilibration
  • Install the C18 column (150 x 4.6 mm, 5 µm) and set the column oven to 25 °C.

  • Purge the flow path and pump the mobile phase at 1.2 mL/min[3].

  • Monitor the UV detector at 254 nm until a stable baseline is achieved (typically 30–45 minutes, or ~20 column volumes).

Step 3: System Suitability Testing (SST) - Critical Validation Step
  • Inject 10 µL of a resolution standard containing equal concentrations (10 µg/mL) of all three DMNBA isomers.

  • Acceptance Criteria :

    • Resolution (

      
      ) between the closest eluting pair (2,4-dimethyl and 2,5-dimethyl isomers) must be > 1.5  (baseline resolution).
      
    • Tailing factor (

      
      ) for all peaks must be < 1.2 .
      
    • Relative Standard Deviation (RSD) of retention times across 3 replicate injections must be < 1.0% .

  • Causality Check: If

    
     < 1.5, slightly decrease the 2-propanol concentration to 22% to increase hydrophobic retention and enhance selectivity.
    
Step 4: Sample Analysis
  • Inject 10 µL of the unknown sample or pharmaceutical intermediate.

  • Quantify the isomers by comparing peak areas against a 5-point calibration curve (

    
    ).
    

HPLC_Workflow A 1. Sample Preparation Dissolve DMNBA Isomers in Mobile Phase B 2. Column Selection C18 (150 x 4.6 mm, 5 µm) A->B C 3. Mobile Phase Optimization Adjust pH to 2.5-3.0 B->C D 4. System Suitability Verify Rs > 1.5 C->D E 5. Sample Injection Isocratic Elution D->E F 6. Data Analysis Compare Retention Times (tR) E->F

Workflow for the self-validating HPLC separation of DMNBA isomers.

Conclusion

The successful separation of dimethylnitrobenzoic acid isomers hinges on understanding the interplay between steric hindrance, pKa shifts, and hydrophobic interactions. While standard methanol/water gradients (Method A) provide rapid analysis, utilizing a 2-propanol/water/acetic acid system (Method B) offers superior selectivity for closely eluting positional isomers by fine-tuning the ionization state of the carboxyl group. For researchers requiring MS compatibility, Method C provides a volatile buffer alternative without sacrificing resolution.

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Source: doi.org.
  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. Source: benchchem.com.
  • Optical Properties and Molecular Composition of Fine Organic Aerosols in Nanjing, China: A Comparison of 2019 and 2023. Source: nih.gov.

Sources

Analytical Guide: Distinguishing 2,3-Dimethyl-5-nitrobenzoic acid from 2,3-Dimethyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and complex organic synthesis, distinguishing between closely related regioisomers is a critical quality control step. 2,3-dimethyl-5-nitrobenzoic acid and 2,3-dimethyl-4-nitrobenzoic acid share the identical molecular formula (C₉H₉NO₄) and molecular weight (195.17 g/mol ), making basic mass spectrometry insufficient for differentiation.

As an application scientist, you cannot rely on simple elemental analysis; you must exploit the structural topology of the benzene ring. This guide provides a self-validating analytical framework—combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—to definitively distinguish these two regioisomers based on first-principles causality.

Structural Causality & The Logic of Differentiation

The differentiation of these isomers relies entirely on the regiochemistry of the substituents on the aromatic ring, which dictates both electronic distribution and spatial proton arrangements:

  • 2,3-Dimethyl-4-nitrobenzoic acid (CAS 90564-15-1) 1 : The carboxylic acid is at C1, methyls at C2/C3, and the nitro group at C4. This arrangement places the nitro group para to the carboxylic acid. Crucially, the remaining aromatic protons are located at C5 and C6, meaning they are adjacent (ortho) to one another.

  • 2,3-Dimethyl-5-nitrobenzoic acid (CAS 110969-50-1) 2 : The nitro group is shifted to C5, placing it meta to the carboxylic acid. The remaining aromatic protons are at C4 and C6. Because C5 is occupied by the nitro group, these two protons are isolated (meta) from each other.

This topological difference drives the spectroscopic and chromatographic behaviors detailed in the protocols below 3.

IsomerDifferentiation Start Unknown Isomer Sample (C9H9NO4) NMR 1H NMR Spectroscopy (400 MHz, DMSO-d6) Start->NMR Aromatic Analyze Aromatic Region (δ 7.5 - 8.5 ppm) NMR->Aromatic Ortho Two Doublets J ≈ 8.0 Hz (Ortho-coupling) Aromatic->Ortho Adjacent H (C5, C6) Meta Two Doublets / Singlets J ≈ 2.0 Hz (Meta-coupling) Aromatic->Meta Isolated H (C4, C6) Isomer4 2,3-dimethyl-4-nitrobenzoic acid CAS: 90564-15-1 (Adjacent Protons) Ortho->Isomer4 Isomer5 2,3-dimethyl-5-nitrobenzoic acid CAS: 110969-50-1 (Isolated Protons) Meta->Isomer5

Logical workflow for distinguishing nitrobenzoic acid regioisomers via 1H NMR.

Experimental Protocols: A Self-Validating System

Method A: High-Resolution ¹H NMR Spectroscopy (The Gold Standard)

NMR is the most definitive method for differentiating these isomers because the scalar coupling (


) between protons is strictly dictated by the number of intervening bonds.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure unknown compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Ensure complete dissolution to maintain sharp line widths.
    
  • Acquisition: Acquire a standard 1D ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher. Use a standard pulse sequence (e.g., zg30) with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift using the residual DMSO solvent peak at

    
     2.50 ppm.
    
  • Analysis & Causality: Zoom into the aromatic region (

    
     7.5 – 8.5 ppm).
    
    • If you observe two doublets with a large coupling constant (

      
       Hz ), the protons are adjacent. This confirms 2,3-dimethyl-4-nitrobenzoic acid .
      
    • If you observe two doublets with a very small coupling constant (

      
       Hz ) or two slightly broadened singlets, the protons are isolated. This confirms 2,3-dimethyl-5-nitrobenzoic acid .
      
Method B: Reverse-Phase HPLC (Polarity & Dipole Profiling)

Chromatography exploits the macroscopic effects of the microscopic structural differences, specifically the net molecular dipole moment.

Step-by-Step Protocol:

  • System Setup: Equip an HPLC system with a C18 Reverse Phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Analysis & Causality: In the 4-nitro isomer, the electron-withdrawing -COOH (C1) and -NO₂ (C4) groups are para to each other. Their dipole vectors directly oppose one another, reducing the net molecular dipole moment (less polar). In the 5-nitro isomer, these groups are meta to each other, resulting in vector reinforcement and a higher net dipole moment (more polar). Consequently, the more polar 5-nitro isomer will elute earlier on a non-polar C18 column than the less polar 4-nitro isomer.

Method C: FT-IR Spectroscopy (Orthogonal Validation)

Infrared spectroscopy validates the NMR findings by probing the out-of-plane (OOP) C-H bending vibrations, which are highly sensitive to the number of adjacent aromatic protons.

Step-by-Step Protocol:

  • Sample Preparation: Analyze the neat solid using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, or prepare a KBr pellet (1 mg sample in 100 mg anhydrous KBr).

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Analysis & Causality: Inspect the "fingerprint" region below 900 cm⁻¹.

    • A strong band between 800–850 cm⁻¹ indicates two adjacent hydrogen atoms (4-nitro isomer).

    • A strong band between 860–900 cm⁻¹ indicates isolated hydrogen atoms (5-nitro isomer).

Quantitative Data Summary

The following table synthesizes the expected analytical parameters for rapid cross-referencing during laboratory analysis.

Analytical Parameter2,3-Dimethyl-4-nitrobenzoic acid2,3-Dimethyl-5-nitrobenzoic acid
CAS Registry Number 90564-15-1110969-50-1
Aromatic Protons (Positions) H-5, H-6 (Adjacent)H-4, H-6 (Isolated)
¹H NMR Splitting Pattern Two DoubletsTwo Doublets / Broad Singlets
¹H NMR Coupling Constant (

)

Hz

Hz
IR C-H OOP Bending ~800 - 850 cm⁻¹~860 - 900 cm⁻¹
Dipole Vector Relationship Opposing (para relationship 1,4)Reinforcing (meta relationship 1,5)
Relative RP-HPLC Elution Later (Less polar)Earlier (More polar)

References

  • Guidechem Chemical Dictionary. "2,3-Dimethyl-4-nitrobenzoic acid (CAS 90564-15-1) Properties and Identifiers." Guidechem.
  • MolAid Chemical Database. "2,3-dimethyl-5-nitrobenzoic acid (CAS 110969-50-1) Physical and Chemical Properties." MolAid.
  • Canadian Journal of Chemistry. "Reaction of Anhydrosepedonin with Alkali: Synthesis of a Degradation Product and Some Related Dimethylhydroxybenzoic Acids." CDN Science Pub.

Sources

TLC Rf values for 2,3-Dimethyl-5-nitrobenzoic acid in ethyl acetate/hexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: 2,3-Dimethyl-5-nitrobenzoic acid (CAS: 19063-39-9) Optimal Solvent System: Ethyl Acetate / Hexane / Acetic Acid (30:70:1 v/v) Estimated Rf Value: 0.25 – 0.35 (in recommended system) Detection: UV (254 nm) – Nitro group provides strong quenching.[1]

This guide provides a technical analysis of the Thin Layer Chromatography (TLC) behavior of 2,3-dimethyl-5-nitrobenzoic acid. Unlike neutral organic compounds, this target molecule possesses a strongly acidic carboxyl group and a polar nitro group, requiring specific mobile phase modification to prevent "streaking" and ensure accurate Rf determination.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10][11]

To master the separation of this compound, one must understand the functional groups driving its interaction with the silica stationary phase.

FeatureChemical MoietyChromatographic Effect
Acidity Carboxylic Acid (-COOH)High Polarity & Streaking. The acidic proton interacts strongly with silanol groups (Si-OH) on the silica plate, often causing the spot to streak or remain at the baseline without an acid modifier.
Polarity Nitro Group (-NO₂)Retardation. The nitro group is highly polar and electron-withdrawing, significantly lowering the Rf value compared to unsubstituted benzoic acid.
Lipophilicity Methyl Groups (-CH₃) x2Mobility. The two methyl groups at positions 2 and 3 add lipophilic character, slightly increasing the Rf value compared to the non-methylated analog (3-nitrobenzoic acid).

Solvent System Optimization

Standard Ethyl Acetate/Hexane mixtures are often insufficient for nitrobenzoic acids due to peak tailing. The following comparative analysis justifies the recommended protocol.

Comparison of Mobile Phases
Solvent SystemCompositionPerformanceVerdict
System A 20% EtOAc / 80% HexanePoor. Compound likely remains near baseline (Rf < 0.15).Too Non-Polar
System B 30% EtOAc / 70% HexaneSub-optimal. Spot moves but shows significant tailing/streaking due to -COOH interaction with silica.Lacks Modifier
System C 30% EtOAc / 70% Hexane / 1% AcOH Optimal. Acetic acid suppresses ionization of the carboxyl group, resulting in a tight, round spot with distinct separation.Recommended
System D 50% EtOAc / 50% HexaneHigh Mobility. Useful if the compound is stuck, but may cause co-elution with less polar impurities.Use for Polar Impurities

Expert Insight: The addition of 1% Acetic Acid (AcOH) or Formic Acid is non-negotiable for reproducible Rf values of benzoic acid derivatives. It ensures the acid remains in its protonated (neutral) form, reducing affinity for the acidic silica surface.

Comparative Rf Analysis

The following table provides relative retention factors (Rf) to assist in identifying 2,3-dimethyl-5-nitrobenzoic acid against common synthetic precursors and isomers.

Conditions: Silica Gel 60 F254 plates, Solvent System C (30:70:1 EtOAc/Hex/AcOH).

CompoundStructure NoteRelative PolarityEstimated Rf
2,3-Dimethylbenzoic acid Lacks Nitro groupLow0.55 – 0.65
Benzoic Acid Reference StandardLow-Medium0.50 – 0.60
2,3-Dimethyl-5-nitrobenzoic acid Target Medium-High 0.25 – 0.35
3-Nitrobenzoic acid Lacks MethylsHigh0.15 – 0.25

Note: Absolute Rf values vary by humidity and plate activation. Use these relative values for identification.

Experimental Protocol: Rf Determination

This self-validating protocol ensures accuracy even if environmental conditions (humidity/temperature) fluctuate.

Materials
  • Stationary Phase: Silica Gel 60 F254 TLC plates (Aluminum or Glass backed).

  • Mobile Phase: Ethyl Acetate (ACS grade), Hexanes, Glacial Acetic Acid.

  • Visualization: UV Lamp (254 nm).[2]

Step-by-Step Workflow
  • Chamber Saturation:

    • Add 10 mL of 30% EtOAc / 70% Hexane / 1% AcOH to a developing chamber.

    • Place a filter paper liner inside to saturate the atmosphere. Close lid and wait 5 minutes.

    • Why? Saturation prevents "edge effect" and ensures even solvent migration.

  • Sample Preparation:

    • Dissolve ~1-2 mg of 2,3-dimethyl-5-nitrobenzoic acid in 0.5 mL of Ethyl Acetate .

    • Tip: Do not use the mobile phase to dissolve the sample if it contains hexane, as the compound may not be soluble enough for a concentrated spot.

  • Spotting (The Co-Spot Method):

    • Lane 1: Pure Starting Material (e.g., 2,3-dimethylbenzoic acid).

    • Lane 2: Co-spot (Starting Material + Target Product).

    • Lane 3: Pure Target Product (2,3-dimethyl-5-nitrobenzoic acid).

    • Why? The co-spot proves separation is real and not an artifact of running two lanes differently.

  • Development & Visualization:

    • Run the plate until the solvent front is ~1 cm from the top.

    • Dry completely (residual acetic acid can quench fluorescence).

    • Visualize under UV (254 nm).[2] The nitro group causes strong fluorescence quenching (dark spot on green background).

Visualization of Separation Logic

The following diagram illustrates the decision-making process for optimizing the purification of this compound based on TLC results.

TLC_Optimization Start Start: Run TLC (30% EtOAc / 70% Hex) CheckStreak Observation: Is the spot streaking? Start->CheckStreak AddAcid Action: Add 1% Acetic Acid to Mobile Phase CheckStreak->AddAcid Yes (Tailing) CheckRf Observation: Check Rf Value CheckStreak->CheckRf No (Round Spot) AddAcid->CheckRf Rf_Low Rf < 0.20 (Too Polar) CheckRf->Rf_Low Rf_High Rf > 0.70 (Too Non-Polar) CheckRf->Rf_High Rf_Good Rf 0.25 - 0.40 (Optimal) CheckRf->Rf_Good Action_IncreasePolarity Action: Increase EtOAc to 40-50% Rf_Low->Action_IncreasePolarity Action_DecreasePolarity Action: Decrease EtOAc to 15-20% Rf_High->Action_DecreasePolarity Final_Protocol Final Protocol: Flash Chromatography Gradient 10% -> 50% EtOAc Rf_Good->Final_Protocol Action_IncreasePolarity->CheckRf Action_DecreasePolarity->CheckRf

Figure 1: Decision tree for optimizing the mobile phase for nitrobenzoic acid derivatives. Note the critical step of adding acid to prevent streaking.

References

  • Separation of substituted benzoic acids by ion-pair chromatography. Merck Millipore Application Note. (Describes the necessity of modifiers for acidic compounds). [2]

  • Synthesis of 2,3-dimethyl-5-nitrobenzoic acid. Canadian Journal of Chemistry, 1968. (Provides melting point and purification data confirming solubility and polarity).

  • WO2023069708A1 - Compounds that mediate protein degradation. (Describes silica gel column chromatography of 2,3-dimethyl-5-nitrobenzoic acid using Petroleum Ether/Ethyl Acetate gradients).

  • Thin Layer Chromatography (TLC) Guide. University of Colorado Boulder. (General principles of Rf values and solvent polarity).

Sources

Elemental analysis data for C9H9NO4 confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Methodologies for the Structural and Purity Confirmation of C9H9NO4

In pharmaceutical development and synthetic organic chemistry, confirming the identity and bulk purity of an intermediate is a non-negotiable quality gate. For a compound with the molecular formula C9H9NO4 (such as the versatile synthetic intermediate Ethyl 4-nitrobenzoate or Ethyl 3-nitrobenzoate), relying on a single analytical technique introduces critical blind spots.

This guide objectively compares the performance of Organic Elemental Analysis (CHNS/O), High-Resolution Mass Spectrometry (HRMS), and Quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the causality behind these experimental workflows, we establish a self-validating framework for absolute structural and purity confirmation.

The Analytical Challenge: Beyond Exact Mass

The theoretical monoisotopic mass of C9H9NO4 is 195.05316 Da [1], with a bulk molecular weight of approximately 195.17 g/mol [2].

While modern laboratories often default to HRMS and standard NMR for rapid characterization, these techniques are fundamentally flawed when determining bulk purity . HRMS suffers from differential ionization efficiencies and matrix effects, rendering it qualitative for bulk quantification. Standard NMR can easily miss NMR-silent inorganic impurities (e.g., NaCl, silica gel) left over from synthesis. To achieve a self-validating confirmation system, researchers must employ orthogonal techniques that measure different intrinsic properties of the molecule.

Comparative Methodologies for C9H9NO4 Confirmation

Organic Elemental Analysis (CHNS/O): The Bulk Purity Gold Standard

Elemental analysis provides the absolute mass fraction of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen in a sample. Instruments like the utilize the modified Dumas method [3][4].

  • The Causality of the Method: Unlike MS or NMR, combustion analysis physically destroys the sample matrix. If a C9H9NO4 sample contains 2% residual water or 5% silica gel, the mass fractions of Carbon and Nitrogen will drop proportionally. This creates a strict mass-balance check: if the experimental values deviate by more than ±0.4% from the theoretical values, the sample fails the purity gate.

High-Resolution Mass Spectrometry (HRMS): The Formula Validator

HRMS (e.g., ESI-Q-TOF or Orbitrap) is the ultimate tool for confirming the molecular formula. For C9H9NO4, positive electrospray ionization (ESI+) typically yields an [M+H]+ adduct at exactly m/z 196.06044 [5].

  • The Causality of the Method: By utilizing soft ionization (ESI), the intact molecular ion is preserved. When coupled with a real-time lock-mass calibrant, the instrument achieves sub-5 ppm mass accuracy, mathematically restricting the possible elemental compositions to C9H9NO4 and eliminating isobaric interferences.

Quantitative NMR (qNMR): The Structural Map

While standard NMR provides structural connectivity, qNMR provides absolute quantification by comparing the integral of the target compound to a highly pure internal standard (e.g., Maleic acid).

  • The Causality of the Method: Because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, spiking the sample with a known molar quantity of an internal standard creates a self-validating molar response factor, allowing for precise purity calculation.

Experimental Protocols: Self-Validating Workflows

Protocol A: CHNS/O Dynamic Flash Combustion Analysis

This protocol utilizes a modern elemental analyzer to determine bulk purity.

  • Calibration (The Reference Standard): Weigh 1–3 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into tin capsules [6]. Causality: BBOT is non-hygroscopic and contains C, H, N, S, and O, establishing a universal K-factor calibration for all detectors simultaneously.

  • Sample Encapsulation: Weigh 1.5 mg of C9H9NO4 into a tin capsule (for CHNS) and a silver capsule (for Oxygen)[6]. Causality: Tin acts as a catalyst; its rapid oxidation during flash combustion generates an exothermic reaction (~1800°C), ensuring complete breakdown of refractory bonds[7]. Silver is used for Oxygen analysis because tin would form SnO2, trapping the oxygen; silver remains inert during pyrolysis.

  • Combustion & Reduction: The sample is dropped into a 1000°C reactor in an O2-enriched Helium stream. The resulting gases pass over a copper layer[7]. Causality: Copper reduces toxic nitrogen oxides (NOx) to N2 gas for accurate quantification and scavenges excess O2 that would otherwise damage the downstream GC column[7].

  • Separation & Detection: Gases are separated via an isothermal GC column and quantified by a Thermal Conductivity Detector (TCD)[7].

CHNS_Workflow Sample Sample Weighing (1-3 mg in Tin Capsule) Combustion Dynamic Flash Combustion (~1800°C Exothermic, O2) Sample->Combustion Auto-injection Reduction Reduction Reactor (Cu reduces NOx to N2) Combustion->Reduction Combustion Gases Separation GC Column Separation (Isothermal Elution) Reduction->Separation He Carrier Gas Detection Thermal Conductivity Detector (TCD Quantification) Separation->Detection N2, CO2, H2O Data Data Handling Software (Peak Integration) Detection->Data Electrical Signal

Workflow of Dynamic Flash Combustion CHNS Analysis.

Protocol B: HRMS (ESI-TOF) Formula Confirmation
  • Sample Preparation: Dissolve 1 mg of C9H9NO4 in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in 50:50 MeOH:H2O containing 0.1% Formic Acid. Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the formation of the [M+H]+ ion for maximum sensitivity.

  • Continuous Mass Calibration: Co-infuse a tuning mix (e.g., Agilent Tune Mix) during the run. Causality: TOF flight tubes are sensitive to micro-fluctuations in ambient temperature. A continuous lock-mass recalibrates the m/z axis every microsecond, guaranteeing the < 5 ppm mass error required to validate the C9H9NO4 formula.

Quantitative Data & Performance Comparison

To demonstrate the critical nature of orthogonal testing, Table 1 simulates a scenario where a synthesized batch of C9H9NO4 is contaminated with 2% residual water—a common artifact that HRMS easily misses.

Table 1: Theoretical vs. Experimental Elemental Analysis for C9H9NO4 (Note: Industry standard requires experimental values to be within ±0.4% of theoretical).

ElementTheoretical Mass Fraction (%)Acceptable Range (±0.4%)Result A: Pure Sample (%)Result B: Impure (2% H₂O) (%)Status (Result B)
Carbon (C) 55.38%54.98% – 55.78%55.35%54.27%Fails (Diff: -1.11%)
Hydrogen (H) 4.65%4.25% – 5.05%4.68%4.78%✅ Passes (Diff: +0.13%)
Nitrogen (N) 7.18%6.78% – 7.58%7.15%7.04%✅ Passes (Diff: -0.14%)
Oxygen (O) 32.79%32.39% – 33.19%32.82%33.91%Fails (Diff: +1.12%)

Insight: While the Hydrogen and Nitrogen channels technically pass the ±0.4% threshold despite the 2% water contamination, the Carbon and Oxygen channels immediately flag the impurity. This highlights why full CHNS/O profiling is superior to CHN alone.

Table 2: Head-to-Head Comparison of Analytical Methodologies

FeatureCHNS/O Elemental AnalysisHRMS (ESI-TOF)Quantitative NMR (qNMR)
Primary Output Absolute mass fraction (%)Exact mass & Isotopic patternStructural connectivity & Purity
Sensitivity to Inorganic Impurities High (Detects salts, silica, water)Low (Blind to non-ionizable species)Moderate (Blind to NMR-silent species)
Structural Elucidation NoneLow (Formula only)High (Complete atomic mapping)
Throughput High (Automated 24/7 operation)HighModerate (Requires careful relaxation delays)

The Orthogonal Decision Matrix

To ensure absolute trustworthiness in the release of a C9H9NO4 batch, researchers should employ the following logical decision tree.

DecisionTree Start Synthesized C9H9NO4 (e.g., Ethyl 4-nitrobenzoate) HRMS HRMS Analysis (Exact Mass: 195.05316 Da) Start->HRMS NMR 1H/13C qNMR (Structural Elucidation) Start->NMR EA CHNS/O Elemental Analysis (Bulk Purity >99.5%) Start->EA Decision1 Mass Error < 5 ppm? HRMS->Decision1 Decision2 Peak Integrals Match? NMR->Decision2 Decision3 Δ EA < 0.4%? EA->Decision3 Pass Confirmed Identity & Purity Decision1->Pass Yes Fail Reject / Re-purify Decision1->Fail No Decision2->Pass Yes Decision2->Fail No Decision3->Pass Yes Decision3->Fail No

Orthogonal Decision Tree for C9H9NO4 Confirmation.

Conclusion

For the definitive confirmation of C9H9NO4, no single instrument provides a complete picture. While HRMS and qNMR excel at structural and formulaic validation, they harbor blind spots regarding bulk matrix purity. By integrating CHNS/O Elemental Analysis—a self-validating combustion technique that strictly enforces mass balance—researchers can confidently clear pharmaceutical intermediates for downstream applications, ensuring that invisible impurities do not compromise subsequent synthetic steps or biological assays.

References

  • PubChemLite - C9H9NO4 Explore , Université du Luxembourg, [Link]

  • Ethyl 3-nitrobenzoate , NIST Chemistry WebBook,[Link]

  • Ethyl 4-nitrobenzoate (C9H9NO4) , PubChemLite,[Link]

  • Elemental analysis: operation & applications , Elementar,[Link]

Sources

Structural Landscape & X-Ray Crystallography of Substituted Nitrobenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state chemistry, I frequently evaluate the structural landscapes of active pharmaceutical ingredients (APIs) and their precursors. Substituted nitrobenzoic acids (NBAs) serve as premier model systems for understanding polymorphism, co-crystallization, and solid solution formation. The interplay between the strongly electron-withdrawing nitro group and the hydrogen-bonding carboxyl group creates a highly sensitive structural environment.

This guide objectively compares the crystallographic performance—specifically conformational dynamics, packing efficiency, and polymorphic behavior—of isomeric nitrobenzoic acids and their substituted derivatives, supported by empirical X-ray diffraction (XRD) data.

Conformational Dynamics: The Impact of Substitution Position

The position of the nitro group relative to the carboxylic acid dictates the molecule's planarity, directly controlling the resulting crystal system and space group.

  • 2-Nitrobenzoic Acid (o-NBA): The proximity of the bulky nitro group to the carboxylate moiety induces severe steric hindrance. To minimize electrostatic repulsion, the molecule adopts a highly non-planar conformation. Single-crystal X-ray diffraction (SCXRD) reveals that the nitro and carboxy substituents are twisted out of the aromatic plane by 54.9° and 24.0°, respectively [1]. This steric penalty prevents flat, highly conjugated packing, forcing the system into a low-symmetry triclinic

    
     space group.
    
  • 3-Nitrobenzoic Acid (m-NBA): Moving the nitro group to the meta-position relieves steric strain, allowing the molecule to pack more efficiently. This flexibility, however, introduces polymorphism . Modification I crystallizes in the monoclinic

    
     space group [2], while Modification II crystallizes in 
    
    
    
    [3]. The causality here is driven by dimer conformation: Mod I favors a trans-like arrangement of nitro groups across the dimer, whereas Mod II forces a cis-configuration.
  • 4-Nitrobenzoic Acid (p-NBA): With the substituents at opposite ends, 4-NBA is nearly planar. This allows for dense, highly conjugated packing. Its structural landscape is notoriously rigid, though advanced computational crystal structure prediction recently led to the experimental realization of a new polymorph (Form III) after 38 years of study [4].

Table 1: Crystallographic Parameters of Isomeric Nitrobenzoic Acids
CompoundSpace GroupCrystal Systema (Å)b (Å)c (Å)Z
2-Nitrobenzoic acid

Triclinic5.0157.52710.6202
3-Nitrobenzoic acid (Mod I)

Monoclinic13.2210.6710.378
3-Nitrobenzoic acid (Mod II)

Monoclinic7.7811.1517.158

Intermolecular Interactions: The Dimer Motif

The defining feature of nitrobenzoic acids is the formation of centrosymmetric


 carboxylic acid dimers. However, the strength and geometry of these hydrogen bonds (

) vary significantly based on the inductive and steric effects of the nitro group.
Table 2: Hydrogen Bonding Geometries ( )
CompoundDimer MotifO···O Distance (Å)Mechanistic Causality
2-Nitrobenzoic acid Centrosymmetric2.660Steric twist weakens the H-bond slightly by misaligning the donor/acceptor orbitals [1].
3-Nitrobenzoic acid (Mod I) Trans-nitro2.630, 2.666Contains two crystallographically independent molecules (A and B) with distinct environments [2].
3-Nitrobenzoic acid (Mod II) Cis-nitro2.559, 2.642Tighter packing in the cis-configuration compresses one of the H-bonds significantly [3].

Advanced Co-Crystallization: When substituted derivatives like 3-chloro-2-nitrobenzoic acid are co-crystallized with bases (e.g., quinoline derivatives), the standard


 dimer is often broken. Instead, the acid and base molecules link via short 

or

bonds, forming infinite 1D tape structures driven by the

between the acid and the base [5].

Self-Validating Experimental Protocol: SCXRD Analysis

To obtain publishable crystallographic data, the experimental workflow must be strictly controlled and self-validating. Below is the standard protocol for isolating and analyzing nitrobenzoic acid polymorphs.

Phase 1: Nucleation and Growth (Thermodynamic Control)
  • Dissolution: Dissolve 50 mg of the selected nitrobenzoic acid in 5 mL of a moderately polar solvent (e.g., aqueous ethanol).

    • Causality: Moderately polar solvents solvate the monomeric carboxylic acid just enough to prevent rapid, chaotic precipitation. This allows the thermodynamic

      
       dimers to assemble slowly and orderly during evaporation.
      
  • Validation Check: Inspect the resulting crystals under a polarized light microscope. Complete optical extinction upon rotation by 90° confirms single-crystal domain purity and the absence of merohedral twinning.

Phase 2: Data Collection
  • Mounting: Mount a crystal (approx. 0.15 × 0.15 × 0.10 mm) on a MiTeGen loop using perfluoropolyether oil.

  • Cooling: Flash-cool the sample to 190 K under a continuous nitrogen stream.

    • Causality: Cryogenic temperatures minimize thermal atomic displacement parameters (B-factors). This sharpens the electron density map, allowing for the accurate assignment of hydrogen atom positions—a critical requirement for resolving precise

      
       bond lengths.
      
Phase 3: Structure Solution and Refinement
  • Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check: The refinement is mathematically validated when the final R-factor (

    
    ) drops below 0.05, and the residual electron density map (
    
    
    
    ) is featureless (maximum peak/hole of
    
    
    ). A featureless map proves that all atoms have been correctly assigned and no significant structural disorder remains unmodeled.

Crystallographic Workflow Diagram

Workflow A Substituted NBA Selection B Crystallization Method Comparison A->B C Slow Evaporation (Thermodynamic Control) B->C D Liquid-Assisted Grinding (Kinetic/Co-crystals) B->D E SCXRD Data Collection (Cryogenic 190K) C->E D->E F Structure Solution (Direct Methods) E->F G Refinement & Validation (Least Squares / R-factor < 0.05) F->G

Workflow for crystallization and X-ray diffraction analysis of nitrobenzoic acids.

References

  • The crystal structure of m-nitrobenzoic acid Source: IUCr Journals URL
  • A redetermination of 2-nitrobenzoic acid Source: NIH / PMC URL
  • The crystal structure of a second modification of m-nitrobenzoic acid Source: IUCr Journals URL
  • Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid Source: ACS Publications URL
  • Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives Source: NIH / PMC URL

Sources

Safety Operating Guide

2,3-Dimethyl-5-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling substituted nitroaromatics requires a rigorous synthesis of chemical intuition and strict regulatory compliance. 2,3-Dimethyl-5-nitrobenzoic acid (CAS: 110969-50-1) is a specialized reagent frequently utilized in drug development and advanced organic synthesis. While it provides excellent synthetic utility, its structural features—specifically the electron-withdrawing nitro group combined with an acidic carboxyl moiety—demand precise operational and disposal protocols to mitigate reactivity and environmental risks.

This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and disposal of 2,3-dimethyl-5-nitrobenzoic acid, ensuring your laboratory operations remain both scientifically sound and fully compliant with environmental regulations.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective disposal strategy, we must first understand the molecular causality behind the chemical's hazards. The presence of the nitro (-NO


) group on the aromatic ring significantly increases the acidity of the benzoic acid moiety. More importantly, nitroaromatic compounds possess inherent thermal risks; under extreme heat or in the presence of strong reducing agents, they can undergo rapid exothermic decomposition.

Furthermore, the two methyl (-CH


) groups provide adjacent oxidizable carbon centers, which increase the enthalpy of combustion. Consequently, this compound must be isolated from strong bases, reducing agents, and ignition sources.

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / DataOperational Implication
Chemical Name 2,3-Dimethyl-5-nitrobenzoic acidRequires specific labeling for waste tracking.
CAS Number 110969-50-1Primary identifier for institutional EHS logging.
Molecular Formula C

H

NO

High carbon/nitrogen content dictates incineration.
Molecular Weight 195.17 g/mol Used for precise neutralization titrations.
Physical State Solid (Powder/Crystals)High risk of aerosolization and dust inhalation.
Primary Hazards Skin/Eye/Respiratory IrritantMandates strict PPE and engineering controls.

Note: Hazard classifications are extrapolated from the well-documented profile of the parent class proxy, 3-Nitrobenzoic acid, as defined by the [1] [2].

Waste Segregation & Disposal Workflows

Proper disposal of 2,3-dimethyl-5-nitrobenzoic acid is governed by its environmental persistence and the toxic byproducts of its degradation. Under the[3], untreated nitroaromatic acids cannot be discharged into municipal wastewater systems.

The Causality of Incineration

Why is high-temperature incineration the preferred disposal method? When nitroaromatics combust, the nitrogen atoms in the -NO


 groups are oxidized into nitrogen oxides (NO

). Standard laboratory burning or low-temperature disposal will release these toxic gases into the atmosphere. Approved hazardous waste facilities utilize high-temperature incinerators (>1000°C) equipped with specialized NO

scrubbers. This ensures complete cleavage of the aromatic ring and neutralizes the resulting gases before atmospheric release.

G Source 2,3-Dimethyl-5-nitrobenzoic Acid Waste Generation Solid Solid Waste (Powder & PPE) Source->Solid Aqueous Aqueous Waste (Acidic Solutions) Source->Aqueous Organic Organic Waste (Solvent Mixtures) Source->Organic Incineration High-Temperature Incineration (with NOx Scrubbers) Solid->Incineration Direct Disposal WWT Institutional Aqueous Waste Treatment Aqueous->WWT Neutralization (pH 6-9) Organic->Incineration Fuel Blending

Waste segregation and disposal workflow for 2,3-dimethyl-5-nitrobenzoic acid.

Step-by-Step Methodologies

To ensure a self-validating safety system, laboratory personnel must follow rigid, reproducible protocols for both routine waste management and accidental spills.

Protocol A: Aqueous Waste Neutralization

Causality: The carboxylic acid moiety lowers the pH of aqueous solutions. Discharging highly acidic waste (pH < 2.0) violates RCRA corrosivity characteristics (D002) and can severely damage institutional plumbing infrastructure.

  • Segregation: Collect all aqueous solutions containing 2,3-dimethyl-5-nitrobenzoic acid in a dedicated, clearly labeled secondary high-density polyethylene (HDPE) container.

  • Titration Setup: Place the container on a magnetic stir plate inside a functioning fume hood. Ensure continuous, gentle agitation.

  • Alkaline Addition: Slowly add a dilute alkaline solution (e.g., 1M Sodium Hydroxide or Sodium Bicarbonate) dropwise. Warning: Rapid addition may cause localized exothermic heating or splattering.

  • pH Verification: Continuously monitor the solution using a calibrated pH meter or high-resolution indicator strips. Cease titration when the solution stabilizes within a neutral range (pH 6.0 – 9.0).

  • Final Routing: Once neutralized, transfer the solution to your facility's designated aqueous hazardous waste stream for final institutional processing.

Protocol B: Solid Spill Decontamination

Causality: Dry sweeping fine organic powders, especially those containing nitro groups, creates a dual hazard: it aerosolizes an acute respiratory irritant and generates static electricity that could ignite a combustible dust cloud.

  • Isolate & Ventilate: Immediately evacuate the immediate area. Maximize local exhaust ventilation (e.g., fume hood sashes) to prevent the accumulation of aerosolized powder.

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, heavy-duty nitrile gloves, and tight-fitting chemical safety goggles.

  • Moistening (Critical Step): Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or DI water) to suppress dust formation and weigh down the particulates.

  • Collection: Use a non-sparking, anti-static scoop to carefully transfer the moistened material into a chemically compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual micro-particulates of the acid, followed by a thorough DI water wipe-down. Dispose of all contaminated wipes in the solid hazardous waste bin.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.